1'-Hydroxy-2'-acetonaphthone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1-hydroxynaphthalen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-8(13)10-7-6-9-4-2-3-5-11(9)12(10)14/h2-7,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGJVMVWYWUVOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061044 | |
| Record name | Ethanone, 1-(1-hydroxy-2-naphthalenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
711-79-5 | |
| Record name | 2-Acetyl-1-naphthol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=711-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hydroxy-2-acetylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000711795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetyl-1-naphthol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(1-hydroxy-2-naphthalenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-(1-hydroxy-2-naphthalenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1'-hydroxy-2'-acetonaphthone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.836 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-HYDROXY-2-ACETYLNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3BKY69086 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1'-Hydroxy-2'-acetonaphthone synthesis via Fries rearrangement
An In-Depth Technical Guide to the Synthesis of 1'-Hydroxy-2'-acetonaphthone via Fries Rearrangement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis of this compound, a valuable hydroxyaryl ketone intermediate, utilizing the Fries rearrangement. It covers the underlying mechanisms, detailed experimental protocols for both classical and photochemical methods, and a quantitative summary of reaction parameters.
Introduction to the Fries Rearrangement
The Fries rearrangement is a robust organic reaction that converts a phenolic ester into a hydroxy aryl ketone through the migration of an acyl group to the aryl ring.[1] This transformation is typically catalyzed by a Lewis acid, although a photochemical variant, the photo-Fries rearrangement, can also be employed.[1] For the synthesis of this compound, the starting material is 2-naphthyl acetate (B1210297).
The reaction is selective for the ortho and para positions. The distribution of these isomers can be controlled by modifying reaction conditions such as temperature and solvent polarity.[2][3] Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer, which is the desired product in this case.[1][2]
Reaction Mechanisms
Lewis Acid-Catalyzed Fries Rearrangement
The accepted mechanism for the Lewis acid-catalyzed Fries rearrangement involves the formation of an acylium ion intermediate.[3][4] This electrophile then participates in an electrophilic aromatic substitution with the naphthalene (B1677914) ring. Higher reaction temperatures favor the formation of the ortho-isomer (this compound), which is thermodynamically more stable due to the formation of a bidentate complex with the Lewis acid catalyst.[1][5]
The key steps are:
-
Complex Formation: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the 2-naphthyl acetate.
-
Acylium Ion Generation: The bond between the phenolic oxygen and the acyl group cleaves, generating an acylium carbocation.[4]
-
Electrophilic Aromatic Substitution: The acylium ion attacks the electron-rich naphthalene ring, primarily at the C1 (ortho) position.
-
Hydrolysis: The reaction is quenched with water to decompose the aluminum chloride complex and yield the final this compound product.[3]
Caption: Mechanism of Lewis Acid-Catalyzed Fries Rearrangement.
Photo-Fries Rearrangement
The photo-Fries rearrangement offers an alternative, catalyst-free pathway that proceeds through a radical mechanism upon irradiation with UV light.[6][7] This process is predominantly an intramolecular reaction.[6][8]
The key steps are:
-
Excitation: 2-Naphthyl acetate is excited to a higher energy state by UV radiation.
-
Radical Pair Formation: The excited ester undergoes homolytic cleavage, forming an acyl radical and a naphthoxy radical, which are held together in a "solvent cage".[8]
-
Intramolecular Recombination: The radical pair recombines within the solvent cage, with the acyl radical attaching to the C1 position of the naphthalene ring.
-
Tautomerization: The intermediate enol tautomerizes to the more stable keto form, yielding this compound.
Caption: Mechanism of Photo-Fries Rearrangement.
Experimental Protocols
The overall synthesis is a two-stage process: preparation of the 2-naphthyl acetate starting material, followed by the rearrangement to the final product.
Caption: General Experimental Workflow.
Part 1: Synthesis of 2-Naphthyl Acetate
This protocol uses a classical method for the acetylation of 2-naphthol.[6]
-
Materials:
-
2-naphthol (1 g)
-
10% Sodium hydroxide (B78521) solution (5 ml)
-
Acetic anhydride (1.1 ml)
-
Crushed ice (10 g)
-
Petroleum ether (for recrystallization)
-
-
Procedure:
-
Dissolve 1 gram of pure 2-naphthol in 5 ml of 10% sodium hydroxide solution in a beaker.
-
Add 10 grams of crushed ice to the solution to cool it.
-
Add 1.1 ml of acetic anhydride to the mixture.
-
Stir the mixture vigorously for 10-15 minutes. 2-Naphthyl acetate will separate as colorless crystals.[6]
-
Filter the crystals using a Buchner funnel and wash them with cold water.
-
The crude product can be purified by recrystallization from petroleum ether to yield pure 2-Naphthyl acetate.[6]
-
Part 2: Synthesis of this compound
This protocol employs anhydrous aluminum chloride in nitrobenzene (B124822).[6][7]
-
Materials:
-
2-Naphthyl acetate (2 g)
-
Anhydrous aluminum chloride (AlCl₃) (3 g)
-
Nitrobenzene (5 ml)
-
Ice-cold water
-
Apparatus for steam distillation
-
-
Procedure:
-
In a 100 ml round-bottom flask, combine 2 g of 2-Naphthyl acetate, 3 g of anhydrous AlCl₃, and 5 ml of nitrobenzene.[6][7]
-
Heat the mixture on a water bath at 100°C for 2 hours.[6][7]
-
After the reaction is complete, cool the reaction mixture in an ice bath.
-
Carefully add ice-cold water to the flask to decompose the aluminum chloride complex.
-
Perform steam distillation on the mixture. This will remove the nitrobenzene solvent and carry over the this compound product.[6]
-
Collect the distillate and isolate the product, which may be further purified if necessary.
-
This protocol is a catalyst-free method using UV irradiation.[6][7]
-
Materials:
-
2-Naphthyl acetate (0.4 g)
-
Methanol (B129727) (75 ml)
-
125 W UV lamp (200–380 nm)
-
Nitrogen gas supply
-
Apparatus for column chromatography (silica gel)
-
-
Procedure:
-
Dissolve 0.4 g of 2-Naphthyl acetate in 75 ml of methanol in a suitable reaction vessel.[6][7]
-
Irradiate the solution under a nitrogen atmosphere using a 125 W UV lamp for 6 hours.[6][7]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[7]
-
After irradiation, remove the methanol under reduced pressure (e.g., using a rotary evaporator).[6]
-
Separate the product, 1'-acetyl-2-naphthol (this compound), by column chromatography using silica (B1680970) gel.[6][7]
-
Data Presentation
The efficiency of the Fries rearrangement is highly dependent on the chosen conditions. The following tables summarize quantitative data for the synthesis of the precursor and the final product under various conditions.
Table 1: Synthesis of 2-Naphthyl Acetate via Nickel-Catalyzed Acetylation of 2-Naphthol
| Catalyst | Acylating Agent | Catalyst Amount (mg) | Conversion (%) |
|---|---|---|---|
| Ni(NO₃)₂ | Acetic Acid | 20 | 70 |
| Ni(NO₃)₂ | Acetic Acid | 30 | 90 |
| Ni(NO₃)₂ | Acetic Acid | 35 | 80 |
| Ni(NO₃)₂ | Acetic Anhydride | 30 | 35 |
| Ni(NO₃)₂ | Acetic Anhydride | 40 | 45 |
| Ni(NO₃)₂ | Acetyl Chloride | 35 | 60 |
| NiSO₄ | Acetyl Chloride | 40 | 65 |
Data sourced from Rahman et al. (2017) as cited in BenchChem.[6]
Table 2: Conditions for Fries Rearrangement of Naphthyl Acetates
| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Product(s) |
|---|---|---|---|---|---|
| 2-Naphthyl Acetate | AlCl₃ | Nitrobenzene | 100 | 2 | This compound |
| 1-Naphthyl Acetate | AlCl₃ | Nitrobenzene | 100 | 2 | 2'-Hydroxy-1'-acetonaphthone |
| 2-Naphthyl Acetate | None (UV Light) | Methanol | Ambient | 6 | This compound |
Data compiled from various cited experimental protocols.[2][6][7]
Optimization and Selectivity
Achieving a high yield of the desired ortho-isomer, this compound, requires careful control over reaction parameters.
-
Temperature: This is a critical factor. Higher temperatures (>100°C) favor the thermodynamically stable ortho-product.[1][5] Lower temperatures tend to yield the kinetically favored para-product.[1]
-
Solvent: The use of non-polar solvents promotes the formation of the ortho-isomer.[1][9] As solvent polarity increases, the proportion of the para-product also tends to increase.[1][9]
-
Catalyst Concentration: For the Lewis acid-catalyzed reaction, a stoichiometric excess of the catalyst (e.g., 1.5 to 3.3 equivalents of AlCl₃) is often necessary.[9] This is because the catalyst complexes with both the starting ester and the hydroxy ketone product.[3][9]
-
Anhydrous Conditions: Lewis acids like AlCl₃ are highly sensitive to moisture. The presence of water can deactivate the catalyst and lead to the hydrolysis of the ester, forming 2-naphthol as a significant byproduct.[5][9] Therefore, using anhydrous reagents and a dry reaction atmosphere is crucial for obtaining a good yield.[9]
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Fries Rearrangement [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Formation of 1'-Hydroxy-2'-acetonaphthone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 1'-Hydroxy-2'-acetonaphthone (also known as 2-acetyl-1-naphthol), a valuable intermediate in organic and medicinal chemistry. This document details the core mechanisms, experimental protocols, and reaction parameters that govern its formation, with a focus on the Fries rearrangement and its photochemical variant.
Introduction
This compound is an aromatic ketone featuring a hydroxyl group ortho to an acetyl group on a naphthalene (B1677914) scaffold. This structural motif makes it a key building block for the synthesis of various heterocyclic compounds, pharmaceutical agents, and specialized dyes. The principal methods for its synthesis involve the intramolecular rearrangement of 1-naphthyl acetate (B1210297). Understanding the underlying mechanisms and the factors that control product distribution is critical for optimizing its production. The two main pathways discussed are the thermal Fries rearrangement and the Photo-Fries rearrangement.[1][2]
Core Formation Mechanisms
The synthesis of this compound from 1-naphthyl acetate is dominated by rearrangement reactions that can proceed through either an ionic or a radical pathway, depending on the conditions. These reactions typically yield a mixture of the ortho-isomer (this compound) and the para-isomer (4'-Hydroxy-1'-acetonaphthone).
The Thermal Fries Rearrangement
The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[2] The reaction proceeds through an electrophilic aromatic substitution mechanism involving the formation of an acylium ion intermediate.[3]
The mechanism can be summarized as follows:
-
Complexation: The Lewis acid coordinates to the carbonyl oxygen of the 1-naphthyl acetate.
-
Acylium Ion Formation: This coordination weakens the ester linkage, leading to the formation of an acylium ion and an aluminum phenoxide complex. This can occur as a tightly bound ion pair within a solvent cage.
-
Electrophilic Attack: The acylium ion then acts as an electrophile, attacking the electron-rich naphthalene ring at either the ortho (C2) or para (C4) position.
-
Rearomatization and Hydrolysis: The resulting intermediate rearomatizes, and subsequent acidic workup liberates the final hydroxy ketone product.
The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions, particularly temperature and solvent polarity.[4]
-
Temperature: Higher temperatures (e.g., >100°C) favor the formation of the ortho product (this compound). This is because the ortho isomer can form a stable bidentate chelate with the aluminum chloride catalyst, making it the thermodynamically favored product.[4] Lower temperatures tend to favor the kinetically controlled para product.[4]
-
Solvent: Non-polar solvents promote the formation of the ortho isomer. In contrast, polar solvents can solvate the acylium ion, allowing it to diffuse further from the point of origin and attack the less sterically hindered para position.[4]
The Photo-Fries Rearrangement
The Photo-Fries rearrangement offers an alternative, catalyst-free pathway that proceeds via a free-radical mechanism upon irradiation with UV light.[1] The process is predominantly an intramolecular rearrangement.[5]
The key steps are:
-
Excitation: The 1-naphthyl acetate molecule absorbs UV light, promoting it to an excited singlet state.
-
Homolytic Cleavage: In the excited state, the ester bond undergoes homolytic cleavage, generating a naphthoxyl radical and an acyl radical within a "solvent cage."
-
Radical Recombination: The radical pair can recombine in several ways. Recombination at the ortho or para positions of the naphthoxyl radical, followed by tautomerization, yields this compound and 4'-Hydroxy-1'-acetonaphthone, respectively.
-
Side Products: If the radicals escape the solvent cage, they can abstract hydrogen atoms from the solvent or other molecules, leading to the formation of 1-naphthol (B170400) as a significant byproduct.[1]
Data Presentation: Synthesis of this compound
The following table summarizes quantitative data from various synthetic protocols for the formation of this compound and its para-isomer.
| Method | Precursor | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Ortho:Para Ratio | Notes | Reference(s) |
| Thermal Fries | 1-Naphthyl Acetate | Anhydrous AlCl₃ (3.3 eq) | None | 100 | 2 | Not Specified | Product obtained via steam distillation. Melting point reported as 100°C. | [1] |
| Thermal Fries | 1-Naphthyl Acetate | Anhydrous AlCl₃ | Non-polar | >100 | - | Favors Ortho | The ortho product is thermodynamically favored due to stable bidentate complex formation with AlCl₃. | [4] |
| Thermal Fries | 1-Naphthyl Acetate | Anhydrous AlCl₃ | Polar | >100 | - | Increased Para | Increasing solvent polarity favors the para product. | [4] |
| Thermal Fries | 1-Naphthyl Acetate | Anhydrous AlCl₃ | Any | <40 | - | Favors Para | The para product is the kinetically favored isomer at lower temperatures. | [4] |
| Photo-Fries | 1-Naphthyl Acetate | UV Light (125W lamp) | Methanol (B129727) | Ambient | 6 | Not Specified | Main product is the ortho-isomer, 2-acetyl-1-naphthol. | [1][5] |
Experimental Protocols
Detailed methodologies for the synthesis of the precursor and the final product are provided below.
Synthesis of Precursor: 1-Naphthyl Acetate
Materials:
-
1-Naphthol (α-naphthol)
-
3M Sodium Hydroxide (NaOH) solution
-
Acetic Anhydride
-
Crushed Ice
-
Standard laboratory glassware (beaker, stirring rod)
-
Filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
In a beaker, dissolve 2.0 g of 1-naphthol in 5 mL of 3M NaOH solution.[1]
-
To this solution, add 5 mL of acetic anhydride.
-
Immediately add 10-20 g of crushed ice to the mixture to control the exothermic reaction.
-
Shake or stir the mixture vigorously for 10-15 minutes. The product, 1-naphthyl acetate, will separate as a solid.[1]
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Dry the filtered product. The reported melting point is 49°C.[1]
Protocol 1: Thermal Fries Rearrangement
Materials:
-
1-Naphthyl Acetate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous, non-polar solvent (e.g., monochlorobenzene or nitrobenzene)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Ice bath
-
Heating mantle or oil bath
-
Crushed ice and concentrated Hydrochloric Acid (HCl) for workup
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen).[4]
-
Charging the Reactor: To the round-bottom flask, add 1-naphthyl acetate (1.0 equivalent).
-
Solvent Addition: Add the anhydrous non-polar solvent.
-
Catalyst Addition: Cool the mixture in an ice bath. Carefully add anhydrous AlCl₃ (1.5 to 3.3 equivalents) in portions to manage the initial exotherm.[1][4]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100-140°C) and maintain for 2-4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[4]
-
Workup: After completion, cool the mixture to room temperature. Slowly pour the reaction mixture over crushed ice containing concentrated HCl to decompose the aluminum chloride complexes.[4]
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with an organic solvent.
-
Washing and Drying: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or steam distillation to separate the ortho and para isomers.[1][4]
Protocol 2: Photo-Fries Rearrangement
Materials:
-
1-Naphthyl Acetate
-
Methanol (or other suitable solvent)
-
UV Photoreactor (e.g., with a 125W UV lamp, λ = 200-380 nm)
-
Quartz reaction vessel
-
Nitrogen source
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Solution Preparation: Dissolve 1-naphthyl acetate (e.g., 0.4 g) in a suitable solvent like methanol (e.g., 75 mL) in the quartz reaction vessel.[1]
-
Degassing: Purge the solution with nitrogen for 15-20 minutes to remove dissolved oxygen, which can quench the reaction.
-
Irradiation: Irradiate the solution under a nitrogen atmosphere using the UV lamp for a specified time (e.g., 6 hours).[1]
-
Solvent Removal: After the irradiation period, remove the solvent using a rotary evaporator.
-
Purification: Separate the products (this compound, 4'-Hydroxy-1'-acetonaphthone, and 1-naphthol) from the resulting residue by column chromatography using silica gel.[1]
Experimental Workflow Visualization
The following diagram illustrates a typical laboratory workflow for the synthesis of this compound via the thermal Fries rearrangement.
Conclusion
The formation of this compound is most effectively achieved through the Fries rearrangement of 1-naphthyl acetate. The thermal, Lewis acid-catalyzed method provides a robust route where the desired ortho-isomer can be favored by using high temperatures and non-polar solvents. The Photo-Fries rearrangement offers a catalyst-free alternative, proceeding through a radical mechanism, which can also yield the desired product. The choice of method depends on the desired selectivity, available equipment, and tolerance for catalyst-related workup procedures. Careful control of reaction parameters is essential for maximizing the yield of the target molecule and minimizing the formation of byproducts.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. Photochemical primary process of photo-Fries rearrangement reaction of 1-naphthyl acetate as studied by MFE probe - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to the Photophysical Properties of 1'-Hydroxy-2'-acetonaphthone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1'-Hydroxy-2'-acetonaphthone (HAN), a derivative of naphthalene, is a fluorescent molecular probe that has garnered significant interest within the scientific community. Its unique photophysical properties, primarily governed by an ultrafast Excited-State Intramolecular Proton Transfer (ESIPT) process, make it a sensitive indicator of its local microenvironment. This technical guide provides a comprehensive overview of the core photophysical characteristics of HAN, detailed experimental protocols for its synthesis and analysis, and insights into its application as a chemical sensor.
Core Photophysical Properties
The photophysics of this compound are dominated by the transfer of a proton from the hydroxyl group to the carbonyl oxygen in the excited state. This process leads to the formation of a transient keto-tautomer, which is responsible for the characteristic fluorescence emission of the molecule. The efficiency and dynamics of this ESIPT process are highly sensitive to the polarity and viscosity of the surrounding medium.
Data Presentation
The following tables summarize the key quantitative photophysical data for this compound in various environments.
| Solvent/Environment | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) | Reference |
| Cyclohexane | ~340-350 | ~490 | Not Reported | Not Reported | [Theoretical Study] |
| Toluene | 342 (Calculated) | 501 (Calculated) | Not Reported | Not Reported | [Theoretical Study] |
| Dichloromethane (B109758) | 346 (Calculated) | 512 (Calculated) | Not Reported | Not Reported | [Theoretical Study] |
| Acetonitrile | 347 (Calculated) | 516 (Calculated) | Not Reported | Not Reported | [Theoretical Study] |
| DMSO | 351 (Calculated) | 525 (Calculated) | Not Reported | Not Reported | [Theoretical Study] |
| Water (in Bile Salt Aggregates) | Varies with aggregate | Blue-shifted in aggregates | Increases significantly in aggregates | Biexponential, increases in aggregates | [Mandal et al., 2012] |
Experimental Protocols
Synthesis of this compound via Fries Rearrangement
The Fries rearrangement of 1-naphthyl acetate (B1210297) is a common and effective method for the synthesis of this compound.
Materials:
-
1-naphthyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Ice
-
Concentrated hydrochloric acid
-
Dichloromethane or diethyl ether (for extraction)
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add 1-naphthyl acetate and nitrobenzene.
-
Slowly add anhydrous aluminum chloride to the stirred solution. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.
-
Heat the reaction mixture in a water bath at 60-70°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.
-
Separate the organic layer and extract the aqueous layer with dichloromethane or diethyl ether.
-
Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent like ethanol (B145695) or hexane.
Photophysical Characterization
UV-Vis Absorption Spectroscopy:
-
Instrumentation: A standard double-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest (e.g., cyclohexane, acetonitrile) in a quartz cuvette. The concentration should be adjusted to have an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max).
-
Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 250-450 nm). The solvent is used as a reference.
Steady-State Fluorescence Spectroscopy:
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).
-
Sample Preparation: Prepare a dilute solution of HAN with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measurement: Excite the sample at its absorption maximum (λ_abs). Record the emission spectrum over a wavelength range that covers the expected fluorescence (e.g., 400-650 nm).
Fluorescence Quantum Yield Determination (Relative Method):
The fluorescence quantum yield (Φ_f) can be determined relative to a well-characterized standard with a known quantum yield.
-
Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral region as HAN (e.g., quinine (B1679958) sulfate in 0.1 M H₂SO₄).
-
Absorbance Measurements: Prepare a series of solutions of both the standard and HAN with varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.
-
Fluorescence Measurements: Record the fluorescence spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths).
-
Data Analysis: Integrate the area under the fluorescence emission curves for each solution. Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The slope of the resulting linear plots is proportional to the quantum yield.
-
Calculation: The quantum yield of the sample (Φ_f,sample) is calculated using the following equation: Φ_f,sample = Φ_f,std * (m_sample / m_std) * (n_sample² / n_std²) where Φ_f,std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
Time-Resolved Fluorescence Spectroscopy:
-
Instrumentation: A time-correlated single-photon counting (TCSPC) system is typically used. This includes a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, emission filters, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and TCSPC electronics.
-
Measurement: The sample is excited with short pulses of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse. The resulting histogram of photon arrival times represents the fluorescence decay profile.
-
Data Analysis: The fluorescence decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s) (τ_f).
Mandatory Visualizations
Excited-State Intramolecular Proton Transfer (ESIPT) Workflow
Caption: The ESIPT process in this compound upon photoexcitation.
Metal Ion Sensing Mechanism
This compound and its derivatives can act as "turn-on" or "turn-off" fluorescent sensors for specific metal ions, such as Al³⁺ and Cu²⁺. The binding of the metal ion to the hydroxyl and carbonyl groups can either enhance or quench the fluorescence by affecting the ESIPT process.
Caption: Signaling pathway for metal ion detection using this compound.
Conclusion
This compound is a fascinating molecule with rich photophysical behavior, primarily dictated by its efficient ESIPT process. This property makes it a highly sensitive fluorescent probe for investigating the microenvironments of complex systems and for the detection of specific metal ions. While its fundamental photophysical properties in various environments are an active area of research, the existing data clearly demonstrates its potential in diverse applications, from materials science to analytical chemistry and potentially in the realm of drug development as a diagnostic tool. Further systematic studies to fully characterize its photophysical parameters in a wider range of solvents will undoubtedly expand its utility and application.
Unveiling 1'-Hydroxy-2'-acetonaphthone: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 1'-Hydroxy-2'-acetonaphthone (CAS No. 711-79-5), a versatile chemical intermediate with significant applications in pharmaceutical research and materials science. This document, tailored for researchers, scientists, and drug development professionals, details the compound's chemical and physical properties, synthesis methodologies, and known biological and photophysical characteristics.
Core Chemical and Physical Properties
This compound, also known as 2-Acetyl-1-naphthol, is a yellow crystalline solid.[1][2] It is characterized by the presence of a hydroxyl group and an acetyl group on the naphthalene (B1677914) ring system.[1] The compound is insoluble in water.[1][2][3]
| Property | Value | Source |
| CAS Number | 711-79-5 | [1][2][4][5][6] |
| Molecular Formula | C₁₂H₁₀O₂ | [2][5][6] |
| Molecular Weight | 186.21 g/mol | [5][6] |
| Appearance | Yellow crystalline powder | [1][2] |
| Melting Point | 98-100 °C | [2][3][5][7] |
| Boiling Point | 280.69 °C (estimate) | [2][3] |
| Water Solubility | Insoluble | [1][2][3] |
| pKa | 13.40 (at 30 °C) | [1][2][3] |
Synthesis and Experimental Protocols
The primary and historically significant method for the synthesis of this compound is the Fries rearrangement of 1-naphthyl acetate. This reaction is catalyzed by a Lewis acid, such as aluminum chloride.
Experimental Protocol: Fries Rearrangement for the Synthesis of this compound
Materials:
-
1-Naphthyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (B124822) (solvent)
-
Ice-cold water
-
Apparatus for steam distillation
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine 1-naphthyl acetate, anhydrous aluminum chloride, and nitrobenzene.
-
Heat the reaction mixture on a water bath at 100°C for 2 hours.
-
After the reaction is complete, cool the flask in an ice bath.
-
Carefully add ice-cold water to the reaction mixture to decompose the aluminum chloride complex.
-
Perform steam distillation to remove the nitrobenzene and any unreacted starting material. The product, this compound, will co-distill with the steam.
-
Collect the distillate and extract the product using a suitable organic solvent.
-
Wash the organic layer with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator to obtain the crude product, which can be further purified by recrystallization.
Applications in Organic Synthesis
This compound serves as a key precursor for the synthesis of various biologically active molecules, including chalcones, Schiff bases, and Mannich bases.
Synthesis of Chalcones
Chalcones are synthesized via the Claisen-Schmidt condensation of this compound with an aromatic aldehyde in the presence of a base.
Experimental Protocol: Synthesis of (E)-1-(1-hydroxy-2-naphthyl) Chalcones
Materials:
-
This compound
-
Substituted benzaldehyde (B42025)
-
Isopropyl alcohol (IPA)
-
40% aqueous sodium hydroxide (B78521) (NaOH) solution
-
Ice bath
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound and the desired substituted benzaldehyde in isopropyl alcohol in a round-bottom flask.
-
Cool the mixture to 0°C in an ice bath.
-
While stirring vigorously, slowly add a 40% aqueous NaOH solution dropwise.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into crushed ice.
-
Acidify the mixture with dilute HCl to precipitate the chalcone.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol.
Biological and Photophysical Properties
While this compound is primarily utilized as a chemical intermediate, some studies have explored its intrinsic properties.
Biological Activity
Derivatives of this compound, particularly chalcones, Schiff bases, and Mannich bases, have been reported to exhibit a range of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. One study investigated a series of carboxylic acid derivatives as potential histone deacetylase (HDAC) inhibitors, a class of enzymes involved in transcriptional regulation and a target for cancer therapy.
Photophysical Properties
The photophysical properties of this compound have been the subject of research. Studies have shown that its photophysics is governed by two stable enol structures in its first excited electronic state.[8] Notably, it has been concluded that an Excited State Intramolecular Proton Transfer (ESIPT) process is not operative in the emission of this compound, distinguishing it from its monocyclic analog, 2-hydroxyacetophenone.[8]
Safety and Handling
This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[7] It should be stored in a well-ventilated place.
This technical guide serves as a foundational resource for researchers working with this compound. For more detailed information, readers are encouraged to consult the cited literature.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. This compound | C12H10O2 | CID 69733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. On the inoperativeness of the ESIPT process in the emission of 1-hydroxy-2-acetonaphthone: a reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1'-Hydroxy-2'-acetonaphthone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1'-Hydroxy-2'-acetonaphthone, a key organic compound with applications in various fields of chemical research and development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for data acquisition.
Quantitative Spectroscopic Data
The spectroscopic data for this compound is summarized in the tables below, offering a clear and concise reference for identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.8 | Broad | 1H | -OH |
| 7.20 - 8.15 | Multiplet | 6H | Aromatic Protons |
| 2.70 | Singlet | 3H | -CH₃ |
Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~208 | C=O |
| ~158 | C-OH |
| ~115 - 136 | Aromatic Carbons |
| ~27 | -CH₃ |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3400 (sharp/broad) | O-H | Hydroxyl stretch |
| ~1650-1670 | C=O | Carbonyl stretch |
| 3100-3000 | C-H | Aromatic C-H stretch |
| 1600-1400 | C=C | Aromatic C=C stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Absorption Data of this compound (in Methanol)
| λmax (nm) | Electronic Transition |
| ~245 | π-π |
| ~360 | π-π |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrumentation and Data Acquisition:
-
Utilize a 400 MHz (or higher) NMR spectrometer.
-
For ¹H NMR:
-
Acquire the spectrum at room temperature.
-
Employ a standard pulse sequence with a 30-degree pulse angle.
-
Set a relaxation delay of 1-2 seconds between scans.
-
Accumulate 16-32 scans for a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Use a proton-decoupled pulse sequence.
-
A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase correction and baseline correction to obtain the final spectrum.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the chemical shifts to the TMS signal.
Infrared (IR) Spectroscopy
1. Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount of this compound with dry potassium bromide (KBr) in an agate mortar and pestle.
-
The ratio of sample to KBr should be approximately 1:100.
-
Place the finely ground powder into a pellet press.
-
Apply pressure to form a thin, transparent pellet.
2. Instrumentation and Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample holder.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, spectra are recorded in the range of 4000 cm⁻¹ to 400 cm⁻¹.
3. Data Processing:
-
The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).
-
Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
1. Sample Preparation:
-
Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol (B129727) or ethanol).
-
From the stock solution, prepare a dilute solution with a concentration in the range of 10⁻⁵ to 10⁻⁴ M.
-
Ensure the solvent used does not absorb significantly in the wavelength range of interest.
2. Instrumentation and Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Fill a second quartz cuvette with the sample solution.
-
Record the absorption spectrum over a wavelength range of approximately 200 nm to 800 nm.
3. Data Processing:
-
The instrument will automatically subtract the absorbance of the blank from the sample spectrum.
-
The final spectrum is a plot of absorbance versus wavelength (nm).
-
Identify the wavelength(s) of maximum absorbance (λmax).
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
An In-depth Technical Guide to the Crystal Structure of 1'-Hydroxy-2'-acetonaphthone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 1'-Hydroxy-2'-acetonaphthone, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the crystallographic data, experimental protocols for its synthesis and crystal structure determination, and visualizations of the synthetic workflows.
Introduction
This compound, with the chemical formula C₁₂H₁₀O₂ and CAS number 711-79-5, is an aromatic ketone.[1][2] Its structure, featuring a naphthalene (B1677914) ring substituted with hydroxyl and acetyl groups, makes it a versatile precursor in organic synthesis.[2] Understanding its three-dimensional structure through X-ray crystallography is crucial for elucidating its chemical properties and reactivity, which in turn informs its application in medicinal chemistry and materials science. The crystallographic data for this compound is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 227364.[2]
Physicochemical Properties
This compound is a yellow crystalline powder with a melting point of 98-100 °C.[3] It is insoluble in water.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀O₂ | [2] |
| Molecular Weight | 186.21 g/mol | [2] |
| CAS Number | 711-79-5 | [2] |
| Melting Point | 98-100 °C | [3] |
| Appearance | Yellow Crystalline Powder | [3] |
| Water Solubility | Insoluble | [3] |
Crystal Structure Data
The definitive crystal structure of this compound was determined by single-crystal X-ray diffraction. The full crystallographic dataset is deposited with the Cambridge Crystallographic Data Centre (CCDC) and can be accessed using the deposition number 227364. The associated scientific publication can be found in the Journal of Physical Organic Chemistry, 2005, Volume 18, pages 671-677. While the complete crystallographic information file (CIF) is accessible through the CCDC, a summary of the key crystallographic parameters is provided below.
Table 2: Crystallographic Data for this compound (CCDC 227364)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.134(2) |
| b (Å) | 10.456(3) |
| c (Å) | 11.012(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 936.9(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.320 |
| Absorption Coefficient (mm⁻¹) | 0.091 |
| F(000) | 392 |
| Crystal Size (mm³) | 0.30 x 0.20 x 0.10 |
| Theta range for data collection (°) | 2.22 to 28.29 |
| Reflections collected | 7136 |
| Independent reflections | 2294 [R(int) = 0.0355] |
| Final R indices [I>2sigma(I)] | R1 = 0.0416, wR2 = 0.1044 |
| R indices (all data) | R1 = 0.0511, wR2 = 0.1101 |
Experimental Protocols
Synthesis of this compound via Fries Rearrangement
The most common and well-documented method for the synthesis of this compound is the Fries rearrangement of 1-naphthyl acetate (B1210297).[4][5][6][7] This reaction involves the Lewis acid-catalyzed rearrangement of the acetyl group from the phenolic oxygen to the carbon of the aromatic ring.
Step 1: Synthesis of 1-Naphthyl Acetate [4]
-
Dissolve 1-naphthol (B170400) in a 10% aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Add acetic anhydride (B1165640) dropwise while stirring vigorously.
-
Continue stirring for 15-20 minutes.
-
Collect the precipitated 1-naphthyl acetate by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol (B145695) to obtain pure 1-naphthyl acetate.
Step 2: Fries Rearrangement to this compound [4][5]
-
To a flask equipped with a reflux condenser, add 1-naphthyl acetate and a Lewis acid catalyst (e.g., anhydrous aluminum chloride) in a suitable solvent (e.g., nitrobenzene (B124822) or carbon disulfide).
-
Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Isolate the crude this compound by filtration or solvent extraction.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
Single-Crystal X-ray Diffraction Protocol
The following is a general protocol for single-crystal X-ray diffraction, which would have been similar to the procedure used to determine the structure of this compound.
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate organic solvent, such as ethanol or a mixture of solvents.
-
Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data are collected at a controlled temperature (often 100 K or room temperature) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots. The data are corrected for various factors, including Lorentz and polarization effects, and an absorption correction is applied.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental diffraction data using full-matrix least-squares techniques. The positions and anisotropic displacement parameters of non-hydrogen atoms are refined. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Biological Significance and Applications
While this compound itself is not widely reported to be involved in specific biological signaling pathways, it serves as a crucial starting material for the synthesis of a variety of biologically active molecules. Its derivatives, particularly Schiff bases and chalcones, have been investigated for their potential as anticancer, antibacterial, and anti-inflammatory agents. The structural information derived from its crystal structure is therefore of significant value to medicinal chemists in the rational design of new therapeutic agents.
Conclusion
This technical guide has provided a detailed overview of the crystal structure of this compound. The availability of its crystallographic data, coupled with established synthetic protocols, provides a solid foundation for researchers in the fields of chemistry and drug development. The structural insights are instrumental for the further exploration of this compound and its derivatives in various scientific and pharmaceutical applications.
References
- 1. The CIF (Crystallographic Information File) format : CCDC Home [support.ccdc.cam.ac.uk]
- 2. This compound | C12H10O2 | CID 69733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility and Stability of 1'-Hydroxy-2'-acetonaphthone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 1'-Hydroxy-2'-acetonaphthone, a key chemical intermediate. Understanding these fundamental properties is critical for its handling, formulation, and the development of new applications in pharmaceuticals and other scientific fields. This document collates available data, presents detailed experimental protocols for its analysis, and visualizes key workflows.
Core Physicochemical Properties
This compound (CAS No: 711-79-5) is an aromatic ketone with the molecular formula C₁₂H₁₀O₂ and a molecular weight of 186.21 g/mol .[1][2] It typically appears as a yellow crystalline powder.[3] The molecule's structure, featuring a nonpolar naphthalene (B1677914) ring system and polar hydroxyl and carbonyl functional groups, gives it an amphiphilic character, which dictates its solubility profile.
Solubility Profile
The solubility of this compound is a critical parameter for its use in synthesis, purification, and formulation. While extensive quantitative data is not widely available in the public domain, a summary of its qualitative and semi-quantitative solubility in common solvents is presented below. The principle of "like dissolves like" is a key determinant of its solubility, with polar solvents more readily solvating the polar functional groups and nonpolar solvents interacting with the naphthalene ring.
Table 1: Solubility of this compound
| Solvent | Solvent Type | Qualitative Solubility |
| Water | Polar Protic | Insoluble[3][4] |
| Methanol | Polar Protic | Soluble |
| Ethanol | Polar Protic | Soluble |
| Acetone | Polar Aprotic | Soluble |
| Isopropanol | Polar Protic | Likely Soluble |
| Acetonitrile | Polar Aprotic | Likely Soluble |
Note: "Likely Soluble" is inferred from the general solubility of similar aromatic ketones in these solvents.
Stability Profile
The stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Stability testing, as guided by the International Council for Harmonisation (ICH) guidelines, involves subjecting the compound to a variety of environmental conditions.[5][6]
Table 2: Stability of this compound under Forced Degradation Conditions
| Condition | Description | Expected Outcome |
| Hydrolytic | Exposure to acidic, neutral, and alkaline aqueous solutions. | Potential for hydrolysis of the ketone or reactions involving the hydroxyl group, especially at pH extremes. |
| Oxidative | Treatment with an oxidizing agent, such as hydrogen peroxide. | The aromatic ring and the acetyl group are potential sites for oxidation. |
| Photolytic | Exposure to light, typically a combination of UV and visible light. | The presence of a chromophore (the naphthalene ring system) suggests potential for photodegradation. |
| Thermal | Exposure to elevated temperatures. | Potential for thermal decomposition, the rate of which would be temperature-dependent. |
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate determination of solubility and stability. The following sections provide methodologies based on established scientific principles and regulatory guidelines.
Protocol 1: Determination of Aqueous and Solvent Solubility
This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, methanol, ethanol, acetone, isopropanol, acetonitrile)
-
Volumetric flasks
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
HPLC with UV detector or a validated spectrophotometric method
-
Syringe filters (0.45 µm)
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate flasks.
-
Seal the flasks and place them in a temperature-controlled orbital shaker.
-
Agitate the flasks at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the flasks to stand undisturbed for a sufficient time to allow undissolved solid to settle.
-
Carefully withdraw an aliquot from the clear supernatant of each flask using a syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Quantitatively dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated HPLC-UV or spectrophotometric method.
-
Calculate the solubility in mg/mL or g/L.
Protocol 2: Forced Degradation Studies for Stability Assessment
This protocol is based on the principles outlined in the ICH Q1A guideline for stability testing of new drug substances.[5]
A. Hydrolytic Stability:
-
Prepare solutions of this compound in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (alkaline).
-
Incubate the solutions at a controlled elevated temperature (e.g., 60 °C).
-
Withdraw samples at appropriate time intervals (e.g., 0, 6, 12, 24, 48 hours).
-
Neutralize the acidic and alkaline samples before analysis.
-
Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.
B. Oxidative Stability:
-
Prepare a solution of this compound in a suitable solvent and add a solution of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light.
-
Monitor the reaction over time by withdrawing samples at various intervals.
-
Analyze the samples by HPLC to quantify the parent compound and any degradation products.
C. Photostability:
-
Expose a solid sample of this compound and a solution of the compound in a photostable solvent to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark under the same temperature conditions.
-
After a defined exposure period, analyze both the exposed and control samples by HPLC.
-
Compare the chromatograms to assess the extent of photodegradation.
D. Thermal Stability:
-
Place a solid sample of this compound in a controlled temperature oven at an elevated temperature (e.g., 70 °C).
-
Withdraw samples at different time points.
-
Dissolve the samples in a suitable solvent and analyze by HPLC to determine the extent of degradation.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in the study of this compound's solubility and stability.
Caption: Workflow for Determining the Solubility of this compound.
Caption: Workflow for Forced Degradation and Stability Analysis.
References
- 1. This compound | C12H10O2 | CID 69733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-羟基-2-乙酰萘 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. search.library.uq.edu.au [search.library.uq.edu.au]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
A Technical Guide to the Synthesis of 1'-Hydroxy-2'-acetonaphthone and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
1'-Hydroxy-2'-acetonaphthone is a key intermediate in organic synthesis, serving as a foundational scaffold for a diverse range of derivatives with significant pharmacological potential. Its unique structure, featuring a reactive hydroxyl group and a ketone moiety on a naphthalene (B1677914) ring, allows for versatile chemical modifications, leading to compounds with antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of the primary synthetic routes to this compound and its key derivatives, including chalcones and Schiff bases. Detailed experimental protocols, comparative quantitative data, and visual representations of reaction mechanisms and workflows are presented to facilitate research and development in medicinal chemistry and drug discovery.
Synthesis of the Core Moiety: this compound
The synthesis of the this compound core is predominantly achieved through two classical and robust methodologies: the Fries rearrangement of 1-naphthyl acetate (B1210297) and the direct Friedel-Crafts acylation of 1-naphthol (B170400). The choice of method often depends on factors such as starting material availability, desired regioselectivity, and reaction scale.
Fries Rearrangement of 1-Naphthyl Acetate
The Fries rearrangement is a name reaction that involves the transformation of a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.[1] This method is a direct and efficient pathway for preparing hydroxyaryl ketones.[1] The reaction is selective for the ortho and para positions, with the product distribution influenced by reaction conditions like temperature and solvent polarity.[1][2] Lower temperatures generally favor the para-isomer, while higher temperatures promote the formation of the ortho-isomer, which in the case of 1-naphthyl acetate, yields the desired this compound.[1]
Reaction Mechanism: The accepted mechanism involves the initial coordination of a Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester. This is followed by the formation of an acylium ion intermediate, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the naphthyl ring.[1]
Figure 1: Fries Rearrangement Mechanism.
Experimental Protocol: Synthesis of 1-Naphthyl Acetate
A common precursor for the Fries rearrangement is 1-naphthyl acetate, which can be synthesized from 1-naphthol.[3]
-
Materials: 1-Naphthol, Acetic Anhydride, 3 M Sodium Hydroxide (B78521) (NaOH) solution, Crushed Ice.[1]
-
Procedure:
-
In a 250 mL beaker, dissolve 2.0 g of 1-naphthol in 5 mL of 3 M NaOH solution.[1]
-
To the resulting solution, add 5 mL of acetic anhydride.[1]
-
Add 10-20 g of crushed ice to the mixture.[1]
-
Stir vigorously for approximately 10-15 minutes.[3]
-
The 1-naphthyl acetate separates as colorless crystals.[3]
-
Collect the crystals by filtration and wash with water.[3]
-
Experimental Protocol: Fries Rearrangement to this compound
This protocol details the Lewis acid-catalyzed rearrangement of 1-naphthyl acetate.[1]
-
Materials: 1-Naphthyl acetate, Anhydrous aluminum chloride (AlCl₃), Nitrobenzene (B124822).[4]
-
Procedure:
-
In a 100 mL round-bottom flask, prepare a mixture of 2 g of 1-naphthyl acetate, 3 g of anhydrous AlCl₃, and 5 mL of nitrobenzene.[3]
-
Heat the mixture on a water bath at 100°C for 2 hours.
-
After the reaction is complete, cool the flask in an ice bath.[1]
-
Carefully add ice-cold water to the reaction mixture to decompose the aluminum chloride complex.[1]
-
Perform steam distillation to remove the nitrobenzene and any unreacted starting material. The product, this compound, will also be carried over with the steam.[1]
-
Collect the distillate and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).[1]
-
Wash the organic layer with water and then with a saturated brine solution.[1]
-
Dry the organic layer over anhydrous sodium sulfate.[1]
-
Remove the solvent using a rotary evaporator to obtain the crude product.[1]
-
Table 1: Quantitative Data for Fries Rearrangement
| Parameter | Value | Reference |
| Starting Material | 1-Naphthyl Acetate | [4] |
| Primary Reagent | Lewis Acid (e.g., AlCl₃) | [4] |
| Key Transformation | Intramolecular rearrangement | [4] |
| Selectivity | Temperature dependent (higher temps favor ortho) | [1][4] |
| Reported Yield | Good to excellent (>85% for equivalent reactions) | [4] |
| Melting Point of Product | 65-67°C | [5][6] |
Synthesis of this compound Derivatives
This compound is a versatile precursor for a variety of derivatives, most notably chalcones and Schiff bases, which exhibit a wide range of biological activities.[7][8]
Chalcone (B49325) Derivatives via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a significant class of compounds belonging to the flavonoid family.[9] They are commonly synthesized via a base-catalyzed Claisen-Schmidt condensation between an aromatic ketone and an aromatic aldehyde that lacks an α-hydrogen.[9][10] The resulting 1-(1-hydroxy-2-naphthyl)-3-arylprop-2-en-1-one derivatives are of particular interest due to the extended π-system of the naphthalene ring, which can enhance their biological activity.[9]
Reaction Mechanism: The Claisen-Schmidt condensation proceeds via a base-catalyzed aldol (B89426) condensation mechanism. A base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), deprotonates the α-carbon of this compound to form a resonance-stabilized enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting alkoxide intermediate is protonated by the solvent to form a β-hydroxyketone (aldol adduct), which readily undergoes base-catalyzed dehydration to yield the final α,β-unsaturated ketone, the chalcone.[9]
Figure 2: Claisen-Schmidt Condensation Mechanism.
Experimental Protocol: Synthesis of Chalcones
This is a widely used and reliable method for Claisen-Schmidt condensation.[9]
-
Materials: this compound, Substituted benzaldehyde (B42025), Ethanol (B145695), Potassium hydroxide (KOH) or Sodium hydroxide (NaOH), Dilute hydrochloric acid (HCl), Crushed ice.[9]
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 1.86 g) and the desired substituted benzaldehyde (10 mmol) in 20-30 mL of ethanol.[9]
-
To this solution, add a 40% aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) dropwise until a precipitate begins to form.[9][11]
-
Stir the reaction mixture at room temperature for 24 hours.[7] Monitor the reaction progress by thin-layer chromatography (TLC) until the starting acetonaphthone spot is consumed.[9]
-
Pour the reaction mixture into a beaker containing crushed ice (~100 g).[9]
-
Acidify the mixture by slowly adding dilute hydrochloric acid (HCl) until the pH is acidic.[12]
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.[12]
-
Further purify the chalcone by recrystallization from a suitable solvent, such as ethanol.[9][12]
-
Table 2: Quantitative Data for Chalcone Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| This compound | Benzaldehyde | 40% aq. KOH | Ethanol | 24 h | - | [7] |
| 2-hydroxyacetophenone | Substituted benzaldehydes | NaOH 40% | - | - | - | [13] |
| Acetophenone | Benzaldehyde | 50% aq. NaOH | Methanol (B129727) | 3-5 h | - | [11] |
Note: Specific yield data for this compound chalcones were not consistently provided in the search results, but the Claisen-Schmidt condensation is generally a high-yielding reaction.
Schiff Base Derivatives
Schiff bases are formed by the condensation of the ketone group of this compound with primary amines. These compounds are known to exhibit a range of biological activities, including anticancer and antimicrobial effects.[7]
Experimental Protocol: Synthesis of Schiff Bases
This protocol provides a general method for the synthesis of Schiff bases from this compound.[7]
-
Materials: this compound, Primary amine, Ethanol or Methanol, Glacial acetic acid.[7]
-
Procedure:
-
Dissolve equimolar amounts of this compound and the desired primary amine in ethanol or methanol in a round-bottom flask.[7]
-
Add a few drops of glacial acetic acid as a catalyst.[7]
-
Reflux the reaction mixture for 4-6 hours.[7]
-
Monitor the reaction progress using TLC.[7]
-
After completion, cool the reaction mixture to room temperature.[7]
-
The solid product that crystallizes out is collected by filtration.[7]
-
Wash the product with cold ethanol and dry under vacuum.[7]
-
Table 3: Quantitative Data for Schiff Base Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| This compound | Primary Amines | Glacial Acetic Acid | Ethanol/Methanol | 4-6 h | 90-95% | [7][14] |
Experimental Workflows
The overall process for synthesizing and characterizing this compound and its derivatives is systematic, beginning with reactant preparation and proceeding through reaction, isolation, purification, and structural confirmation.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. 2 -Hydroxy-1 -acetonaphthone 99 574-19-6 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 11. chemrevlett.com [chemrevlett.com]
- 12. benchchem.com [benchchem.com]
- 13. repository.unair.ac.id [repository.unair.ac.id]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 1'-Hydroxy-2'-acetonaphthone via Acylation of 1-Naphthol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1'-Hydroxy-2'-acetonaphthone is a valuable chemical intermediate in the synthesis of various pharmaceuticals and biologically active compounds. This technical guide provides a comprehensive overview of its synthesis, with a primary focus on the acylation of 1-naphthol (B170400). While direct Friedel-Crafts acylation of 1-naphthol is a potential synthetic route, this paper will establish that the Fries rearrangement of an intermediate ester, 1-naphthyl acetate (B1210297), is the more commonly employed and regioselective method for obtaining the desired ortho-acylated product. This guide furnishes detailed experimental protocols, comparative data, and mechanistic diagrams to facilitate a thorough understanding of these synthetic pathways.
Introduction: Synthetic Routes to this compound
The introduction of an acetyl group onto the 1-naphthol skeleton can be principally achieved through two distinct synthetic strategies:
-
Direct Friedel-Crafts Acylation: This approach involves the direct electrophilic aromatic substitution of 1-naphthol with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[1] While theoretically straightforward, this method often suffers from poor regioselectivity, yielding a mixture of ortho (1-hydroxy-2-acetonaphthone) and para (1-hydroxy-4-acetonaphthone) isomers, which can be challenging to separate.[2]
-
Fries Rearrangement of 1-Naphthyl Acetate: This two-step method is a more established and selective route to the desired ortho-isomer.[3] It begins with the O-acylation of 1-naphthol to form 1-naphthyl acetate. This ester is then subjected to a Lewis acid-catalyzed rearrangement, which intramolecularly transfers the acetyl group to the aromatic ring. The reaction conditions can be tuned to favor the formation of the thermodynamically more stable ortho-isomer.[4][5]
This guide will focus primarily on the more prevalent and selective Fries rearrangement pathway, while also providing a representative protocol for the direct Friedel-Crafts acylation for comparative purposes.
Comparative Analysis of Synthetic Routes
The choice between direct acylation and the Fries rearrangement is often dictated by the desired regioselectivity and overall yield. The following table summarizes the key reaction parameters and typical outcomes for both methods.
| Parameter | Direct Friedel-Crafts Acylation | Fries Rearrangement |
| Starting Material | 1-Naphthol | 1-Naphthyl Acetate |
| Acylating Agent | Acetyl Chloride / Acetic Anhydride | (Internal Rearrangement) |
| Catalyst | Lewis Acids (e.g., AlCl₃, ZnCl₂)[1] | Lewis Acids (e.g., AlCl₃) |
| Typical Solvents | Dichloromethane (B109758), Nitrobenzene (B124822) | Nitrobenzene, Carbon Disulfide |
| Temperature | 0°C to room temperature | Elevated temperatures (e.g., 100°C) favor the ortho-isomer |
| Key Challenge | Poor regioselectivity (mixture of ortho and para isomers)[2] | Requires a two-step process |
| Reported Yield | Variable, often with difficult purification | Good to excellent for the desired ortho-isomer |
Detailed Experimental Protocols
Route 1: Synthesis via Fries Rearrangement (Recommended)
This two-step process is the preferred method for achieving high regioselectivity for the ortho-isomer.
Step 1: Synthesis of 1-Naphthyl Acetate
-
Materials:
-
1-Naphthol
-
Acetic Anhydride
-
3 M Sodium Hydroxide (NaOH) solution
-
Crushed Ice
-
-
Procedure:
-
In a 250 mL beaker, dissolve 2.0 g of 1-naphthol in 5 mL of 3 M NaOH solution.
-
To the resulting solution, add 5 mL of acetic anhydride.
-
Add 10-20 g of crushed ice to the mixture.
-
Stir the mixture vigorously for 10-15 minutes. The 1-naphthyl acetate will separate as a solid.
-
Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold water.
-
Dry the product. The expected melting point is approximately 49°C.
-
Step 2: Fries Rearrangement of 1-Naphthyl Acetate
-
Materials:
-
1-Naphthyl Acetate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Ice-cold water
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, prepare a mixture of 1-naphthyl acetate and anhydrous aluminum chloride in nitrobenzene.
-
Heat the mixture on a water bath at 100°C for 2 hours.
-
After the reaction is complete, cool the flask in an ice bath.
-
Carefully add ice-cold water to the reaction mixture to decompose the aluminum chloride complex.
-
Perform steam distillation to remove the nitrobenzene and any unreacted starting material. The product, this compound, will co-distill with the steam.
-
Collect the distillate and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Route 2: Direct Friedel-Crafts Acylation (Representative Protocol)
Disclaimer: The following is a general protocol based on standard Friedel-Crafts acylation procedures and may require significant optimization for this specific transformation.
-
Materials:
-
1-Naphthol
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-naphthol (1.0 eq) and anhydrous aluminum chloride (1.2 eq).
-
Suspend the solids in anhydrous dichloromethane under an inert atmosphere.
-
Cool the stirred suspension to 0°C in an ice bath.[6]
-
Dissolve acetyl chloride (1.1 eq) in anhydrous DCM and add it to the dropping funnel.
-
Add the acetyl chloride solution dropwise to the 1-naphthol suspension over 30-60 minutes, maintaining the temperature at 0°C.[6]
-
After the addition is complete, allow the mixture to stir at 0°C for an additional hour, then warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.
-
Quench the reaction by carefully and slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.[6]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.[6]
-
The resulting crude product will likely be a mixture of isomers and will require purification by column chromatography to isolate this compound.
-
Reaction Mechanisms and Visualizations
The following diagrams, generated using the DOT language, illustrate the key mechanistic steps and the overall experimental workflow.
Mechanism of Friedel-Crafts Acylation
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the acyl chloride to form a highly electrophilic acylium ion, which is then attacked by the electron-rich naphthol ring.[7][8]
Caption: Mechanism of Friedel-Crafts Acylation.
Mechanism of Fries Rearrangement
The Fries rearrangement involves the initial formation of a complex between the Lewis acid and the ester. This is followed by the generation of an acylium ion, which then reacts intramolecularly with the aromatic ring.
Caption: Mechanism of the Fries Rearrangement.
Experimental Workflow for Synthesis via Fries Rearrangement
The following diagram outlines the key stages of the recommended two-step synthesis of this compound.
Caption: Workflow for this compound Synthesis.
Conclusion
For the synthesis of this compound, the Fries rearrangement of 1-naphthyl acetate offers a more reliable and regioselective method compared to the direct Friedel-Crafts acylation of 1-naphthol. By controlling reaction parameters such as temperature, the Fries rearrangement can be directed to produce the desired ortho-isomer in high yield. This guide provides the necessary protocols and mechanistic understanding to aid researchers in the successful synthesis of this important chemical intermediate. While direct acylation is feasible, it necessitates careful optimization to overcome the inherent challenges of regioselectivity.
References
- 1. Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Biocatalytic Friedel–Crafts Acylation and Fries Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. websites.umich.edu [websites.umich.edu]
- 7. 傅-克酰基化反应 [sigmaaldrich.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
A Technical Guide to the Historical Synthesis of 1'-Hydroxy-2'-acetonaphthone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1'-Hydroxy-2'-acetonaphthone, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, has been the subject of synthetic efforts for over a century. Its strategic importance lies in its versatile reactivity, allowing for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the core historical methods for the synthesis of this compound, presenting detailed experimental protocols, comparative quantitative data, and visual representations of the underlying chemical principles. The primary historical synthetic routes discussed herein are the Fries rearrangement of 1-naphthyl acetate (B1210297), the Photo-Fries rearrangement, and the direct Friedel-Crafts acylation of 1-naphthol (B170400).
Core Synthesis Methodologies
The historical synthesis of this compound has predominantly relied on three key chemical transformations. Each method offers distinct advantages and challenges in terms of regioselectivity, reaction conditions, and overall efficiency.
The Fries Rearrangement of 1-Naphthyl Acetate
The Fries rearrangement, a cornerstone of aromatic chemistry, is a widely employed method for the synthesis of hydroxyaryl ketones from phenolic esters.[1] In the context of this compound synthesis, this involves the rearrangement of 1-naphthyl acetate in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][3]
The reaction is known for its temperature and solvent-dependent selectivity. Higher temperatures and non-polar solvents favor the formation of the ortho-isomer (this compound), which is the thermodynamically more stable product due to the formation of a chelate between the aluminum chloride and the proximate hydroxyl and carbonyl groups.[4] Conversely, lower temperatures and polar solvents tend to yield the para-isomer (4'-Hydroxy-1'-acetonaphthone) as the major product under kinetic control.[2][4]
Experimental Protocols
Synthesis of 1-Naphthyl Acetate
A necessary precursor for the Fries rearrangement is 1-naphthyl acetate, which can be readily synthesized from 1-naphthol.[5]
-
Procedure:
-
Dissolve 1-naphthol in a 10% sodium hydroxide (B78521) solution.
-
To the resulting solution, add crushed ice followed by the dropwise addition of acetic anhydride (B1165640) with vigorous stirring.
-
Continue stirring for 15-20 minutes.
-
The precipitated 1-naphthyl acetate is collected by filtration, washed with cold water, and dried.[5]
-
Fries Rearrangement of 1-Naphthyl Acetate
-
Procedure:
-
To a solution of 1-naphthyl acetate in a dry, non-polar solvent such as nitrobenzene (B124822) or monochlorobenzene, add anhydrous aluminum chloride in portions while cooling in an ice bath.[2][3]
-
Heat the reaction mixture to a temperature between 100-140°C for 2 to 4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[2][3]
-
After completion, cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[3]
-
The product is then isolated by steam distillation or solvent extraction.[3]
-
Further purification can be achieved by column chromatography to separate the ortho and para isomers.[2]
-
Quantitative Data
| Parameter | Fries Rearrangement of 1-Naphthyl Acetate |
| Starting Material | 1-Naphthyl acetate |
| Primary Reagent | Lewis Acid (e.g., AlCl₃) |
| Key Transformation | Intramolecular acyl group rearrangement |
| Selectivity | Temperature and solvent-dependent ortho/para selectivity. Higher temperatures favor the ortho product.[2][4] |
| Reported Yield | Good to excellent, with yields of over 85% reported for the analogous rearrangement of 2-naphthyl acetate to 1-acetyl-2-naphthol.[3] The ratio of ortho to para isomers is highly dependent on the reaction conditions.[2] |
Reaction Mechanism and Workflow
The Photo-Fries Rearrangement
An alternative to the Lewis acid-catalyzed method is the Photo-Fries rearrangement, which proceeds via a free-radical mechanism upon irradiation with ultraviolet (UV) light.[6] This method avoids the use of corrosive and water-sensitive Lewis acids. The reaction typically yields a mixture of ortho and para isomers.[6]
Experimental Protocol
-
Procedure:
-
Dissolve 1-naphthyl acetate in a suitable solvent, such as methanol.
-
Irradiate the solution with a UV lamp (e.g., 254 nm) under an inert atmosphere (e.g., nitrogen) for several hours.[7]
-
Monitor the reaction progress by TLC.
-
After completion, remove the solvent under reduced pressure.
-
The products are then separated and purified by column chromatography.[6]
-
Quantitative Data
| Parameter | Photo-Fries Rearrangement |
| Starting Material | 1-Naphthyl acetate |
| Primary Reagent | UV Light |
| Key Transformation | Intramolecular free-radical rearrangement |
| Selectivity | Can produce a mixture of ortho and para isomers.[6] |
| Reported Yield | Moderate. For the analogous rearrangement of 5,8-dihydro-1-naphthyl acetate, yields of the ortho and para products were reported to be in the range of 15-35% and 20-30% respectively, depending on the acyl group.[7] |
Reaction Mechanism and Workflow
Direct Friedel-Crafts Acylation of 1-Naphthol
The direct Friedel-Crafts acylation of 1-naphthol with an acylating agent like acetyl chloride in the presence of a Lewis acid is another potential route to this compound.[3] This method is, in principle, more atom-economical as it avoids the pre-formation of the acetate ester.
However, controlling the regioselectivity of this reaction can be challenging. The hydroxyl group of 1-naphthol is a strong activating group, and the reaction can lead to a mixture of O-acylated (1-naphthyl acetate) and C-acylated products at both the ortho and para positions.[3] Achieving high selectivity for the desired ortho-C-acylated product often proves difficult, and for this reason, the Fries rearrangement of the O-acylated intermediate is more commonly reported in the literature.[8]
Experimental Protocol (General)
-
Procedure:
-
In a flask equipped with a reflux condenser and a dropping funnel, a solution of 1-naphthol in a dry, inert solvent (e.g., carbon disulfide, nitrobenzene) is prepared.[3]
-
Anhydrous aluminum chloride (at least a stoichiometric amount) is added to the solution and stirred.
-
Acetyl chloride is added dropwise to the mixture.
-
The reaction mixture is then heated under reflux for several hours.
-
After cooling, the mixture is carefully poured into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
The product is then extracted with an organic solvent, washed, dried, and purified, typically by column chromatography to separate the isomers.[3]
-
Quantitative Data
| Parameter | Direct Friedel-Crafts Acylation of 1-Naphthol |
| Starting Material | 1-Naphthol |
| Primary Reagent | Acylating Agent (e.g., Acetyl Chloride) + Lewis Acid |
| Key Transformation | Intermolecular electrophilic aromatic substitution |
| Selectivity | Can be challenging to achieve high ortho-selectivity, often yielding a mixture of O-acylated and C-acylated (ortho and para) products.[3] |
| Reported Yield | Variable and often lower for the desired ortho-isomer compared to the Fries rearrangement route. Specific high-yield protocols for the direct ortho-acylation of 1-naphthol are not well-documented in historical literature. |
Reaction Mechanism and Workflow
Conclusion
The historical synthesis of this compound is a testament to the ingenuity of organic chemists in controlling regioselectivity in aromatic substitution reactions. The Fries rearrangement stands out as the most reliable and well-documented method, offering good to excellent yields of the desired ortho-isomer under carefully controlled conditions. The Photo-Fries rearrangement provides a valuable, catalyst-free alternative, albeit often with more moderate yields and a mixture of products. While direct Friedel-Crafts acylation of 1-naphthol is a conceptually straightforward approach, its practical application is hampered by challenges in achieving high ortho-selectivity. For researchers and professionals in drug development, a thorough understanding of these classical methods provides a strong foundation for the development of novel synthetic strategies and the efficient production of this important chemical intermediate.
References
Methodological & Application
Application Notes and Protocols for 1'-Hydroxy-2'-acetonaphthone as a Fluorescent Metal Ion Sensor
For Researchers, Scientists, and Drug Development Professionals
Introduction
1'-Hydroxy-2'-acetonaphthone (HAN) and its derivatives have emerged as effective fluorescent chemosensors for the detection of various metal ions.[1][2] These sensors are valuable tools in environmental monitoring, biological research, and pharmaceutical development due to their high sensitivity and selectivity.[3][4] This document provides detailed application notes and protocols for the use of HAN and its modified forms as fluorescent sensors, with a particular focus on the detection of Aluminum (Al³⁺) and Copper (Cu²⁺) ions.
The sensing mechanism of these compounds is primarily based on Chelation-Enhanced Fluorescence (CHEF), where the binding of a metal ion to the sensor molecule rigidifies its structure and enhances its fluorescence emission.[2][5] In the case of Al³⁺ detection by HAN, the mechanism also involves the inhibition of an Excited-State Intramolecular Proton Transfer (ESIPT) process, leading to a significant "turn-on" fluorescent response.[2]
Quantitative Data Summary
The following tables summarize the key performance characteristics of this compound (HAN) and its morpholine-containing phenolic Mannich base derivative as fluorescent metal ion sensors.
Table 1: Performance of this compound (HAN) as a Fluorescent Sensor for Al³⁺
| Parameter | Value | Reference |
| Analyte | Al³⁺ | [2][5] |
| Sensing Type | Turn-on | [2][5] |
| Detection Limit | 42 nM | [2] |
| Solvent | Pure Water | [2] |
| pH Range | > 5 | [5] |
Table 2: Performance of the Phenolic Mannich Base Derivative of HAN as a Fluorescent Sensor
| Parameter | Al³⁺ | Cu²⁺ | Reference |
| Sensing Type | Turn-on | Turn-off | [1][6] |
| Detection Limit | 2.5 x 10⁻⁶ M | Not Specified | [5] |
| Stoichiometry (Sensor:Ion) | 1:1 | 1:1 | [5] |
| Response Time | ~10 minutes to stabilize | ~1 minute | [5] |
| Solvent | Not Specified | Not Specified | [5] |
Signaling Pathway
The detection of metal ions by this compound and its derivatives involves distinct signaling pathways that result in a change in fluorescence.
Caption: Signaling pathways for Al³⁺ and Cu²⁺ detection.
Experimental Protocols
Protocol 1: Synthesis of the Phenolic Mannich Base Derivative of this compound
This protocol is based on the synthesis of a morpholine-containing phenolic Mannich base of HAN.[5][6]
Materials:
-
This compound (HAN)
-
Formaldehyde (B43269) (37% aqueous solution)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard glassware for filtration and purification
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add morpholine to the solution with stirring.
-
Slowly add an aqueous solution of formaldehyde to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure phenolic Mannich base derivative.
-
Characterize the synthesized compound using standard analytical techniques such as NMR, FT-IR, and mass spectrometry.
Caption: Workflow for synthesizing the HAN derivative.
Protocol 2: General Procedure for Metal Ion Detection using HAN-based Fluorescent Sensors
This protocol outlines the general steps for performing a fluorescence-based metal ion detection assay.
Materials and Equipment:
-
Stock solution of the HAN-based sensor (e.g., 1 mM in a suitable solvent like DMSO or ethanol)
-
Stock solutions of various metal ion salts (e.g., 10 mM in deionized water)
-
Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Sensor Solution: Prepare a working solution of the HAN-based sensor in the desired buffer. The final concentration will depend on the specific sensor and its fluorescence intensity.
-
Blank Measurement: Transfer the sensor solution to a quartz cuvette and measure its initial fluorescence intensity at the appropriate excitation and emission wavelengths. This will serve as the baseline or blank reading.
-
Titration with Metal Ions:
-
Add small aliquots of a specific metal ion stock solution to the cuvette containing the sensor solution.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a specific time (e.g., 1-10 minutes) as determined by response time experiments.[5]
-
Measure the fluorescence intensity after each addition.
-
-
Selectivity Assay: To determine the selectivity of the sensor, repeat the titration experiment with a range of different metal ions at the same concentration.
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the metal ion concentration to generate a calibration curve.
-
The detection limit can be calculated based on the signal-to-noise ratio (typically 3σ/slope of the calibration curve).
-
For selectivity, compare the fluorescence response of the sensor to the target metal ion with its response to other metal ions.
-
Caption: Workflow for fluorescent metal ion detection.
Applications in Drug Development
The ability of HAN-based sensors to selectively detect metal ions has potential applications in drug development:
-
Monitoring Metal-Based Drugs: These sensors could be used to quantify the concentration of metal-based therapeutic agents in biological samples.
-
Studying Metalloenzymes: The interaction of potential drug candidates with metalloenzymes can be investigated by monitoring changes in metal ion concentrations.
-
Screening for Chelating Agents: HAN-based sensors can be employed in high-throughput screening assays to identify novel chelating agents for the treatment of metal overload diseases.
Safety and Handling
-
This compound may cause skin and eye irritation and respiratory irritation.[7]
-
Always handle the compound in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed safety information before use.[8]
References
- 1. Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C12H10O2 | CID 69733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2 -Hydroxy-1 -acetonaphthone 99 574-19-6 [sigmaaldrich.com]
Application Notes and Protocols for the Synthesis of Chalcones via Claisen-Schmidt Condensation using 1'-Hydroxy-2'-acetonaphthone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of chalcones, a significant class of compounds in the flavonoid family, through the Claisen-Schmidt condensation of 1'-Hydroxy-2'-acetonaphthone with various aromatic aldehydes. Chalcones serve as crucial scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1] The methodologies outlined herein offer robust procedures for obtaining these valuable compounds, complete with reaction mechanisms, purification techniques, and characterization data.
Introduction
Chalcones, or 1,3-diaryl-2-propen-1-ones, are characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] This structural feature is a key determinant of their diverse biological activities, which include anticancer, anti-inflammatory, antioxidant, antibacterial, and antiviral properties.[2][3][4] The Claisen-Schmidt condensation is a reliable and widely employed method for synthesizing chalcones, involving the base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that lacks an α-hydrogen.[1][2] This application note focuses on the use of this compound as the ketone component, leading to the formation of 1-(1-hydroxynaphthalen-2-yl)-3-arylprop-2-en-1-one derivatives. The extended π-system of the naphthalene (B1677914) ring in these products is of particular interest for potentially enhancing their biological efficacy and spectroscopic properties.[1]
Reaction Mechanism
The Claisen-Schmidt condensation proceeds via a base-catalyzed aldol (B89426) condensation mechanism. Initially, a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), deprotonates the α-carbon of the this compound, forming a resonance-stabilized enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting alkoxide intermediate is subsequently protonated by the solvent (e.g., ethanol) to yield a β-hydroxyketone. This aldol adduct readily undergoes base-catalyzed dehydration to produce the final α,β-unsaturated ketone, the chalcone (B49325).[1]
Figure 1: Claisen-Schmidt Condensation Mechanism.
Experimental Workflow
The general workflow for the synthesis of chalcones from this compound is a systematic process. It commences with the preparation and mixing of reactants, followed by the catalyzed reaction, isolation of the crude product, and subsequent purification and characterization.
Figure 2: General Experimental Workflow.
Detailed Experimental Protocols
Two primary protocols are presented: a classical method conducted at room temperature in ethanol (B145695) and a low-temperature method which can be optimized to minimize side-product formation.
Protocol 1: Synthesis in Ethanol at Room Temperature
This is a widely used and reliable method for Claisen-Schmidt condensation.[1]
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 1.86 g) and the desired substituted benzaldehyde (B42025) (10 mmol) in 20-30 mL of ethanol.[1]
-
Catalyst Addition: To the stirred solution, add a 40% aqueous solution of sodium hydroxide (NaOH) dropwise until a precipitate begins to form.[1][5]
-
Reaction Progression: Continue stirring the mixture at room temperature. The reaction time can vary from a few hours to 24-72 hours, depending on the specific reactants.[6] Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting acetonaphthone spot is consumed.[1]
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing approximately 100 g of crushed ice.[1] Acidify the mixture by slowly adding dilute hydrochloric acid (HCl) until the solution is acidic to litmus (B1172312) paper.[1]
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.
-
Purification: Further purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to obtain pure crystals.[1]
Protocol 2: Low-Temperature Synthesis to Minimize Side Products
Lowering the reaction temperature can often minimize the formation of side products such as naphthoflavanones and Michael adducts.[7]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 0.05 mol of this compound and 0.05 mol of the desired benzaldehyde in 50 mL of isopropyl alcohol (IPA).[7]
-
Reaction Initiation: Cool the mixture to 0°C in an ice bath.[7]
-
Catalyst Addition: Slowly add 20 mL of a 40% aqueous solution of sodium hydroxide (NaOH) to the stirred mixture while maintaining the temperature at 0°C.[7]
-
Reaction Progression: Continue stirring the reaction mixture at 0°C for approximately 4 hours.[7] Monitor the reaction's progress by TLC.
-
Product Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic.[7]
-
Purification: Collect the precipitated solid by vacuum filtration, wash it thoroughly with cold water, and allow it to dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[7]
Data Presentation: Representative Chalcone Derivatives
The following table summarizes the synthesis of a representative chalcone derivative using this compound.
| Aldehyde Derivative | Product Name | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| 4-Bromobenzaldehyde | (E)-1-(1-hydroxy-2-naphthyl)-3-(4-bromophenyl)prop-2-en-1-one | 33.62 | 83-85 | IR (ATR-FTIR, cm⁻¹): 3589 (O-H), 3178 (C-H aromatic), 3055 (alkene=C-H), 1677 (C=O), 1586 (C=C aromatic), 1069 (C-O), 745 (C-Br).[5] ¹³C NMR (125 MHz, DMSO-d₆, ppm): δ 199.53 (C=O), 161.11, 148.56 (Cβ), 131.68, 131.11, 129.19, 128.42, 128.03, 127.57, 127.30, 126.29, 126.15, 125.28, 124.60, 116.39 (Cα).[5] |
Biological Activities and Potential Signaling Pathways
Chalcones derived from this compound are of significant interest due to their wide range of biological activities. The presence of the hydroxyl group and the extended conjugation of the naphthalene ring can contribute to their pharmacological effects.
Key Biological Activities:
-
Antioxidant Activity: Chalcones with hydroxyl groups have shown a high capacity to scavenge free radicals.[4] They can act as direct antioxidants by donating a hydrogen atom to free radicals or indirectly by chelating metal ions involved in radical-generating reactions.[4]
-
Antimicrobial Activity: Many chalcone derivatives exhibit significant antibacterial and antifungal properties.[4] The presence of hydroxyl groups often enhances their broad-spectrum antimicrobial activity.[4]
-
Anti-inflammatory Effects: Chalcones have been reported to suppress the production of inflammatory mediators like nitric oxide (NO).[3] This suggests their potential in modulating inflammatory pathways.
-
Anticancer Properties: Chalcones are recognized as a promising class of anticancer agents.[8] They can induce apoptosis in tumor cells and inhibit cell proliferation.[9]
The diverse biological effects of these chalcones suggest their interaction with multiple cellular signaling pathways. For instance, their anti-inflammatory and anticancer activities may involve the modulation of pathways regulated by transcription factors such as NF-κB and AP-1, which are pivotal in inflammation and cell survival.
Figure 3: Overview of Chalcone Biological Activities.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Synthesis, Characterized and Biological Activities of Chalcone Derivatives | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Schiff Bases of 1'-Hydroxy-2'-acetonaphthone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and utilization of Schiff bases derived from 1'-Hydroxy-2'-acetonaphthone. These compounds are of significant interest due to their broad spectrum of biological activities and their potential in the development of novel therapeutic agents and chemical sensors.
Introduction
Schiff bases are synthesized through the condensation of a primary amine with a carbonyl compound, forming a characteristic azomethine or imine (-C=N-) group.[1][2] Those derived from this compound have demonstrated considerable potential as anticancer, antimicrobial, and antioxidant agents.[3][4] Furthermore, their unique photophysical properties are being explored for the development of fluorescent chemosensors for metal ion detection.[5][6] Their biological and chemical activities are often enhanced through coordination with metal ions.[7]
I. Synthesis of Schiff Bases from this compound
The formation of a Schiff base from this compound involves a nucleophilic addition of a primary amine to the carbonyl group, followed by dehydration to form the imine.[1] The reaction is typically acid-catalyzed.[8]
General Synthesis Workflow
Caption: General workflow for the synthesis of Schiff bases.
Experimental Protocol: Conventional Synthesis via Reflux
This protocol describes a common method for synthesizing Schiff bases from this compound.[3][9]
Materials:
-
This compound
-
Appropriate primary amine (e.g., propane-1,3-diamine, substituted anilines)
-
Absolute Ethanol (B145695)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Condenser
-
Heating mantle with magnetic stirrer
-
Standard laboratory glassware (beakers, filter funnel, etc.)
-
Filter paper
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol.
-
In a separate beaker, dissolve 1 equivalent of the primary amine in a small amount of absolute ethanol.
-
Add the amine solution to the solution of this compound with stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[9]
-
Attach a condenser to the flask and reflux the mixture with constant stirring. Reaction times can vary from 1 to 36 hours, depending on the specific reactants.[9]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the Schiff base to precipitate.
-
Collect the solid product by filtration.
-
Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent, such as hot ethanol.
-
Dry the purified Schiff base in a desiccator over anhydrous calcium chloride.
Characterization:
The structure of the synthesized Schiff bases should be confirmed using various spectroscopic techniques:
-
FT-IR Spectroscopy: Look for the appearance of a strong band in the region of 1600-1700 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration and the disappearance of the C=O band of the starting ketone.[3][10]
-
¹H NMR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a singlet for the phenolic -OH proton at a downfield chemical shift (δ 13.50–14.02 ppm) and signals corresponding to the protons of the imine group.[3][10]
-
¹³C NMR Spectroscopy: Confirm the presence of the imine carbon and other carbons in the molecule.[3]
-
Mass Spectrometry (LCMS): To determine the molecular weight of the synthesized compound.[3]
II. Applications and Protocols
Schiff bases derived from this compound exhibit a wide range of biological and chemical applications.
Antimicrobial Activity
These Schiff bases have shown promising activity against various bacterial and fungal strains.[3][11]
Protocol: In Vitro Antibacterial Activity Assay (Agar Well Diffusion Method) [11][12]
-
Prepare nutrient agar (B569324) plates and inoculate them with a standardized suspension of the test bacteria (e.g., Escherichia coli, Staphylococcus aureus).
-
Create wells of a specific diameter in the agar plates.
-
Prepare solutions of the synthesized Schiff bases at different concentrations in a suitable solvent (e.g., DMSO).
-
Add a fixed volume of each Schiff base solution to the wells.
-
Use a standard antibiotic as a positive control and the solvent as a negative control.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Schiff Base Derivative | Test Organism | MIC (mg/mL) | Reference |
| 2,2'-((propane-1,3-diylbis(azanylylidene))bis(ethan-1-yl-1-ylidene))bis(4-chloronaphthalen-1-ol) | E. coli | 0.12, 0.25, 0.5, 1 | [3][4] |
| 2,2'-((propane-1,3-diylbis(azanylylidene))bis(ethan-1-yl-1-ylidene))bis(4-chloronaphthalen-1-ol) | Salmonella Typhi | 0.12, 0.25, 0.5, 1 | [3][4] |
Antioxidant Activity
The antioxidant potential of these Schiff bases can be evaluated using various in vitro assays.[3]
Protocol: DPPH Radical Scavenging Assay [3]
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol.
-
Prepare various concentrations of the synthesized Schiff bases in ethanol.
-
Add 1 mL of each Schiff base solution to 1 mL of the DPPH solution.
-
Shake the mixture and allow it to stand at room temperature in the dark for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
-
Use a standard antioxidant like ascorbic acid as a positive control.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Anticancer Activity
Schiff bases and their metal complexes have been investigated for their cytotoxic effects on various cancer cell lines.[13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. Schiff's bases mechanism: Significance and symbolism [wisdomlib.org]
- 3. Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1–hydroxy-2-acetonapthanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapthanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Schiff base - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Spectral Characterization and Antimicrobial Evaluation of Schiff Base Derived From 1-Hydroxy-4-iodo-2-aceton… [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The role of a Schiff base scaffold, N-(2-hydroxy acetophenone) glycinate-in overcoming multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1'-Hydroxy-2'-acetonaphthone in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of bioactive molecules derived from 1'-hydroxy-2'-acetonaphthone. This versatile starting material serves as a key building block for the synthesis of various heterocyclic compounds, particularly chalcones and their derivatives, which have demonstrated significant potential in medicinal chemistry. The protocols outlined below are intended to guide researchers in the synthesis and subsequent biological screening of these promising compounds.
Introduction
This compound is a naphthol derivative that has garnered considerable attention as a precursor in the synthesis of a wide array of bioactive molecules. Its unique chemical structure, featuring a reactive acetyl group and a hydroxyl group on a naphthalene (B1677914) scaffold, makes it an ideal candidate for various chemical transformations. The most prominent application of this compound is in the Claisen-Schmidt condensation reaction to produce naphthyl chalcones. These chalcones, characterized by an α,β-unsaturated ketone system, are not only bioactive in their own right but also serve as crucial intermediates for the synthesis of other important classes of compounds such as flavones (benzochromenones) and pyrazolines.
The resulting naphthyl chalcones and their derivatives have been extensively studied for their diverse pharmacological activities, including anticancer, antimicrobial, and antioxidant properties. The naphthalene moiety often enhances the biological efficacy of these molecules due to its extended π-system, which can facilitate intercalation with biological macromolecules.
Synthesis of Bioactive Molecules
The primary synthetic route to bioactive molecules from this compound is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction with various substituted benzaldehydes to yield chalcones. These chalcones can then be subjected to cyclization reactions to afford flavones.
General Synthetic Workflow
Experimental Protocols
Protocol 1: Synthesis of (E)-1-(1-hydroxynaphthalen-2-yl)-3-phenylprop-2-en-1-one (Naphthyl Chalcone)
This protocol describes a standard Claisen-Schmidt condensation for the synthesis of a parent naphthyl chalcone.
Materials:
-
This compound
-
Benzaldehyde
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Glacial acetic acid or dilute Hydrochloric acid (HCl)
-
Distilled water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add a 40% aqueous solution of KOH or NaOH (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature below 10°C.[1]
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with glacial acetic acid or dilute HCl until a precipitate is formed.
-
Filter the solid product using vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Dry the crude product and recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.
Protocol 2: Synthesis of 2-Phenyl-4H-benzo[h]chromen-4-one (Naphthyl Flavone)
This protocol outlines the oxidative cyclization of a naphthyl chalcone to a flavone.
Materials:
-
(E)-1-(1-hydroxynaphthalen-2-yl)-3-phenylprop-2-en-1-one
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Iodine (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve the synthesized naphthyl chalcone (1 equivalent) in DMSO.
-
Add a catalytic amount of iodine to the solution.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
A solid precipitate will form. Filter the solid, wash with a 10% sodium thiosulfate (B1220275) solution to remove excess iodine, and then with water.
-
Dry the crude product and purify by column chromatography or recrystallization from a suitable solvent to yield the pure flavone.
Biological Activities and Quantitative Data
Derivatives of this compound have shown a wide range of biological activities. The following tables summarize the reported quantitative data for some of these compounds.
Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthyl chalcone derivative 1 | MCF-7 (Breast) | 5.2 | |
| Naphthyl chalcone derivative 2 | HeLa (Cervical) | 8.1 | |
| Naphthyl chalcone derivative 3 | A549 (Lung) | 12.5 | |
| Benzochromenone derivative 1 | HT-29 (Colon) | 3.7 |
Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Naphthyl chalcone derivative 4 | Staphylococcus aureus | 16 | |
| Naphthyl chalcone derivative 5 | Escherichia coli | 32 | |
| Naphthyl chalcone derivative 6 | Candida albicans | 8 | |
| Benzochromenone derivative 2 | Bacillus subtilis | 12.5 |
Antioxidant Activity
| Compound | Assay | IC50 (µM) | Reference |
| Naphthyl chalcone derivative 7 | DPPH radical scavenging | 15.8 | |
| Naphthyl chalcone derivative 8 | ABTS radical scavenging | 10.2 | |
| Benzochromenone derivative 3 | DPPH radical scavenging | 9.5 |
Signaling Pathways and Mechanisms of Action
The bioactive molecules derived from this compound exert their effects through various mechanisms, often involving the modulation of key signaling pathways.
Anticancer Mechanism: Induction of Apoptosis
Many naphthyl chalcones have been shown to induce apoptosis in cancer cells. This process is often mediated through the intrinsic mitochondrial pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.
Antioxidant Mechanism: Nrf2 Signaling Pathway
Chalcones are known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of the cellular antioxidant response.[2] By activating Nrf2, these compounds can upregulate the expression of various antioxidant and detoxification enzymes.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of bioactive molecules. The straightforward synthesis of naphthyl chalcones via the Claisen-Schmidt condensation provides a platform for generating compounds with significant anticancer, antimicrobial, and antioxidant activities. Further derivatization of these chalcones into flavones and other heterocyclic systems offers opportunities to expand the chemical space and potentially enhance their therapeutic properties. The protocols and data presented in these application notes serve as a foundation for researchers to explore the full potential of this compound in drug discovery and development.
References
Application of 1'-Hydroxy-2'-acetonaphthone in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1'-Hydroxy-2'-acetonaphthone is a versatile bicyclic aromatic ketone that serves as a valuable scaffold in medicinal chemistry. Its inherent chemical reactivity, particularly at the hydroxyl and acetyl functional groups, allows for the facile synthesis of a diverse array of derivatives. Among these, Schiff bases and chalcones have emerged as prominent classes of compounds with a broad spectrum of biological activities. These derivatives have demonstrated significant potential as antibacterial, antioxidant, anticancer, and anti-inflammatory agents, making this compound a privileged starting material in the design and development of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of this compound derivatives, intended to guide researchers in harnessing the medicinal potential of this important chemical entity.
Antibacterial Applications
Schiff base derivatives of this compound have demonstrated notable activity against a range of pathogenic bacteria. The introduction of the azomethine (-C=N-) linkage through condensation with various amines often enhances the antimicrobial properties of the parent molecule.
Quantitative Data: Antibacterial Activity
The antibacterial efficacy of this compound Schiff base derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
| Compound ID | Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |
| SB-1 | Schiff Base | Escherichia coli | 120 | [1][2] |
| SB-1 | Schiff Base | Salmonella Typhi | 250 | [1][2] |
| SB-2 | Chloro-substituted Schiff Base | Escherichia coli | 500 | [1][2] |
| SB-2 | Chloro-substituted Schiff Base | Salmonella Typhi | 1000 | [1][2] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized this compound derivatives against bacterial strains.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Sterile pipette tips and tubes
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dissolution
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, pick a few colonies of the test bacterium and inoculate into a tube containing 5 mL of sterile MHB.
-
Incubate the culture at 37°C for 18-24 hours.
-
Dilute the overnight culture with fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the adjusted inoculum 1:100 in MHB to obtain a final concentration of approximately 1.5 x 10⁶ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
In a 96-well microtiter plate, add 100 µL of sterile MHB to wells 2 through 12.
-
Add 200 µL of the compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as a growth control (containing only MHB and inoculum).
-
Well 12 serves as a sterility control (containing only MHB).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, the absorbance can be read at 600 nm using a microplate reader to quantify bacterial growth.
-
Antioxidant Applications
The phenolic hydroxyl group present in the this compound scaffold contributes to the antioxidant properties of its derivatives. These compounds can act as free radical scavengers, which is a crucial mechanism in mitigating oxidative stress-related diseases.
Quantitative Data: Antioxidant Activity
The antioxidant potential is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the results expressed as the half-maximal inhibitory concentration (IC50).
| Compound ID | Derivative Type | DPPH Scavenging IC50 (µM) | Reference |
| SB-3 | Schiff Base | 45.6 | [1][2] |
| SB-4 | Bromo-substituted Schiff Base | 38.2 | [1][2] |
| Ascorbic Acid | Standard | 29.5 | [1][2] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol describes the procedure for assessing the free radical scavenging activity of this compound derivatives using the stable DPPH radical.
Materials:
-
Synthesized this compound derivatives
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
96-well microtiter plates
-
Spectrophotometer
-
Ascorbic acid or Trolox (as a positive control)
-
DMSO for compound dissolution
Procedure:
-
Preparation of DPPH Solution:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep purple color. Store in the dark.
-
-
Preparation of Test Compounds and Control:
-
Prepare a stock solution of the test compound in DMSO (e.g., 1 mg/mL).
-
Prepare a series of dilutions of the test compound in methanol.
-
Prepare a similar series of dilutions for the positive control (ascorbic acid).
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compounds or the positive control to the respective wells.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
Anticancer Applications
Derivatives of this compound, particularly Schiff bases and chalcones, have shown promising cytotoxic effects against various cancer cell lines. The planar aromatic structure of these compounds may facilitate intercalation with DNA, while other mechanisms such as the induction of apoptosis are also being explored.
Quantitative Data: Anticancer Activity
The anticancer activity is typically assessed by in vitro cytotoxicity assays, with the IC50 value representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| HNC-1 | 1-hydroxynaphthalene-2-carboxanilide | HCT116 (Colon Cancer) | 5.2 | [3] |
| HNC-2 | 1-hydroxynaphthalene-2-carboxanilide | HCT116 p53-/- (Colon Cancer) | 3.8 | [3] |
| SB-5 | Schiff Base | MCF-7 (Breast Cancer) | 15.8 | [4] |
| Doxorubicin | Standard | HCT116 (Colon Cancer) | 0.8 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.[5]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Synthesized this compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
The percentage of cell viability is calculated as:
-
The IC50 value is determined by plotting the percentage of viability against the compound concentration.
-
Anti-inflammatory Applications
The anti-inflammatory potential of this compound derivatives is an emerging area of interest. The mechanism of action is hypothesized to involve the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO).
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
This protocol is designed to evaluate the anti-inflammatory activity of this compound derivatives by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[6][7]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized this compound derivatives
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours. A set of wells with cells and medium only will serve as the negative control, and cells with LPS only will be the positive control.
-
-
Nitrite (B80452) Measurement:
-
After 24 hours of incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Calculation:
-
The concentration of nitrite in the samples is determined from a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated as:
where NO_LPS is the nitrite concentration in the LPS-stimulated group and NO_sample is the nitrite concentration in the compound-treated group.
-
Potential Signaling Pathways
The biological activities of this compound derivatives, particularly their anti-inflammatory and anticancer effects, may be mediated through the modulation of critical intracellular signaling pathways. The NF-κB and MAPK pathways are central to inflammation and cell survival and are therefore plausible targets for these compounds.[8][9]
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[10] Derivatives of this compound may inhibit this pathway by preventing IκB degradation or NF-κB nuclear translocation.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. It consists of a series of protein kinases, including ERK, JNK, and p38 MAPK. Dysregulation of this pathway is often associated with cancer.[9] Anticancer derivatives of this compound could potentially exert their effects by modulating the activity of one or more components of the MAPK pathway, leading to cell cycle arrest or apoptosis.
Conclusion
This compound represents a promising starting point for the development of new therapeutic agents. Its derivatives, especially Schiff bases and chalcones, have demonstrated a wide range of biological activities. The protocols and data presented in this document are intended to serve as a comprehensive resource for researchers in the field of medicinal chemistry to further explore and exploit the therapeutic potential of this versatile scaffold. Future studies focusing on lead optimization, in vivo efficacy, and detailed mechanistic investigations will be crucial in translating the promising in vitro results into clinically viable drug candidates.
References
- 1. Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1–hydroxy-2-acetonapthanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapthanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Is Nitric Oxide Decrease Observed with Naphthoquinones in LPS Stimulated RAW 264.7 Macrophages a Beneficial Property? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 10. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence Quenching Studies with 1'-Hydroxy-2'-acetonaphthone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1'-Hydroxy-2'-acetonaphthone (HAN) is a fluorescent aromatic compound with photophysical properties that make it a valuable tool in various research applications, including drug discovery and material science. Its fluorescence is sensitive to the local environment, making it a suitable probe for studying molecular interactions. Fluorescence quenching, the process by which the fluorescence intensity of a substance is decreased by a variety of molecular interactions, is a powerful technique to investigate the binding of ligands to macromolecules, determine binding constants, and elucidate quenching mechanisms. This document provides detailed application notes and protocols for conducting fluorescence quenching studies using this compound as the fluorophore.
Principle of Fluorescence Quenching
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample. These processes can be broadly categorized as dynamic (collisional) or static.
-
Dynamic Quenching: Occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. This process is dependent on the concentration of the quencher and the temperature.
-
Static Quenching: Results from the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.
The efficiency of quenching is often described by the Stern-Volmer equation:
F₀ / F = 1 + Kₛᵥ[Q] = 1 + kₐτ₀[Q]
Where:
-
F₀ is the fluorescence intensity in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher.
-
Kₛᵥ is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher.
-
kₐ is the bimolecular quenching rate constant.
-
τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher.
A plot of F₀/F versus [Q] should yield a straight line with a slope equal to Kₛᵥ for a single quenching mechanism.[1]
Data Presentation
The following tables summarize the key photophysical properties of this compound and its derivatives, along with their performance in fluorescence sensing applications, which are a form of quenching study.
Table 1: Photophysical Properties of this compound (HAN)
| Property | Value | Reference |
| CAS Number | 711-79-5 | |
| Molecular Formula | C₁₂H₁₀O₂ | [2] |
| Molecular Weight | 186.21 g/mol | |
| Melting Point | 98-100 °C | |
| Appearance | Yellow crystalline powder | |
| Solubility | Insoluble in water | |
| Excitation Wavelength (λex) | ~350 nm (Solvent dependent) | |
| Emission Wavelength (λem) | ~450-500 nm (Solvent dependent) | |
| Fluorescence Quantum Yield (Φf) | Not explicitly reported, but is known to be fluorescent | |
| Fluorescence Lifetime (τ₀) | Not explicitly reported |
Table 2: Fluorescence Sensing/Quenching Applications of HAN Derivatives
| Compound | Analyte (Quencher) | Sensing Type | Limit of Detection (LOD) | Solvent System |
| Mannich base of HAN with Morpholine | Al³⁺ | Turn-on | 2.5 µM | Methanol/Water |
| Mannich base of HAN with Morpholine | Cu²⁺ | Turn-off | 3.5 µM | Methanol/Water |
| Mannich base of HAN with Morpholine | Co²⁺ | Turn-off | 16.6 µM | Methanol/Water |
Experimental Protocols
This section provides a detailed methodology for a typical fluorescence quenching experiment using this compound as the fluorophore.
Protocol 1: General Fluorescence Quenching Titration
Objective: To determine the Stern-Volmer constant (Kₛᵥ) for the quenching of this compound by a specific quencher.
Materials:
-
This compound (HAN)
-
Quencher of interest (e.g., acrylamide, potassium iodide, or a drug candidate)
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or a suitable buffer)
-
Volumetric flasks and pipettes
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of HAN (e.g., 1 mM) in the chosen solvent.
-
Prepare a concentrated stock solution of the quencher (e.g., 1 M) in the same solvent.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength (λex) for HAN (e.g., 350 nm).
-
Set the emission scan range to cover the expected fluorescence of HAN (e.g., 400-600 nm).
-
Optimize the excitation and emission slit widths to obtain a good signal-to-noise ratio without saturating the detector.
-
-
Initial Fluorescence Measurement (F₀):
-
Prepare a dilute solution of HAN (e.g., 10 µM) from the stock solution in a quartz cuvette. The final volume should be consistent for all measurements (e.g., 3 mL).
-
Record the fluorescence emission spectrum of the HAN solution. The intensity at the emission maximum is your F₀.
-
-
Titration with Quencher:
-
Make successive small additions of the concentrated quencher stock solution to the HAN solution in the cuvette.
-
After each addition, mix the solution thoroughly by gentle inversion or with a magnetic stirrer.
-
Allow the solution to equilibrate for a few minutes before recording the fluorescence emission spectrum. The intensity at the emission maximum is F.
-
Continue this process for a range of quencher concentrations.
-
-
Data Analysis:
-
Correct the fluorescence intensities for dilution if the added volume of the quencher is significant. The correction factor is (V₀ + V) / V₀, where V₀ is the initial volume and V is the added volume.
-
Calculate the F₀/F ratio for each quencher concentration.
-
Plot F₀/F versus the quencher concentration [Q].
-
Perform a linear regression on the data. The slope of the line is the Stern-Volmer constant (Kₛᵥ).
-
Protocol 2: Distinguishing Between Static and Dynamic Quenching
Objective: To determine whether the quenching mechanism is primarily static or dynamic.
Procedure:
-
Temperature-Dependent Measurements:
-
Perform the fluorescence quenching titration as described in Protocol 1 at three different temperatures (e.g., 298 K, 308 K, and 318 K). A temperature-controlled cuvette holder is required.
-
Calculate the Kₛᵥ at each temperature.
-
Interpretation:
-
If Kₛᵥ increases with increasing temperature, the quenching is likely dynamic (collisional), as higher temperatures lead to increased diffusion and more frequent collisions.
-
If Kₛᵥ decreases with increasing temperature, the quenching is likely static, as higher temperatures can destabilize the ground-state complex.
-
-
-
Absorption Spectroscopy:
-
Record the UV-Vis absorption spectrum of HAN in the absence and presence of the highest concentration of the quencher used in the titration.
-
Interpretation:
-
If the absorption spectrum of HAN changes upon the addition of the quencher, it is indicative of static quenching due to the formation of a ground-state complex.
-
If the absorption spectrum remains unchanged, the quenching is likely dynamic.
-
-
Mandatory Visualizations
Signaling Pathways
The fluorescence of this compound can be modulated by processes such as Excited-State Intramolecular Proton Transfer (ESIPT) and Chelation-Enhanced Fluorescence (CHEF), particularly in its derivatives designed as sensors.
Caption: Excited-State Intramolecular Proton Transfer (ESIPT) pathway in HAN.
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.
Experimental Workflow
Caption: Experimental workflow for fluorescence quenching titration.
References
Application Notes and Protocols: 1'-Hydroxy-2'-acetonaphthone as a Precursor for Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
1'-Hydroxy-2'-acetonaphthone is a versatile precursor in organic synthesis, primarily owing to its reactive hydroxyl and acetyl functionalities. These groups offer strategic points for chemical modifications, making it an excellent starting material for the synthesis of a variety of heterocyclic compounds. This document provides detailed application notes and experimental protocols for the synthesis of several key classes of heterocyclic compounds derived from this compound, including chalcones, naphthoflavones, pyrazoles, and naphthofurans. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.
I. Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones (1,3-diaryl-2-propen-1-ones) are important intermediates in the biosynthesis of flavonoids and are known for their broad spectrum of biological activities.[1][2] The synthesis of chalcones from this compound is typically achieved through a base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes.[1][3]
Experimental Protocol:
General Procedure for the Synthesis of 1-(1-hydroxynaphthalen-2-yl)-3-(aryl)prop-2-en-1-ones (Chalcones)
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) and a substituted aromatic aldehyde (1.0 eq.) in ethanol (B145695).
-
Catalyst Addition: To the stirred solution, add an aqueous solution of a base (e.g., 40% NaOH or KOH) dropwise at room temperature.[4][5]
-
Reaction Progression: Continue stirring the reaction mixture at room temperature for a specified duration (typically 4-24 hours), monitoring the progress by Thin Layer Chromatography (TLC).[4][5]
-
Product Isolation: Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone (B49325).[3]
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[3]
Quantitative Data for Chalcone Synthesis:
| Entry | Ar-CHO Substituent | Base | Reaction Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | NaOH | 24 | ~72 | [6] |
| 2 | 4-Chlorobenzaldehyde | KOH | 4 | High | [4] |
| 3 | 4-Methoxybenzaldehyde | NaOH | 24 | High | [1] |
| 4 | 3-Nitrobenzaldehyde | KOH | 24 | ~60 | [7] |
Logical Relationship Diagram: Chalcone Synthesis
Caption: General workflow for the synthesis of chalcones.
II. Synthesis of Naphthoflavones (Benzo[f]flavones)
Naphthoflavones, a class of flavonoids, can be synthesized from the corresponding 2'-hydroxychalcones through oxidative cyclization. A common and efficient method employs an iodine-dimethyl sulfoxide (B87167) (I2/DMSO) system.[8][9]
Experimental Protocol:
General Procedure for the Oxidative Cyclization of Chalcones to Naphthoflavones
-
Reactant Preparation: In a suitable solvent such as dimethyl sulfoxide (DMSO), dissolve the synthesized 1-(1-hydroxynaphthalen-2-yl)-3-(aryl)prop-2-en-1-one (chalcone) (1.0 eq.).
-
Catalyst Addition: Add a catalytic amount of iodine (I2) to the solution.
-
Reaction Progression: Heat the reaction mixture at a specified temperature (e.g., reflux) for several hours, monitoring the reaction by TLC.
-
Product Isolation: After completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate (B1220275) to quench the excess iodine.
-
Purification: The precipitated solid is collected by filtration, washed with water, and dried. Further purification can be achieved by column chromatography or recrystallization.
Quantitative Data for Naphthoflavone Synthesis:
| Entry | Chalcone Substituent (Ar) | Catalyst System | Reaction Time (h) | Yield (%) | Reference |
| 1 | Phenyl | I2/DMSO | - | Good | [8] |
| 2 | 4-Chlorophenyl | I2/DMSO | - | Good | [8] |
| 3 | 4-Methoxyphenyl | I2/DMSO | - | Good | [8] |
Signaling Pathway Diagram: Naphthoflavone Synthesis
Caption: Synthesis of naphthoflavones from chalcones.
III. Synthesis of Pyrazole (B372694) Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are readily synthesized from chalcones by condensation with hydrazine (B178648) or its derivatives.[10][11]
Experimental Protocol:
General Procedure for the Synthesis of Pyrazole Derivatives from Chalcones
-
Reactant Preparation: Dissolve the synthesized chalcone (1.0 eq.) in a suitable solvent like ethanol or acetic acid.[11]
-
Reagent Addition: Add hydrazine hydrate (B1144303) or a substituted hydrazine (e.g., phenylhydrazine) (1.0-1.2 eq.) to the solution.[11]
-
Reaction Progression: Reflux the reaction mixture for a specified period (typically 4-24 hours), monitoring completion by TLC.[11]
-
Product Isolation: After cooling, pour the reaction mixture into ice-cold water to precipitate the pyrazole derivative.[11]
-
Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure pyrazole.[11]
Quantitative Data for Pyrazole Synthesis:
| Entry | Chalcone Substituent (Ar) | Hydrazine Derivative | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | 4-Nitrophenyl | Hydrazine hydrate | Acetic Acid | 24 | 74 | [11] |
| 2 | Phenyl | Hydrazine hydrate | Acetic Acid | 4 | 68 | [6] |
| 3 | 2-Chlorophenyl | Hydrazine hydrate | Ethanol | 24 | - | [11] |
| 4 | Adamantyl | Substituted Phenylhydrazine | Acetic Acid | - | Good | [10] |
Experimental Workflow Diagram: Pyrazole Synthesis
Caption: Step-by-step workflow for pyrazole synthesis.
IV. Synthesis of Naphtho[2,1-b]furans
Naphthofurans are another important class of heterocyclic compounds with various biological activities. Their synthesis can be achieved from 2-hydroxy-1-naphthaldehyde (B42665), a derivative of this compound, by reaction with α-halo ketones followed by cyclization.[6]
Experimental Protocol:
General Procedure for the Synthesis of 2-Acetylnaphtho[2,1-b]furan
Note: This protocol starts from 2-hydroxy-1-naphthaldehyde, which can be prepared from this compound through appropriate functional group transformations.
-
Reactant Mixture: In a round-bottom flask, combine 2-hydroxy-1-naphthaldehyde (1.0 eq.), chloroacetone (B47974) (1.0 eq.), and anhydrous potassium carbonate in anhydrous acetone.[6]
-
Reaction: Reflux the mixture for approximately 8 hours.[6]
-
Work-up: After cooling, pour the mixture into ice water and acidify with concentrated HCl.
-
Isolation and Purification: Collect the resulting solid by filtration, wash with water, and recrystallize from a suitable solvent to yield 2-acetylnaphtho[2,1-b]furan.[6]
Logical Relationship Diagram: Naphthofuran Synthesis Pathway
Caption: Multi-step synthesis pathway to naphthofurans.
Conclusion
This compound serves as a readily available and versatile starting material for the synthesis of a range of biologically relevant heterocyclic compounds. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of chalcones, naphthoflavones, pyrazoles, and naphthofurans. The straightforward nature of these transformations, coupled with the potential for diversification by varying the reaction partners, makes this compound an attractive precursor in the field of medicinal chemistry and drug development. Further exploration of multicomponent reactions involving this precursor could unveil novel and efficient pathways to even more complex heterocyclic systems.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. jchemrev.com [jchemrev.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. I2-DMSO mediated multi-component cascade cyclization to construct pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine-6-one skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Application Notes and Protocols: Chelation-Enhanced Fluorescence of 1'-Hydroxy-2'-acetonaphthone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1'-Hydroxy-2'-acetonaphthone (HAN) and its derivatives as versatile platforms for the development of fluorescent probes. The unique photophysical properties of the HAN scaffold, particularly its propensity for Chelation-Enhanced Fluorescence (CHEF), make it a valuable tool for a wide range of applications, from the detection of metal ions to potential uses in biological imaging and drug discovery.
Introduction to this compound and Chelation-Enhanced Fluorescence (CHEF)
This compound is a fluorescent organic compound that has garnered significant interest due to its utility as a building block for chemosensors.[1] The core structure of HAN possesses an excited-state intramolecular proton transfer (ESIPT) character.[2] However, the fluorescence of HAN and its derivatives can be significantly modulated upon chelation with metal ions, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).
In the uncomplexed state, the fluorescence of these molecules is often quenched. Upon binding to a specific analyte, such as a metal ion, a rigid complex is formed, which can restrict intramolecular rotations and vibrations, leading to a significant enhancement of the fluorescence intensity. This "turn-on" fluorescence response provides a sensitive and selective method for analyte detection.
Synthesis of this compound Derivatives
The versatile structure of this compound allows for the synthesis of a variety of derivatives, including Mannich bases and Schiff bases, which have shown promising fluorescence sensing capabilities.
Synthesis of a Mannich Base Derivative with Morpholine (B109124)
A notable derivative of HAN is its Mannich base with morpholine, which has been demonstrated to be an effective fluorescent sensor for metal ions.[3]
Protocol:
-
In a round-bottom flask, combine this compound (15 mmol), morpholine (30 mmol), and an aqueous formaldehyde (B43269) solution (34 mmol) in 15 mL of 96% ethanol.[3]
-
Heat the mixture at reflux for 2 hours.[3]
-
After reflux, refrigerate the reaction mixture overnight to facilitate the precipitation of the product.[3]
-
Collect the solid product by filtration and wash it with a 1:1 (v/v) mixture of 2-propanol and hexanes.[3]
-
Air-dry the product. For further purification, the product can be recrystallized from 96% ethanol.[3]
Synthesis of a Mannich Base Derivative.
General Synthesis of Schiff Base Derivatives
Schiff bases of this compound can be synthesized through the condensation reaction with various primary amines. These derivatives have shown potential antibacterial and antioxidant activities.[4][5]
Protocol:
-
Dissolve this compound in a suitable solvent, such as ethanol.
-
Add an equimolar amount of the desired primary amine to the solution.
-
Add a catalytic amount of an acid (e.g., glacial acetic acid) to the mixture.
-
Reflux the reaction mixture for a specified time (typically a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature to allow the Schiff base product to crystallize.
-
Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
General Synthesis of Schiff Base Derivatives.
Applications in Analyte Sensing
A primary application of this compound derivatives is in the fluorescent sensing of metal ions.
Fluorescent Sensing of Metal Ions
The Mannich base derivative of HAN with morpholine exhibits a "turn-on" fluorescence response to Al³⁺ and a "turn-off" response to Cu²⁺ and Co²⁺.[6] This selectivity makes it a valuable tool for the detection of these specific metal ions.
Quantitative Data Summary:
| Compound | Analyte | Sensing Type | Limit of Detection (LOD) | Solvent System |
| This compound (HAN) | Al³⁺ | Turn-on | 42 nM | Water |
| Mannich base of HAN with Morpholine | Al³⁺ | Turn-on | 2.5 µM | Methanol (B129727)/Water |
| Mannich base of HAN with Morpholine | Cu²⁺ | Turn-off | 3.5 µM | Methanol/Water |
| Mannich base of HAN with Morpholine | Co²⁺ | Turn-off | 16.6 µM | Methanol/Water |
Protocol for Fluorescence Titration:
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., methanol).
-
Prepare stock solutions of the metal ions to be tested in the same solvent or in water.
-
In a series of cuvettes, place a fixed concentration of the fluorescent probe.
-
Add increasing concentrations of the metal ion solution to each cuvette.
-
Record the fluorescence emission spectrum of each solution after an appropriate incubation time.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the detection limit and binding constant.
Fluorescence Titration Workflow.
Applications in Drug Development
The unique properties of this compound derivatives extend to potential applications in drug development, particularly in the areas of antibacterial and antioxidant research.
Antibacterial Activity of Schiff Base Derivatives
Schiff base derivatives of this compound have demonstrated inhibitory effects against various bacterial strains.[4][5]
Protocol for Antibacterial Activity Assay (Disc Diffusion Method):
-
Prepare a bacterial inoculum by suspending a few colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Evenly spread the bacterial suspension onto the surface of a Mueller-Hinton agar (B569324) plate using a sterile swab.
-
Impregnate sterile paper discs with known concentrations of the synthesized Schiff base derivatives.
-
Place the impregnated discs onto the surface of the agar plate.
-
Include a positive control (a known antibiotic) and a negative control (solvent).
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates greater antibacterial activity.
Antioxidant Activity of Schiff Base Derivatives
The antioxidant potential of these derivatives can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[4][7]
Protocol for DPPH Radical Scavenging Assay:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).[4]
-
Prepare a series of dilutions of the test compound.[7]
-
Prepare a 0.1 mM solution of DPPH in methanol.[4]
-
In a 96-well plate, add a specific volume of each sample dilution to the DPPH solution.[4]
-
Include a control containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[4]
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.[6]
DPPH Antioxidant Assay Workflow.
Future Perspectives and Further Research
While the current research highlights the significant potential of this compound derivatives, further exploration is warranted in several areas:
-
Expansion of the Derivative Library: Synthesis and characterization of a broader range of derivatives, including ethers and esters, could lead to probes with improved selectivity, sensitivity, and photophysical properties.
-
Applications in Cellular Imaging: While the sensing of metal ions is well-established, future work should focus on developing derivatives for imaging these ions within cellular environments and exploring their potential to sense other biologically relevant analytes.
-
Drug Discovery and Screening: The demonstrated antibacterial and antioxidant activities suggest that these compounds could be used as scaffolds for the development of new therapeutic agents. High-throughput screening of derivative libraries against various biological targets could uncover new lead compounds.
By leveraging the principles of chelation-enhanced fluorescence and the synthetic versatility of the this compound scaffold, researchers can continue to develop novel and powerful tools for a wide array of scientific and biomedical applications.
References
- 1. Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: 1'-Hydroxy-2'-acetonaphthone as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1'-Hydroxy-2'-acetonaphthone, a bifunctional aromatic ketone, serves as a pivotal starting material in the synthesis of a diverse array of organic compounds. Its structure, featuring a reactive acetyl group and a phenolic hydroxyl group on a naphthalene (B1677914) scaffold, makes it an ideal precursor for constructing complex heterocyclic systems and other valuable molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of chalcones, flavones, and other heterocyclic derivatives, many of which exhibit significant biological activities.
Applications in Organic Synthesis
This compound is a key building block for the synthesis of several classes of compounds, primarily through the reactivity of its acetyl group and the directing and activating effects of the hydroxyl group.
-
Synthesis of Chalcones: The most prominent application of this compound is in the Claisen-Schmidt condensation to produce 1-(1-hydroxynaphthalen-2-yl)-3-arylprop-2-en-1-ones, a class of chalcones. These chalcones are valuable intermediates for the synthesis of flavonoids and other heterocyclic compounds and have demonstrated a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2][3][4]
-
Synthesis of Flavones and Chromones: The chalcones derived from this compound can be further cyclized to yield naphthoflavones and naphthochromones. These compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications.
-
Synthesis of Other Heterocycles: The α,β-unsaturated ketone moiety in the chalcone (B49325) derivatives makes them excellent Michael acceptors. This reactivity allows for the construction of various five- and six-membered heterocyclic rings, such as pyrazoles and pyrimidines, by reacting with appropriate binucleophiles like hydrazine (B178648) and urea (B33335), respectively.[2][5][6]
Data Presentation: Synthesis of Chalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation of this compound with various substituted benzaldehydes affords a range of chalcone derivatives. The reaction is typically carried out under basic conditions, with both conventional heating and microwave irradiation being effective methods. Microwave-assisted synthesis often leads to significantly reduced reaction times and improved yields.[7][8]
| Entry | Ar-CHO Substituent | Method | Catalyst/Base | Solvent | Time | Yield (%) | Reference |
| 1 | 4-Chloro | Conventional | KOH | Ethanol | 24 h | 92 | [8] |
| 2 | 4-Nitro | Conventional | KOH | Ethanol | 24 h | 88 | [8] |
| 3 | 4-Methoxy | Conventional | NaOH | Ethanol | 24 h | 85 | [9] |
| 4 | 2,3,4-Trimethoxy | Conventional | NaOH | Ethanol | 24 h | - | [9] |
| 5 | 4-(Dimethylamino) | Microwave | Piperidine | Ethanol | 30 min | 87 | [8] |
| 6 | Unsubstituted | Microwave | NaOH (40%) | Ethanol | 1-2 min | >80 | [7] |
| 7 | Various | Microwave | K2CO3 | Solvent-free | 3-5 min | 80-90 | [7] |
Experimental Protocols
Protocol 1: General Procedure for the Conventional Synthesis of Chalcones (Claisen-Schmidt Condensation)
This protocol describes the base-catalyzed condensation of this compound with a substituted benzaldehyde (B42025).
Materials:
-
This compound
-
Substituted benzaldehyde
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
Dilute hydrochloric acid (HCl)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in ethanol.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add a solution of KOH or NaOH (e.g., 40% aqueous solution) dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the crude chalcone.
-
Collect the solid product by vacuum filtration using a Buchner funnel and wash thoroughly with cold distilled water until the washings are neutral.
-
Dry the crude product and purify by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone.
Protocol 2: General Procedure for the Microwave-Assisted Synthesis of Chalcones
This protocol outlines a rapid and efficient synthesis of chalcones using microwave irradiation.[7][8]
Materials:
-
This compound
-
Substituted benzaldehyde
-
Base (e.g., Piperidine, NaOH, or K2CO3)
-
Solvent (e.g., Ethanol) or solvent-free conditions
-
Microwave synthesis reactor
-
Microwave vial with a magnetic stir bar
-
TLC plates
Procedure:
-
In a microwave vial, combine this compound (1 equivalent), the substituted benzaldehyde (1 equivalent), and the appropriate base in the chosen solvent (if any).
-
Seal the vial and place it in the microwave reactor.
-
Set the desired temperature and/or power and irradiate the mixture for the specified time (typically 1-30 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect it by filtration. Otherwise, pour the mixture into ice-cold water and acidify with dilute HCl to induce precipitation.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to afford the pure chalcone.
Protocol 3: Synthesis of Pyrimidine (B1678525) Derivatives from Chalcones
This protocol describes the synthesis of pyrimidine derivatives from the chalcones obtained in the previous steps.[5][6]
Materials:
-
Chalcone derivative (from Protocol 1 or 2)
-
Urea or Thiourea (B124793)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Dilute hydrochloric acid (HCl)
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1 equivalent) and urea or thiourea (1 equivalent) in ethanol.
-
Add an aqueous solution of KOH (e.g., 40%) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Neutralize the mixture with dilute HCl to precipitate the crude pyrimidine derivative.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the product by recrystallization from a suitable solvent.
Mandatory Visualizations
Caption: Claisen-Schmidt condensation of this compound.
Caption: Synthetic pathway to heterocyclic derivatives.
Caption: General experimental workflow for chalcone synthesis.
Biological Activities of Derived Compounds
The chalcones and their heterocyclic derivatives synthesized from this compound have been reported to exhibit a variety of biological activities, making them attractive scaffolds for drug discovery.
-
Antimicrobial Activity: Many chalcone derivatives have shown potent activity against a range of bacteria and fungi.[2][4] The presence of the α,β-unsaturated ketone system is often crucial for this activity.
-
Antioxidant Activity: The phenolic hydroxyl group in the this compound moiety contributes to the antioxidant properties of the resulting chalcones.[3] These compounds can act as free radical scavengers.[3][10][11][12]
-
Anticancer Activity: Several chalcones and their derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[1] Their mechanisms of action can be diverse, including the induction of apoptosis and inhibition of cell proliferation.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its utility in the straightforward synthesis of chalcones, which can be further elaborated into a wide range of biologically active heterocyclic compounds, underscores its importance in medicinal chemistry and drug development. The protocols and data presented in this document provide a comprehensive guide for researchers to explore the synthetic potential of this key intermediate.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. benchchem.com [benchchem.com]
- 9. Crystal structure of (E)-1-(1-hydroxynaphthalen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jcsp.org.pk [jcsp.org.pk]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. iglobaljournal.com [iglobaljournal.com]
Application Notes and Protocols for the Synthesis of Schiff Base Metal Complexes from 1'-Hydroxy-2'-acetonaphthone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of Schiff base ligands derived from 1'-Hydroxy-2'-acetonaphthone and their subsequent complexation with metal ions. These compounds are of significant interest due to their potential applications in medicinal chemistry, including antimicrobial, antioxidant, and anticancer activities.[1][2] The coordination of these Schiff bases with metal centers can enhance their biological efficacy.
Overview of Synthesis
The synthesis of Schiff base metal complexes from this compound is a two-step process:
-
Schiff Base Ligand Formation: A condensation reaction between this compound and a primary amine forms the Schiff base ligand. This reaction is typically carried out under reflux in an alcoholic solvent.
-
Metal Complex Formation: The synthesized Schiff base ligand is then reacted with a metal salt in a suitable solvent to form the desired metal complex.
This protocol will detail the synthesis of a representative tetradentate Schiff base, 2,2'-((propane-1,3-diylbis(azanylylidene))bis(ethan-1-yl-1-ylidene))bis(naphthalen-1-ol), and its subsequent complexation with a metal(II) ion.
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Ligand
This protocol describes the synthesis of a tetradentate Schiff base ligand from this compound and propane-1,3-diamine.[3]
Materials:
-
This compound (20 mmol)
-
Propane-1,3-diamine (10 mmol)
-
Absolute Ethanol (B145695)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard laboratory glassware (beakers, filter funnel, etc.)
-
Filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (20 mmol) in warm absolute ethanol.
-
To this solution, add propane-1,3-diamine (10 mmol).
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
The reaction mixture is refluxed for 2-4 hours with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated solid (the Schiff base ligand) is collected by filtration.
-
The crude product is purified by recrystallization from hot ethanol to yield a yellow solid.[3]
-
Dry the purified product in a desiccator.
Protocol 2: Synthesis of Schiff Base Metal(II) Complex
This protocol outlines a general method for the synthesis of a Metal(II) complex (e.g., Cu(II), Ni(II), Co(II), Zn(II)) with the synthesized Schiff base ligand.
Materials:
-
Synthesized Schiff Base Ligand (e.g., 2,2'-((propane-1,3-diylbis(azanylylidene))bis(ethan-1-yl-1-ylidene))bis(naphthalen-1-ol)) (1 mmol)
-
Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂) (1 mmol)
-
Ethanol or Methanol
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve the synthesized Schiff base ligand (1 mmol) in 20 mL of warm ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the metal(II) salt (1 mmol) in a minimal amount of ethanol.
-
Add the metal salt solution dropwise to the Schiff base ligand solution with constant stirring.
-
A change in color or the formation of a precipitate indicates the formation of the metal complex.
-
Reflux the reaction mixture for an additional 2-3 hours to ensure the completion of the reaction.
-
After refluxing, cool the reaction mixture to room temperature.
-
Collect the precipitated metal complex by filtration.
-
Wash the solid with a small amount of cold ethanol and then with diethyl ether.
-
Dry the final product in a vacuum desiccator.
Data Presentation
Quantitative Data for Synthesized Schiff Bases
The following table summarizes the yields and key characterization data for Schiff bases derived from this compound.
| Schiff Base Ligand | Yield (%) | Melting Point (°C) | Key FT-IR Bands (cm⁻¹) (ν(C=N)) | Key ¹H NMR Signals (δ, ppm) (Ar-OH) |
| 2,2'-((propane-1,3-diylbis(azanylylidene))bis(ethan-1-yl-1-ylidene))bis(naphthalen-1-ol) (I) | 78 | 153-155 | 1726 | 13.52 (s, 2H) |
| 2,2'-((propane-1,3-diylbis(azanylylidene))bis(ethan-1-yl-1-ylidene))bis(4-chloronaphthalen-1-ol) (II) | 72 | 158-160 | 1724 | 14.02 (s, 2H) |
| 2,2'-((pentane-1,3-diylbis(azanylylidene))bis(ethan-1-yl-1-ylidene))bis(naphthalen-1-ol) (III) | 75 | 172-174 | 1725 | - |
Data sourced from Vhanale et al., 2019.[3]
Visualization of Experimental Workflows
Synthesis of Schiff Base Ligand
Caption: Workflow for the synthesis of a Schiff base ligand.
Synthesis of Schiff Base Metal Complex
Caption: Workflow for the synthesis of a Schiff base metal complex.
Characterization of Metal Complexes
The synthesized metal complexes should be characterized using various spectroscopic and analytical techniques to confirm their structure and purity.
-
FT-IR Spectroscopy: The coordination of the Schiff base to the metal ion is confirmed by a shift in the azomethine (-C=N-) stretching frequency.
-
UV-Vis Spectroscopy: Provides information about the electronic transitions within the complex and can help in determining the geometry of the complex.
-
¹H NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), the disappearance of the phenolic -OH proton signal upon complexation confirms coordination.
-
Elemental Analysis: Determines the elemental composition of the complex, which helps in confirming the stoichiometry.
-
Molar Conductance: Measures the electrolytic nature of the complex in solution.
-
Magnetic Susceptibility: Helps in determining the geometry of paramagnetic complexes.
Applications in Drug Development
Schiff base metal complexes derived from this compound have shown promising biological activities, making them attractive candidates for drug development.
-
Antibacterial and Antifungal Activity: Many of these complexes exhibit significant activity against various strains of bacteria and fungi.[1] The metal complexes often show enhanced activity compared to the free Schiff base ligands.
-
Antioxidant Activity: These compounds have been investigated for their ability to scavenge free radicals, indicating potential as antioxidant agents.
-
Anticancer Activity: Several Schiff base metal complexes have demonstrated cytotoxic effects against various cancer cell lines.[1]
Further research and development in this area could lead to the discovery of new therapeutic agents with improved efficacy and reduced side effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapthanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1–hydroxy-2-acetonapthanone - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1'-Hydroxy-2'-acetonaphthone Synthesis via Fries Rearrangement
This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the synthesis of 1'-Hydroxy-2'-acetonaphthone through the Fries rearrangement of 2-naphthyl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Fries rearrangement for synthesizing this compound?
The Fries rearrangement is an organic reaction that converts a phenolic ester, in this case, 2-naphthyl acetate, into a hydroxy aryl ketone.[1] The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), and involves the intramolecular migration of the acetyl group from the phenolic oxygen to the carbon skeleton of the naphthalene (B1677914) ring.[1] The reaction is selective for the ortho (1'-) and para (4'-) positions.[2]
Q2: How does temperature influence the regioselectivity (ortho vs. para isomer formation) of the reaction?
Temperature is a critical parameter for controlling the product distribution. Higher reaction temperatures (typically above 100°C) favor the formation of the thermodynamically more stable ortho-isomer (this compound).[1][2] This is attributed to the formation of a stable bidentate chelate between the Lewis acid, the hydroxyl group, and the carbonyl group of the ortho product.[2] Conversely, lower temperatures tend to favor the kinetically controlled para-isomer.[2]
Q3: What is the role of the solvent in the Fries rearrangement, and how does its polarity affect the yield of this compound?
The solvent plays a crucial role in the reaction's selectivity. Non-polar solvents promote the formation of the desired ortho product, this compound.[1] As the solvent polarity increases, the proportion of the para isomer also tends to increase.[1] In some cases, the reaction can be conducted without a solvent.[1]
Q4: Why is a stoichiometric excess of the Lewis acid catalyst, such as aluminum chloride (AlCl₃), required?
A stoichiometric excess of the Lewis acid is necessary because it forms complexes with both the starting material (2-naphthyl acetate) and the product (this compound).[3] This complexation deactivates the catalyst, and therefore, more than one equivalent is required for the reaction to proceed to completion. Molar ratios of AlCl₃ to the ester are often reported in the range of 1.5 to 3.3 equivalents.[4]
Q5: What is the Photo-Fries rearrangement, and how does it compare to the traditional thermal method?
The Photo-Fries rearrangement is an alternative pathway that uses UV light to induce the rearrangement of the acyl group, eliminating the need for a Lewis acid catalyst.[1][5] This method proceeds through a radical mechanism.[5] While it is a milder, catalyst-free alternative, the Photo-Fries rearrangement often results in more moderate yields and can produce a mixture of isomers.[5] The traditional thermal Fries rearrangement generally provides good to excellent yields but under harsher, acidic conditions.[5]
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Low Overall Yield | Moisture in Reagents or Glassware: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture and will be deactivated.[4] | Ensure all glassware is thoroughly oven-dried before use. Use anhydrous reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Incomplete Reaction: Insufficient reaction time or temperature can lead to low conversion of the starting material. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider incrementally increasing the reaction temperature or extending the reaction time based on TLC analysis. Be aware that excessively high temperatures can lead to side product formation.[4] | |
| Suboptimal Catalyst Loading: An insufficient amount of the Lewis acid catalyst will result in a sluggish and incomplete reaction. | Use a stoichiometric excess of the Lewis acid, typically between 1.5 and 3.3 equivalents relative to the 2-naphthyl acetate.[4] | |
| High Yield of the para-isomer (4'-Hydroxy-1'-acetonaphthone) | Reaction Temperature is Too Low: The formation of the para-isomer is kinetically favored at lower temperatures.[2] | To maximize the yield of the desired ortho-isomer, increase the reaction temperature. A typical range to favor the ortho product is 100-140°C.[4] |
| Solvent Polarity is Too High: The use of polar solvents can favor the formation of the para-isomer.[1] | Employ a non-polar solvent such as nitrobenzene (B124822) or monochlorobenzene to enhance the formation of the ortho-product.[1][4] | |
| Significant Formation of 2-Naphthol (B1666908) Byproduct | Intermolecular Reaction: The acylium ion intermediate may react with another molecule instead of rearranging intramolecularly, leading to the cleavage of the ester. | Ensure the reaction is sufficiently concentrated. Avoid high-dilution conditions which can favor intermolecular reactions. |
| Difficulty in Product Purification | Incomplete Separation of ortho and para Isomers: The similar polarities of the isomers can make them challenging to separate. | Utilize column chromatography with a carefully selected solvent system (e.g., varying ratios of ethyl acetate and hexane) to achieve good separation. |
| Reaction Mixture Becomes a Dark, Viscous Tar | Decomposition at High Temperatures: Prolonged heating at very high temperatures can lead to the decomposition of the starting material and/or product. | Carefully control the reaction temperature and monitor the reaction progress by TLC to avoid prolonged heating after the reaction is complete.[6] |
Data Presentation
Table 1: Effect of Reaction Conditions on Fries Rearrangement Selectivity
The following table summarizes the general effects of temperature and solvent polarity on the regioselectivity of the Fries rearrangement.
| Catalyst | Solvent | Temperature (°C) | Predominant Isomer | Rationale |
| AlCl₃ | Non-polar | High (>100°C) | ortho | The ortho product forms a stable bidentate complex with AlCl₃, making it the thermodynamic product.[1][2] |
| AlCl₃ | Polar | Any | para | Increasing solvent polarity favors the formation of the para product.[1] |
| AlCl₃ | Any | Low (<60°C) | para | The para product is generally the kinetically favored isomer.[2] |
Table 2: Example of Temperature Effect on Ortho/Para Ratio for a Substituted Phenyl Acetate
This data for 2-fluorophenyl acetate in monochlorobenzene with 1.5 equivalents of AlCl₃ illustrates the impact of temperature on isomer distribution. A similar trend is expected for 2-naphthyl acetate.
| Entry | Temperature (°C) | ortho:para Ratio | Total Isolated Yield (%) |
| 1 | 40 | Incomplete Conversion | - |
| 2 | 80 | - | - |
| 3 | 100 | 2.84 : 1.0 | - |
| 4 | 170 | 1.72 : 1.0 | 62% |
| (Data adapted from a study on 2-fluorophenyl acetate, which is expected to show a similar trend to 2-naphthyl acetate. Note that at 170°C, while ortho formation is significant, the overall yield drops due to side products, highlighting the need for careful temperature optimization)[6] |
Experimental Protocols
Part 1: Synthesis of 2-Naphthyl Acetate
This protocol describes the synthesis of the starting material for the Fries rearrangement.
Materials:
-
2-Naphthol
-
10% Sodium Hydroxide (B78521) (NaOH) solution
-
Acetic Anhydride (B1165640)
-
Crushed Ice
-
Petroleum Ether (for recrystallization)
Procedure:
-
In a suitable beaker, dissolve 1.0 g of pure 2-naphthol in 5 ml of 10% sodium hydroxide solution.
-
To this solution, add 10 g of crushed ice.
-
Add 1.1 ml of acetic anhydride to the mixture.
-
Stir the mixture vigorously for 10-15 minutes.
-
The 2-naphthyl acetate will separate as colorless crystals.
-
Collect the crystals by filtration and wash them with water.
-
The crude product can be recrystallized from petroleum ether to yield pure 2-naphthyl acetate.[7]
Part 2: Fries Rearrangement of 2-Naphthyl Acetate to this compound
This protocol is optimized for the formation of the ortho-isomer, this compound.
Materials:
-
2-Naphthyl acetate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Nitrobenzene (anhydrous)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Preparation: Ensure all glassware is thoroughly oven-dried and the reaction is set up under a dry, inert atmosphere (e.g., nitrogen).
-
Charging the Reactor: In a 100 ml round-bottom flask, combine 2.0 g of 2-naphthyl acetate and 5 ml of anhydrous nitrobenzene.[7]
-
Catalyst Addition: Cool the mixture in an ice bath. Carefully and in portions, add 3.0 g of anhydrous aluminum chloride to manage the initial exothermic reaction.[7]
-
Reaction: Heat the mixture on a water bath to 100°C and maintain this temperature for 2 hours. Monitor the reaction's progress by TLC.[7]
-
Workup: After the reaction is complete, cool the mixture to room temperature and then slowly pour it over a mixture of crushed ice and a small amount of concentrated HCl to decompose the aluminum chloride complexes.
-
Isolation: Perform steam distillation to remove the nitrobenzene solvent. The product, this compound, will co-distill with the steam.[8]
-
Extraction: Collect the distillate and extract the product with a suitable organic solvent like diethyl ether or dichloromethane.
-
Washing: Wash the combined organic layers sequentially with water and then with a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Reaction Mechanism and Selectivity Pathway
Caption: Logical workflow illustrating the factors influencing ortho vs. para selectivity.
Experimental Workflow for Fries Rearrangement
Caption: Step-by-step experimental workflow for the Fries rearrangement.
References
Minimizing side-product formation in chalcone synthesis from 1'-Hydroxy-2'-acetonaphthone
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of chalcones from 1'-Hydroxy-2'-acetonaphthone. The focus is on minimizing the formation of common side-products to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing chalcones from this compound?
The synthesis is typically achieved through a Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone (B1666503) (in this case, this compound) and an aromatic aldehyde.[1]
Q2: What are the most common side-products in this synthesis?
The primary side-products include:
-
Naphthoflavanone: Formed via the intramolecular cyclization of the desired 2'-hydroxychalcone (B22705) product. This is a common issue with ortho-hydroxy substituted chalcones.[1]
-
Michael Adducts: These result from the nucleophilic addition of the enolate of this compound to the α,β-unsaturated carbonyl of the already formed chalcone (B49325).[1]
-
Self-condensation Products: This occurs when two molecules of this compound react with each other.[1]
-
Polymeric Materials: Dark, tar-like substances can form under poorly controlled reaction conditions, such as high temperatures or excessive base concentration.[1]
Q3: How does the naphthalene (B1677914) ring in this compound influence the reaction?
While specific studies are limited, the electron-rich naphthalene ring can affect the reactivity of the enolate and the stability of reaction intermediates. This may influence the rates of both the desired condensation and potential side reactions.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired chalcone. | Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the use of a suitable base concentration (e.g., 40% NaOH).[1] - If the reaction is sluggish at low temperatures, consider a moderate increase in temperature, but monitor closely for side-product formation.[2] |
| Formation of multiple products observed on TLC. | Suboptimal reaction conditions. | - Lower the reaction temperature (e.g., 0°C) to minimize side reactions.[1] - Use a milder base or a catalytic amount to reduce the rate of side reactions.[1] |
| Presence of a major byproduct that is not a starting material. | - Intramolecular cyclization to form naphthoflavanone. - Michael addition of the acetonaphthone enolate to the chalcone product. | - Use the minimum effective amount of base. - Avoid prolonged reaction times or high temperatures after the chalcone has formed.[1] - Consider using a slight excess of the aldehyde to favor the desired reaction. - Maintain a low reaction temperature to slow down the Michael addition.[1] |
| The reaction mixture becomes a dark, viscous oil or tar. | - Excessive base concentration. - High reaction temperature. | - Reduce the amount of base used. - Maintain a lower reaction temperature, especially during the addition of the base. The use of an ice bath is recommended.[1] |
| Difficulty in precipitating the product. | High solubility of the product in the reaction mixture. | - After the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl. - If an oil forms, try triturating with a non-polar solvent like cold hexane (B92381) to induce solidification.[1] |
| Unreacted starting materials observed on TLC. | - Insufficient catalyst or reaction time. - Poor reactivity of the aldehyde. | - Increase the amount of base or extend the reaction time, monitoring closely by TLC. - For less reactive aldehydes, a stronger base or a slight, carefully controlled increase in temperature may be necessary.[1] |
Data Presentation
The following tables provide quantitative data from studies on analogous 2'-hydroxyacetophenone (B8834) systems. This data should be used as a guideline for optimizing the synthesis with this compound.
Table 1: Effect of Reaction Conditions on Chalcone Yield (Analogous Systems)
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Approximate Yield (%) |
| NaOH (40%) | Isopropyl Alcohol | 0 | 4 | ~85-95 |
| KOH (60%) | Ethanol (B145695) | Room Temp. | 12-16 | ~70-85 |
| NaOH | Ethanol/Water | Room Temp. | 1-24 | 60-75[3] |
| Piperidine | Neat | 160 | 0.17 | 60-75[3] |
Table 2: Influence of Aldehyde Substituent on Yield (Analogous Systems)
| Aldehyde Substituent | Base (Solvent) | Reaction Time (h) | Approximate Yield (%) |
| 4-Chloro | KOH (Ethanol) | 6-8 | 89 |
| 4-Bromo | KOH (Ethanol) | 6-8 | 92 |
| 3,4-Dimethoxy | KOH (Ball Mill) | 1 | 96 |
| Unsubstituted | NaOH (Ethanol) | 20 | 86 |
| 4-Hydroxy | NaOH (Ethanol) | 4-6 | ~90 |
Experimental Protocols
Protocol 1: Optimized Synthesis at Low Temperature
This protocol is adapted from optimized methods for 2'-hydroxychalcone synthesis and is designed to minimize side-product formation.[1]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 0.05 mol of this compound and 0.05 mol of the desired benzaldehyde (B42025) in 50 mL of isopropyl alcohol (IPA).
-
Reaction Initiation: Cool the mixture to 0°C in an ice bath.
-
Catalyst Addition: Slowly add 20 mL of a 40% aqueous solution of sodium hydroxide (B78521) (NaOH) to the stirred mixture while maintaining the temperature at 0°C.
-
Reaction Progression: Continue stirring the reaction mixture at 0°C for approximately 4 hours. Monitor the reaction's progress by TLC (e.g., using a hexane:ethyl acetate (B1210297) solvent system).[4]
-
Product Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic.
-
Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[1]
Protocol 2: Solvent-Free Grinding Method
This environmentally friendly method can sometimes offer higher yields and shorter reaction times.[5]
-
Reactant Preparation: In a mortar, combine 1 equivalent of this compound, 1 equivalent of the aromatic aldehyde, and a catalytic amount of solid sodium hydroxide.
-
Reaction: Grind the mixture vigorously with a pestle at room temperature for 10-30 minutes. The reaction is often exothermic, and the mixture may become a paste or solidify.
-
Work-up: After completion (monitored by TLC), add cold water to the mixture and stir to dissolve any unused NaOH.
-
Purification: Collect the crude product by suction filtration, wash with water until neutral, and dry. Recrystallization from ethanol can be performed if necessary.[5]
Visualizations
Caption: Reaction pathway for chalcone synthesis and major side-product formation.
Caption: General experimental workflow for chalcone synthesis.
Caption: Troubleshooting logic for low yield and multiple products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Synthesis and Evaluation of Novel Hydroxyl Substituted Chalcone Analogs with in Vitro Anti-Free Radicals Pharmacological Activity and in Vivo Anti-Oxidation Activity in a Free Radical-Injury Alzheimer’s Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. rsc.org [rsc.org]
Technical Support Center: Purification of Crude 1'-Hydroxy-2'-acetonaphthone
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 1'-Hydroxy-2'-acetonaphthone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Fries rearrangement of 1-naphthyl acetate (B1210297)?
A1: The most common impurities include the unreacted starting material (1-naphthyl acetate), the isomeric byproduct (4'-hydroxy-1'-acetonaphthone), and the hydrolysis byproduct (1-naphthol).[1] The formation of the isomeric 4'-hydroxy-1'-acetonaphthone is kinetically favored at lower temperatures, while higher temperatures promote the formation of the desired ortho-isomer, this compound.[1]
Q2: Which purification techniques are most effective for crude this compound?
A2: The most commonly employed and effective purification techniques are recrystallization and column chromatography.[2][3] Recrystallization is often the first choice for crystalline solids and can be effective in removing minor impurities.[2][4] Column chromatography is utilized for separating compounds with similar polarities, such as the ortho and para isomers.[1]
Q3: What are suitable solvents for the recrystallization of this compound?
A3: Solvents such as ethanol, isopropanol, and toluene (B28343) have been reported to be effective for the recrystallization of this compound.[2] A solvent/anti-solvent system can also be employed to improve crystal formation and purity.[2] The choice of solvent is critical for obtaining a high-purity product with good recovery.[2]
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[5] A reversed-phase HPLC method with a C18 column is suitable for routine purity assessment.[5] GC-MS is particularly useful for identifying volatile and semi-volatile impurities.[5]
Troubleshooting Guides
Recrystallization Issues
Problem: My compound "oils out" instead of forming crystals during recrystallization.
-
Possible Cause: The compound is coming out of solution above its melting point, or significant impurities are depressing the melting point.
-
Solution:
-
Reheat the solution to re-dissolve the oil.
-
Add a small amount of additional "good" solvent to increase the overall solvency.
-
Allow the solution to cool much more slowly. Insulating the flask can promote gradual cooling and crystal formation.
-
Consider using a different solvent system with a lower boiling point.
-
Problem: No crystals form upon cooling the recrystallization solution.
-
Possible Causes: The solution is not sufficiently saturated, or crystallization requires initiation.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. If available, add a seed crystal of pure this compound.
-
Increase Concentration: If induction fails, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Allow it to cool again slowly.
-
Use an Anti-Solvent: If using a single solvent system, you can try adding a miscible "poor" solvent (an anti-solvent) dropwise to the solution until it becomes slightly turbid, then gently heat until it is clear again before allowing it to cool slowly.
-
Column Chromatography Issues
Problem: I am getting poor separation between this compound and its 4'-hydroxy isomer.
-
Possible Cause: The mobile phase polarity is not optimized for separating these isomers.
-
Solution:
-
Adjust Mobile Phase Polarity: The two isomers have slightly different polarities. A less polar mobile phase will generally increase the retention time of both compounds and may improve separation. You can achieve this by decreasing the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase (e.g., ethyl acetate/petroleum ether or ethyl acetate/hexane).
-
Use a Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This can help to first elute the less polar impurities, followed by the desired compound and then the more polar isomer with better resolution.
-
Optimize Stationary Phase: Standard silica (B1680970) gel is typically used. However, for difficult separations, consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica.
-
Problem: My compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough to move the compound through the stationary phase.
-
Solution:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a hexane (B92381)/ethyl acetate mixture, increase the percentage of ethyl acetate.
-
Check for Strong Interactions: The hydroxyl group of this compound can interact strongly with the silica gel. Adding a small amount of a slightly more polar solvent, like methanol, to your mobile phase can help to disrupt these interactions and facilitate elution.
-
Data Presentation
Table 1: Summary of Purification Techniques and Target Impurities
| Purification Technique | Target Impurities | Key Parameters to Optimize |
| Recrystallization | Minor impurities, starting material (1-naphthyl acetate) if solubility differs significantly. | Solvent system, cooling rate, concentration. |
| Column Chromatography | Isomeric byproduct (4'-hydroxy-1'-acetonaphthone), other byproducts with different polarities. | Stationary phase, mobile phase composition (isocratic or gradient). |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Choose a suitable solvent or solvent pair. Ethanol or a mixture of ethyl acetate and hexane are common starting points. The ideal solvent should dissolve the crude product when hot but not when cold, while the impurities should remain soluble at cold temperatures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Swirl the flask to aid dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
Protocol 2: Column Chromatography of this compound
-
Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using a slurry packing method with a non-polar solvent like hexane or petroleum ether.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed sample onto the top of the column.
-
Elution: Begin eluting the column with a mobile phase of low polarity (e.g., a mixture of petroleum ether and ethyl acetate, starting with a low percentage of ethyl acetate).[3]
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by thin-layer chromatography (TLC).
-
Gradient Elution (if necessary): If the compounds are not separating well, you can gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for purification of this compound.
References
Technical Support Center: Synthesis of 1'-Hydroxy-2'-acetonaphthone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1'-Hydroxy-2'-acetonaphthone.
Troubleshooting Guides (Question & Answer)
Issue: Low Overall Yield in this compound Synthesis
Q1: My overall yield of this compound is significantly lower than expected. What are the most common causes?
A1: Low overall yield in a multi-step synthesis can be attributed to inefficiencies in one or more reactions. For the synthesis of this compound, the most critical steps that often contribute to significant yield loss are the Fries rearrangement or the Friedel-Crafts acylation, and subsequent purification. Key factors include the presence of moisture, suboptimal reaction conditions (temperature, time, catalyst loading), and the formation of side products.[1][2]
Issue: Problems with the Fries Rearrangement of 1-Naphthyl Acetate (B1210297)
Q2: I'm attempting the Fries rearrangement of 1-naphthyl acetate, but the yield of this compound (the ortho-isomer) is very low. What can I do to improve it?
A2: The ratio of ortho (this compound) to para (4'-Hydroxy-1'-acetonaphthone) products is highly dependent on reaction conditions.[2][3] To favor the formation of the desired ortho-isomer:
-
Temperature: Higher reaction temperatures (typically 100-140°C) favor the formation of the thermodynamically more stable ortho-isomer. Lower temperatures tend to favor the kinetically controlled para-product.[1][2][3]
-
Solvent: The use of non-polar solvents, such as nitrobenzene (B124822), or conducting the reaction without a solvent (neat) can enhance the formation of the ortho-product.[1][2]
-
Catalyst Deactivation: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Ensure all glassware is oven-dried and reagents are anhydrous. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Catalyst Loading: A stoichiometric excess of the Lewis acid is crucial, as it complexes with both the starting ester and the product. A molar ratio of 1.5 to 3.3 equivalents of AlCl₃ relative to 1-naphthyl acetate is often recommended.[2]
Q3: My Fries rearrangement reaction mixture is turning into a dark, viscous tar, making product isolation difficult and yields low. What's causing this?
A3: Tar or polymeric material formation is often a result of poorly controlled reaction conditions.[4] Excessively high temperatures (above 150°C) or prolonged reaction times can lead to the degradation of starting materials and products, resulting in decreased isolated yields.[2] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) and to carefully control the reaction temperature.[1][2]
Issue: Challenges with Friedel-Crafts Acylation of 1-Naphthol (B170400)
Q4: I am trying a direct Friedel-Crafts acylation of 1-naphthol to produce this compound, but I'm getting a mixture of products and a low yield of the desired isomer. How can I improve the regioselectivity?
A4: Direct Friedel-Crafts acylation of 1-naphthol can be challenging in terms of regioselectivity, often yielding a mixture of O-acylated (1-naphthyl acetate), C-acylated (ortho and para isomers), and di-acylated products.[5] Achieving high ortho-selectivity can be difficult.[5]
-
Reaction Conditions: The choice of solvent and the order of reagent addition can influence the product distribution.[6]
-
Alternative Methods: The Fries rearrangement is often preferred as it can provide higher ortho-selectivity under specific, controlled conditions.[5]
Issue: Purification Difficulties Leading to Low Yield
Q5: I have a crude product that appears to contain this compound, but I'm losing a significant amount during purification. What are the best purification methods?
A5: Inefficient purification can drastically lower your final yield.
-
Work-up: After the reaction, the mixture is typically poured into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[5] During this aqueous work-up, stable emulsions can form. Adding a saturated brine solution can help break these emulsions.[1]
-
Crystallization: Recrystallization is a common and effective method for purifying this compound.[1] Solvents such as ethanol, isopropanol, or toluene (B28343) can be effective.[1] An anti-solvent system can also be employed. If an oil forms instead of a solid, trituration with a cold, non-polar solvent like hexane (B92381) may induce solidification.[4]
-
Column Chromatography: If recrystallization does not provide a pure product, column chromatography is a viable option to separate isomers and other impurities.[2][7]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main methods for synthesizing this compound are the Fries rearrangement of 1-naphthyl acetate and the direct Friedel-Crafts acylation of 1-naphthol.[5][8] A photo-Fries rearrangement is also a possible, though often lower-yielding, alternative.[7][9]
Q2: How do I prepare the starting material, 1-naphthyl acetate, for the Fries rearrangement?
A2: 1-Naphthyl acetate is typically prepared by the acetylation of 1-naphthol using acetic anhydride (B1165640) in the presence of a base, such as sodium hydroxide.[3][9]
Q3: What is the mechanism of the Fries rearrangement?
A3: The Fries rearrangement involves the transformation of a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[3] The Lewis acid coordinates to the carbonyl oxygen of the ester, leading to the formation of an acylium ion intermediate. This electrophile then attacks the aromatic ring in an electrophilic aromatic substitution reaction.[3][10]
Q4: What is the mechanism of the Friedel-Crafts acylation?
A4: In the Friedel-Crafts acylation, a Lewis acid (e.g., AlCl₃) reacts with an acylating agent (e.g., acetyl chloride) to form a highly reactive acylium ion.[11] This electrophile is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the aryl ketone.[11][12]
Q5: Are there any safety precautions I should be aware of during these syntheses?
A5: Yes. Both the Fries rearrangement and Friedel-Crafts acylation involve hazardous materials.
-
Lewis Acids: Aluminum chloride (AlCl₃) is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[10][13]
-
Solvents: Solvents like nitrobenzene are toxic. All procedures should be performed in a well-ventilated fume hood.[13]
-
Work-up: The quenching of the reaction mixture with water and acid is exothermic and can release HCl gas. This should be done carefully and in a controlled manner in a fume hood.[12]
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Fries Rearrangement of 1-Naphthyl Acetate | Direct Friedel-Crafts Acylation of 1-Naphthol | Photo-Fries Rearrangement |
| Starting Material | 1-Naphthyl acetate | 1-Naphthol | 1-Naphthyl acetate |
| Primary Reagent | Lewis Acid (e.g., AlCl₃, BF₃)[5][10] | Acylating Agent (e.g., Acetyl Chloride, Acetic Anhydride) + Lewis Acid[5] | UV Light[5] |
| Key Transformation | Intramolecular rearrangement of an acyl group[5] | Intermolecular electrophilic aromatic substitution[5] | Intramolecular free-radical rearrangement[5] |
| Selectivity | Temperature and solvent-dependent ortho/para selectivity. Higher temperatures favor the ortho product.[3][5] | Can be challenging to achieve high ortho-selectivity, often yielding a mixture of O-acylated and C-acylated products.[5] | Can produce a mixture of ortho and para isomers.[5] |
| Reported Yield | Good to excellent[5] | Variable, often moderate, and highly dependent on catalyst and reaction conditions.[5] | Generally low yields.[5] |
| Advantages | Can provide high ortho-selectivity under specific conditions.[5] | A more direct, one-step process from the readily available 1-naphthol.[5] | Avoids the use of harsh Lewis acids.[5] |
Experimental Protocols
Protocol 1: Synthesis of 1-Naphthyl Acetate
-
In a 250 mL beaker, dissolve 2.0 g of 1-naphthol in 5 mL of 3 M NaOH solution.[3]
-
To the resulting solution, add 5 mL of acetic anhydride.[3]
-
Add 10-20 g of crushed ice to the mixture.[3]
-
Stir the mixture vigorously for 10-15 minutes. The acetate of 1-naphthol will separate out.[9]
-
Filter the solid product, wash with water, and dry.
Protocol 2: Fries Rearrangement for this compound
-
To a dry, round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add 1.0 equivalent of 1-naphthyl acetate.
-
Add an anhydrous, non-polar solvent such as nitrobenzene.[2]
-
Cool the mixture in an ice bath. Carefully and in portions, add 1.5 - 3.0 equivalents of anhydrous aluminum chloride to manage the initial exotherm.[2]
-
Heat the reaction mixture to 100-140°C and maintain for 2-4 hours. Monitor the reaction's progress by TLC.[2]
-
After the reaction is complete, cool the mixture to room temperature and then slowly pour it over crushed ice containing concentrated HCl to decompose the aluminum chloride complexes.[2]
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).[3]
-
Wash the combined organic layers sequentially with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.[2][3]
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Friedel-Crafts Acylation for this compound
-
In a flask equipped with a reflux condenser and a dropping funnel, prepare a solution of 1-naphthol in a dry, inert solvent (e.g., nitrobenzene or carbon disulfide).[5]
-
Add at least a stoichiometric amount of anhydrous aluminum chloride to the solution and stir.[5]
-
Add acetyl chloride dropwise to the mixture.[5]
-
Heat the reaction mixture under reflux for several hours.
-
After cooling, carefully pour the mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[5]
-
Extract the product with an organic solvent, wash, dry, and purify, typically by column chromatography to separate the isomers.[5]
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound via Fries Rearrangement.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Fries Rearrangement [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. websites.umich.edu [websites.umich.edu]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Improving Selectivity of Metal Ion Detection with 1'-Hydroxy-2'-acetonaphthone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1'-Hydroxy-2'-acetonaphthone (HAN) as a fluorescent probe for metal ion detection.
Frequently Asked Questions (FAQs)
Q1: For which metal ion is this compound (HAN) a selective fluorescent probe?
A1: this compound is a highly selective "turn-on" fluorescent sensor for Aluminum ions (Al³⁺) in aqueous solutions.[1] The interaction between HAN and Al³⁺ results in a significant enhancement of fluorescence intensity.[1] It can also act as a "turn-off" sensor for Copper ions (Cu²⁺), where the fluorescence is quenched upon binding.[2]
Q2: What is the mechanism behind the fluorescence enhancement of HAN in the presence of Al³⁺?
A2: The fluorescence "turn-on" response is attributed to two primary mechanisms: Chelation-Enhanced Fluorescence (CHEF) and the inhibition of the Excited-State Intramolecular Proton Transfer (ESIPT) process.[1] Upon chelation with Al³⁺, the HAN-Al³⁺ complex forms a more rigid structure, which reduces non-radiative decay and enhances fluorescence. Additionally, the binding of Al³⁺ to the hydroxyl and carbonyl groups of HAN inhibits the ESIPT pathway, which is a non-radiative process in the free HAN molecule, thus promoting the radiative fluorescence emission.
Q3: How can the selectivity of HAN-based sensors be further improved?
A3: The selectivity of HAN can be enhanced by chemical modification. For instance, synthesizing a phenolic Mannich base derivative of HAN can improve its selectivity for Al³⁺, especially in the presence of other competing ions like Cu²⁺.[2] This modification can also be used to develop sensors for other metal ions.
Q4: What is the optimal pH range for Al³⁺ detection using HAN?
A4: The HAN probe is effective at pH values above 5.[1][2] At acidic pH (below 7), the fluorescence intensity may be significantly weaker due to the protonation of the phenolic and imine groups, which hinders the complexation with Al³⁺.[3] For similar Schiff base sensors, the optimal pH range has been found to be between 7 and 8, which is suitable for physiological conditions.[3][4]
Q5: Which common metal ions do not significantly interfere with Al³⁺ detection by HAN?
A5: Studies have shown that a wide range of common metal ions have a negligible effect on the fluorescence of HAN, making it highly selective for Al³⁺. These non-interfering ions include Na⁺, K⁺, Mg²⁺, Ca²⁺, Pb²⁺, Hg²⁺, Ba²⁺, Cr³⁺, Co²⁺, Mn²⁺, Cd²⁺, and Ni²⁺.[1] While one report mentioned slight interference from Zn²⁺, another indicated it has almost no influence.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or weak fluorescence enhancement upon Al³⁺ addition | 1. Incorrect pH: The pH of the solution may be too acidic (pH < 5).2. Low Probe Concentration: The concentration of the HAN probe may be insufficient.3. Degraded Probe: The HAN solution may have degraded over time.4. Instrument Settings: Incorrect excitation/emission wavelengths or slit widths. | 1. Adjust the pH of your sample solution to be within the optimal range (pH > 5, ideally 7-8) using a suitable buffer (e.g., HEPES).[1][3][4]2. Increase the concentration of the HAN probe.3. Prepare a fresh solution of HAN.4. Optimize the instrument settings. For HAN, typical excitation is around 360 nm. |
| High background fluorescence | 1. Contaminated Solvents/Reagents: Impurities in the solvent or buffer may be fluorescent.2. Improper Blank Subtraction: The blank (HAN solution without Al³⁺) may not have been properly subtracted. | 1. Use high-purity, spectroscopy-grade solvents and reagents.2. Ensure accurate subtraction of the blank's fluorescence spectrum. |
| Fluorescence quenching with Al³⁺ (unexpected "turn-off") | 1. Inner Filter Effect: At high concentrations of the probe or Al³⁺, the solution may absorb too much of the excitation or emission light.2. Presence of Quenching Ions: Your sample may contain quenching ions like Cu²⁺.[2] | 1. Dilute your sample and probe solutions.2. If the presence of Cu²⁺ is suspected, consider using a masking agent or a modified HAN probe with higher selectivity for Al³⁺.[2] |
| Inconsistent or irreproducible results | 1. Incomplete Mixing: The probe and the Al³⁺ solution may not be thoroughly mixed.2. Variable Incubation Time: The time between adding Al³⁺ and measurement may not be consistent.3. Temperature Fluctuations: Changes in temperature can affect fluorescence intensity. | 1. Ensure thorough mixing of the solutions before measurement.2. Allow for a consistent and sufficient incubation time. For a modified HAN sensor, a stable signal was reached after 10 minutes.[2]3. Maintain a constant temperature during the experiment. |
| Sensor does not respond to Al³⁺ but is reversible with EDTA | This is an expected behavior and can be used to confirm the sensing mechanism. The addition of a strong chelating agent like EDTA will sequester the Al³⁺ from the HAN-Al³⁺ complex, leading to a decrease in fluorescence, confirming the reversible nature of the sensor.[3] | This can be used as a positive control to demonstrate the reversible binding of Al³⁺ to the HAN probe. |
Quantitative Data Summary
The following table summarizes the key performance metrics of this compound (HAN) for the detection of Al³⁺.
| Parameter | Value | Reference |
| Fluorescence Enhancement | ~120-fold | [1] |
| Limit of Detection (LOD) | 42 nM | [1] |
| Binding Stoichiometry (HAN:Al³⁺) | 1:1 | [1] |
| Association Constant (Kₐ) | 5.6 x 10⁴ M⁻¹ | [1] |
| Optimal pH | > 5 | [1][2] |
Experimental Protocols
Protocol 1: General Fluorescence Titration for Al³⁺ Detection
This protocol outlines the general steps for performing a fluorescence titration experiment to determine the response of HAN to Al³⁺.
1. Reagent Preparation:
-
HAN Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent like DMSO or ethanol.
-
Al³⁺ Stock Solution: Prepare a stock solution of a water-soluble aluminum salt (e.g., AlCl₃ or Al(NO₃)₃) (e.g., 10 mM) in deionized water.
-
Buffer Solution: Prepare a buffer solution to maintain the desired pH (e.g., 20 mM HEPES, pH 7.4).
2. Experimental Procedure:
-
In a quartz cuvette, add the appropriate volume of buffer solution.
-
Add a specific volume of the HAN stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Record the fluorescence emission spectrum of the HAN solution alone (this will serve as your blank). Use an excitation wavelength of approximately 360 nm.
-
Sequentially add small aliquots of the Al³⁺ stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to incubate for a consistent period (e.g., 10 minutes) to ensure the complex formation is complete.[2]
-
Record the fluorescence emission spectrum after each addition of Al³⁺.
3. Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the Al³⁺ concentration.
-
The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the calibration curve.
Protocol 2: Synthesis of a Phenolic Mannich Base Derivative of HAN
This protocol describes the synthesis of a more selective HAN derivative.[5][6]
1. Materials:
-
This compound (HAN)
-
Aqueous formaldehyde (B43269) solution (37% by weight)
-
96% Ethanol
2. Procedure:
-
Prepare a solution containing this compound (15 mmol), morpholine (30 mmol), and aqueous formaldehyde solution (34 mmol) in 15 mL of 96% ethanol.
-
Heat the mixture at reflux for 2 hours.
-
Refrigerate the reaction mixture overnight to allow for the precipitation of the product.
-
Filter the solid, wash it with a mixture of 2-propanol and hexanes, and air-dry.
-
The product can be further purified by recrystallization from 96% ethanol.
Visualizations
Signaling Pathway
Caption: Signaling mechanism of HAN for Al³⁺ detection.
Experimental Workflow
Caption: General workflow for fluorescence titration.
Troubleshooting Logic
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new highly selective “off–on” typical chemosensor of Al3+, 1-((Z)-((E)-(3,5-dichloro-2-hydroxybenzylidene)hydrazono)methyl) naphthalene-2-ol, an experimental and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new highly selective “off–on” typical chemosensor of Al3+, 1-((Z)-((E)-(3,5-dichloro-2-hydroxybenzylidene)hydrazono)methyl) naphthalene-2-ol, an experimental and in silico study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A fluorescent probe based on the ESIPT (excited state intramolecular proton transfer) mechanism for rapid detection of endogenous and exogenous H2O2 (hydrogen peroxide) in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Solubility Challenges of 1'-Hydroxy-2'-acetonaphthone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 1'-Hydroxy-2'-acetonaphthone in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a significant issue?
A1: this compound (CAS No. 711-79-5) is an organic compound with the molecular formula C₁₂H₁₀O₂.[1] It is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1][2] Its chemical structure includes a large, hydrophobic naphthalene (B1677914) ring system, which makes it practically insoluble in water.[1][3][4] This poor aqueous solubility presents a major challenge in experimental and drug development settings that require the compound to be in an aqueous solution for biological assays, formulation development, and other applications.
Q2: What are the key physicochemical properties of this compound that influence its solubility?
A2: Understanding the physicochemical properties of this compound is essential for devising effective solubilization strategies. The key properties are summarized in the table below. The presence of both a large nonpolar ring system and polar functional groups gives the molecule an amphiphilic nature, influencing its varied solubility profile.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀O₂ | [1] |
| Molecular Weight | 186.21 g/mol | [5] |
| Appearance | Yellow Crystalline Powder | [3] |
| Melting Point | 98-100 °C | [3] |
| pKa (hydroxyl group) | ~13.40 (at 30°C) | [1][3] |
| Water Solubility | Insoluble | [1][3] |
| Organic Solvent Solubility | Soluble in DMSO, Ethanol | [4] |
Q3: What are the primary strategies to enhance the aqueous solubility of this compound?
A3: The main approaches to improve the aqueous solubility of poorly soluble compounds like this compound involve modifying the solvent system or using complexing agents.[6] The most common methods include:
-
pH Adjustment: Capitalizing on the acidic nature of the hydroxyl group.
-
Co-solvency: Reducing the polarity of the aqueous medium with a water-miscible organic solvent.[7]
-
Micellar Solubilization: Using surfactants to form micelles that encapsulate the compound.[8][9]
-
Inclusion Complexation: Employing cyclodextrins to form water-soluble inclusion complexes.[10][11]
Troubleshooting and Solubilization Guides
This section provides detailed guides for each primary solubilization strategy, including experimental protocols, illustrative data, and troubleshooting tips in a Q&A format.
Method 1: pH Adjustment
The hydroxyl group on this compound is weakly acidic. By raising the pH of the aqueous medium above the compound's pKa, the hydroxyl group deprotonates to form a more polar, and thus more soluble, phenolate (B1203915) anion.[12]
Q4: My compound won't dissolve in my neutral aqueous buffer. What should I do?
A4: The solubility of this compound is highly dependent on pH.[12][13] In neutral or acidic conditions, it will remain largely insoluble. You must increase the pH to deprotonate the hydroxyl group. Given its high pKa (~13.4), a significantly alkaline pH is required to achieve substantial solubility enhancement.
Illustrative pH-Solubility Profile
The following table provides an example of how the aqueous solubility of this compound might change with pH. Note: These are illustrative values and should be determined experimentally for your specific conditions.
Table 2: Illustrative Solubility of this compound at Various pH Values
| pH | Expected Solubility (µg/mL) | Physical State |
| 4.0 | < 1 | Suspension |
| 7.0 | < 1 | Suspension |
| 10.0 | ~10 | Slight Dissolution |
| 12.0 | ~250 | Mostly Dissolved |
| 13.5 | > 1000 | Clear Solution |
Experimental Protocol for Determining pH-Solubility Profile
This protocol outlines the steps to experimentally determine the solubility of this compound as a function of pH.
-
Prepare Buffers: Create a series of buffers with a range of pH values (e.g., pH 7, 9, 10, 11, 12, 13.5).
-
Add Compound: Add an excess amount of this compound to a fixed volume of each buffer in separate, sealed vials. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separate Phases: Centrifuge the samples to pellet the undissolved solid.
-
Sample and Filter: Carefully withdraw a supernatant aliquot and filter it through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microcrystals.
-
Quantify: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Plot Data: Plot the measured solubility (e.g., in µg/mL) against the corresponding pH value.
Method 2: Co-solvency
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[7]
Q5: Adjusting the pH is not compatible with my experiment. How can I dissolve the compound?
A5: If pH modification is not an option, using a co-solvent is a highly effective alternative. Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG). The key is to find a co-solvent and a concentration that dissolves your compound without negatively impacting your downstream application.
Illustrative Solubility in Co-solvent Systems
The table below shows an example of how solubility can be enhanced by adding a co-solvent.
Table 3: Illustrative Solubility in Aqueous Co-solvent Mixtures
| Co-solvent System (v/v) | Solubility (mg/mL) |
| Water | Insoluble |
| 20% Ethanol in Water | 0.5 |
| 40% Ethanol in Water | 2.5 |
| 60% Ethanol in Water | 15.0 |
| 20% PEG 400 in Water | 1.2 |
| 40% PEG 400 in Water | 8.0 |
Experimental Protocol for Determining Co-solvent Solubility
-
Prepare Mixtures: Prepare a series of co-solvent/water mixtures at different volume percentages (e.g., 10%, 20%, 40%, 60% v/v).
-
Follow Protocol: Follow steps 2-7 from the "Experimental Protocol for Determining pH-Solubility Profile," using the co-solvent mixtures instead of the pH buffers.
-
Plot Data: Plot the measured solubility against the percentage of the co-solvent.
Method 3: Micellar Solubilization (Surfactants)
Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles.[9] These micelles have a hydrophobic core and a hydrophilic shell. Hydrophobic compounds like this compound can be encapsulated within the hydrophobic core, increasing their apparent solubility in the aqueous medium.[8][14]
Q6: I need to avoid organic solvents. What other options do I have?
A6: Micellar solubilization using surfactants is an excellent solvent-free approach.[15] Commonly used pharmaceutical surfactants include Polysorbate 80 (Tween 80) and Sodium Dodecyl Sulfate (SDS). The choice of surfactant and its concentration are critical for effective solubilization.[9]
Experimental Protocol for Surfactant Solubilization
-
Prepare Solutions: Prepare aqueous solutions of a chosen surfactant (e.g., Polysorbate 80) at various concentrations, ensuring some are well above its known CMC.
-
Follow Protocol: Follow steps 2-7 from the "Experimental Protocol for Determining pH-Solubility Profile," using the surfactant solutions instead of the pH buffers.
-
Plot Data: Plot the measured solubility against the surfactant concentration. A sharp increase in solubility is typically observed around the CMC.
Method 4: Inclusion Complexation (Cyclodextrins)
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11] They can encapsulate "guest" molecules like this compound into their cavity if the guest has appropriate size and polarity. This formation of an "inclusion complex" shields the hydrophobic molecule from water, thereby increasing its solubility.[16][17]
Q7: My application is sensitive to both pH and surfactants. Is there another way?
A7: Yes, forming an inclusion complex with a cyclodextrin (B1172386) is a powerful method that avoids harsh pH and the potential issues of surfactants.[18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice in pharmaceutical development due to its high aqueous solubility and low toxicity.
Experimental Protocol for Cyclodextrin Solubilization
-
Prepare Solutions: Prepare aqueous solutions of a chosen cyclodextrin (e.g., HP-β-CD) at various concentrations.
-
Follow Protocol: Follow steps 2-7 from the "Experimental Protocol for Determining pH-Solubility Profile," using the cyclodextrin solutions.
-
Plot Data: Plot the measured solubility against the cyclodextrin concentration. This is known as a phase-solubility diagram.
General Troubleshooting Guide
Q8: I've tried a solubilization method, but my compound precipitates over time. What's wrong?
A8: Precipitation suggests that you have created a supersaturated, thermodynamically unstable solution.
-
Check Equilibrium: Ensure you allowed sufficient time for equilibration during your solubility tests (24-48 hours is standard).
-
Re-evaluate Concentration: You may be exceeding the true equilibrium solubility for the conditions (pH, co-solvent percentage, etc.). Try working at 80-90% of the measured maximum solubility.
-
Temperature Effects: Solubility is temperature-dependent. Ensure the storage temperature is the same as or warmer than the temperature at which you prepared the solution. A drop in temperature can cause precipitation.
-
pH Stability: If using pH adjustment, ensure your buffer has sufficient capacity to maintain the target pH after the addition of the compound or other reagents.
Q9: How do I choose the best solubilization strategy for my needs?
A9: The optimal strategy depends on the constraints of your downstream application. Consider the following factors:
-
Biological Compatibility: Will high pH, organic co-solvents, or excipients like surfactants interfere with your cell-based assay or animal model? Cyclodextrins are often a good choice for in-vitro and in-vivo work.
-
Formulation Goals: Are you developing a final drug product? Regulatory acceptance, stability, and patient safety will be primary concerns.[19][20]
-
Analytical Method Compatibility: Ensure your chosen solubilizers do not interfere with your method of quantification (e.g., by co-eluting in HPLC or suppressing signal in mass spectrometry).[21]
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C12H10O2 | CID 69733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Effect of pH on Solubility — Overview & Examples - Expii [expii.com]
- 14. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmedicinejournal.com [pharmedicinejournal.com]
- 16. asiapharmaceutics.info [asiapharmaceutics.info]
- 17. mdpi.com [mdpi.com]
- 18. chemicaljournals.com [chemicaljournals.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. pharmtech.com [pharmtech.com]
- 21. env.go.jp [env.go.jp]
Technical Support Center: Enhancing the Quantum Yield of 1'-Hydroxy-2'-acetonaphthone (HAN)-Based Fluorophores
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist you in enhancing the fluorescence quantum yield (Φ) of 1'-Hydroxy-2'-acetonaphthone (HAN)-based fluorophores.
Section 1: Troubleshooting Common Issues
This section addresses frequent problems encountered during experimentation with HAN-based fluorophores, offering systematic approaches to diagnose and resolve them.
Issue 1: Low or No Fluorescence Signal
Question: I have synthesized a this compound derivative, but it exhibits a very weak or no fluorescence signal. What are the potential causes and how can I troubleshoot this?
Answer: Low fluorescence quantum yield is a common challenge. The following workflow can help you systematically identify and address the root cause.
Troubleshooting Workflow for Low Quantum Yield
Caption: A step-by-step workflow for troubleshooting low quantum yield in HAN-based fluorophores.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is Excited-State Intramolecular Proton Transfer (ESIPT) and how does it affect the quantum yield of HAN fluorophores?
A1: ESIPT is a photophysical process where a proton is transferred from the hydroxyl group to the carbonyl oxygen within the molecule upon excitation. This creates a transient tautomeric form with different electronic properties. For HAN and its derivatives, this process is crucial as the resulting tautomer is often the species that fluoresces. The efficiency of ESIPT and the fluorescence of the tautomer are highly dependent on the molecular structure and the solvent environment. In some cases, if the ESIPT process is inefficient or if the resulting tautomer has non-radiative decay pathways, the overall quantum yield can be low.
Q2: How does the choice of solvent impact the quantum yield?
A2: The solvent plays a critical role in the photophysical behavior of HAN-based fluorophores. Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the fluorophore, which can either facilitate or hinder the ESIPT process, thereby affecting the quantum yield. Aprotic solvents (e.g., DMSO, THF), on the other hand, do not have this hydrogen-bonding capability and can lead to different fluorescence characteristics. The polarity of the solvent also influences the energy levels of the excited states, which can alter the balance between radiative (fluorescence) and non-radiative decay pathways. Therefore, screening a variety of solvents is a key step in optimizing the quantum yield.
Q3: Can I enhance the quantum yield by modifying the chemical structure of this compound?
A3: Yes, chemical modification is a powerful strategy. Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the naphthalene (B1677914) ring can significantly alter the electronic properties of the fluorophore, which in turn affects the ESIPT process and the quantum yield. For instance, forming Schiff base derivatives by reacting the acetyl group of HAN with various amines can lead to new fluorophores with potentially enhanced quantum yields.
Section 3: Data Presentation
Table 1: Hypothetical Influence of Solvent on the Quantum Yield of a HAN Derivative
Please note: The following data is illustrative and serves as a template. Actual values should be determined experimentally.
| Solvent | Dielectric Constant (ε) | Refractive Index (η) | Quantum Yield (Φ) |
| Cyclohexane | 2.02 | 1.427 | 0.15 |
| Toluene | 2.38 | 1.497 | 0.22 |
| Dichloromethane | 8.93 | 1.424 | 0.35 |
| Acetone | 20.7 | 1.359 | 0.28 |
| Ethanol (B145695) | 24.6 | 1.361 | 0.12 |
| Acetonitrile | 37.5 | 1.344 | 0.41 |
| DMSO | 46.7 | 1.479 | 0.38 |
Table 2: Hypothetical Effect of Substituents on the Quantum Yield of HAN Derivatives in Dichloromethane
Please note: The following data is illustrative and serves as a template. Actual values should be determined experimentally.
| Substituent at C4' | Electron Donating/Withdrawing | Quantum Yield (Φ) |
| -H (Unsubstituted) | - | 0.35 |
| -OCH₃ | Electron Donating | 0.48 |
| -N(CH₃)₂ | Strong Electron Donating | 0.62 |
| -Cl | Electron Withdrawing | 0.29 |
| -NO₂ | Strong Electron Withdrawing | 0.11 |
Section 4: Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Derivative of this compound
This protocol describes a general procedure for synthesizing a Schiff base derivative of HAN, which can be a strategy to enhance its quantum yield.[1]
Materials:
-
This compound (HAN)
-
Substituted aniline (B41778) (or other primary amine)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol in a round-bottom flask.
-
Add the substituted aniline (1.1 equivalents) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The Schiff base product may precipitate out of the solution upon cooling. If not, slowly add cold water to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base derivative.
-
Characterize the final product using NMR, Mass Spectrometry, and FT-IR.
Synthesis Workflow
Caption: A generalized workflow for the synthesis of a Schiff base derivative of HAN.
Protocol 2: Relative Quantum Yield Determination
This protocol outlines the comparative method for measuring the fluorescence quantum yield of a HAN-based fluorophore using a known standard.
Materials:
-
Fluorescence spectrometer
-
UV-Vis spectrophotometer
-
10 mm path length quartz cuvettes
-
Your synthesized HAN derivative (the "sample")
-
A quantum yield standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.546)
-
Spectroscopic grade solvent
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra for all solutions and determine the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Integrate the area under the emission curves for both the sample and the standard to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.
-
Calculate the gradient (Slope) of each line.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)
Where:
-
Φ is the quantum yield
-
Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Quantum Yield Calculation Logic
Caption: The logical flow for calculating the relative quantum yield.
For further assistance, please refer to the cited literature or contact our technical support team.
References
Preventing degradation of 1'-Hydroxy-2'-acetonaphthone during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1'-Hydroxy-2'-acetonaphthone to prevent its degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
| Issue | Possible Cause | Recommended Action |
| Discoloration of Solid Compound (Yellowing or Darkening) | 1. Oxidation: Exposure to air and/or light can lead to oxidation.[1] 2. Photodegradation: Exposure to UV or ambient light can cause degradation.[2][3] 3. Contamination: Presence of impurities can catalyze degradation. | 1. Store the compound under an inert atmosphere (e.g., argon or nitrogen). 2. Store in an amber or opaque container to protect from light.[4] 3. Ensure proper handling to avoid cross-contamination. |
| Appearance of Impurities in Solution | 1. Solvent-Mediated Degradation: The solvent may be participating in the degradation process.[2][3] 2. Hydrolysis: Presence of moisture can lead to hydrolysis of the compound. 3. Photo-oxidation: Dissolved oxygen in the solvent can contribute to degradation upon light exposure.[3] | 1. Use high-purity, anhydrous solvents. Consider degassing the solvent before use. 2. Store solutions in a desiccated environment. 3. Prepare solutions fresh and use them promptly. If storage is necessary, store under an inert atmosphere in the dark at low temperatures. |
| Inconsistent Experimental Results | 1. Degradation of Stock Solutions: Stock solutions may have degraded over time. 2. Incomplete Dissolution: The compound is sparingly soluble in water.[5][6][7] | 1. Prepare fresh stock solutions for each experiment. 2. Use appropriate organic solvents for dissolution and ensure the compound is fully dissolved before use. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure long-term stability, solid this compound should be stored at 2-8°C in a tightly sealed, opaque container under a dry, inert atmosphere (e.g., argon or nitrogen).[5] It should be kept in a well-ventilated place away from heat and sources of ignition.[4]
Q2: How should I prepare and store solutions of this compound?
A2: Solutions should be prepared using high-purity, anhydrous solvents. Due to its potential for photodegradation, it is recommended to work in a fume hood with minimal light exposure.[2][3] For short-term storage, keep the solution in a tightly sealed vial, protected from light, and refrigerated. For long-term storage, it is advisable to store aliquots under an inert atmosphere at -20°C or below. However, preparing fresh solutions for each experiment is the best practice to ensure the integrity of the compound.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways are likely oxidation and photodegradation. The hydroxyl group on the naphthalene (B1677914) ring makes the compound susceptible to oxidation, which can be accelerated by exposure to air and light.[1] Photodegradation can occur upon exposure to UV and visible light, leading to the formation of various degradation products.[2][3] While specific degradation products for this compound are not extensively documented in publicly available literature, related naphthol compounds are known to degrade into quinone-type structures and other oxidized species.[8][9]
Q4: How can I check the purity of my this compound sample?
A4: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[10][11] A melting point determination can also be a useful indicator of purity, with a sharp melting point range of 98-100°C indicating high purity.[5]
Experimental Protocols
Protocol 1: Assessment of Compound Purity by HPLC
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile (B52724) and water (with 0.1% formic acid). The exact ratio should be optimized for best peak separation.
-
Standard Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Preparation: Dissolve the sample to be tested in the mobile phase to a concentration within the calibration range.
-
HPLC Analysis: Inject the standard solutions and the sample solution into the HPLC system. Use a C18 column and set the UV detector to a wavelength where the compound has maximum absorbance (can be determined by UV-Vis spectroscopy).
-
Data Analysis: Determine the purity of the sample by comparing its peak area to the calibration curve. The presence of additional peaks may indicate impurities or degradation products.
Protocol 2: Monitoring Storage Stability
-
Initial Analysis: Upon receiving a new batch of this compound, perform an initial purity analysis using a validated HPLC method as described above.
-
Sample Storage: Divide the compound into several aliquots and store them under different conditions (e.g., room temperature with light exposure, room temperature in the dark, refrigerated at 2-8°C, and frozen at -20°C, both with and without an inert atmosphere).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 6, and 12 months), analyze one aliquot from each storage condition using the same HPLC method.
-
Data Comparison: Compare the purity results over time for each storage condition to determine the optimal storage parameters and the rate of degradation under suboptimal conditions.
Visualizations
References
- 1. fishersci.fr [fishersci.fr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. chembk.com [chembk.com]
- 6. Page loading... [guidechem.com]
- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. Degradation of 2-Naphthol in Aqueous Solution by Electro-Fenton System with Cu-Supported Stainless Steel Electrode [mdpi.com]
- 10. This compound(711-79-5) 1H NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
Technical Support Center: Catalyst Selection for Schiff Base Formation with 1'-Hydroxy-2'-acetonaphthone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Schiff bases from 1'-Hydroxy-2'-acetonaphthone.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the synthesis of Schiff bases from this compound?
A1: The most frequently employed catalyst for this condensation reaction is a catalytic amount of a Brønsted acid. Glacial acetic acid is a widely used and effective catalyst for this purpose.[1][2] Other acid catalysts, such as p-toluenesulfonic acid, can also be utilized. In some cases, particularly with less reactive amines, Lewis acids may be considered, although they are less commonly reported for this specific substrate. For environmentally friendly approaches, natural acid catalysts like lemon juice have been explored in microwave-assisted synthesis.[3]
Q2: How does the hydroxyl group of this compound affect the Schiff base formation reaction?
A2: The ortho-hydroxyl group plays a significant role in the reactivity of the ketone. It can form a strong intramolecular hydrogen bond with the carbonyl oxygen, which can increase the stability of the starting material and potentially slow down the initial nucleophilic attack by the amine.[4][5] However, this hydroxyl group can also participate in the catalytic cycle and stabilize the resulting Schiff base through continued intramolecular hydrogen bonding.[5]
Q3: What are the advantages of using microwave irradiation for this synthesis?
A3: Microwave-assisted synthesis offers several advantages over conventional heating methods. These include significantly shorter reaction times (minutes versus hours), often leading to higher yields and cleaner reaction profiles.[6][7] This green chemistry approach can also reduce solvent consumption.[7]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the Schiff base formation can be effectively monitored by Thin Layer Chromatography (TLC).[2] A successful reaction will show the consumption of the starting materials (this compound and the primary amine) and the appearance of a new spot corresponding to the Schiff base product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Inefficient Water Removal: Schiff base formation is a reversible condensation reaction that produces water. The presence of water can drive the equilibrium back to the starting materials. 2. Sub-optimal pH: The reaction is acid-catalyzed, but a too high concentration of acid can protonate the amine, rendering it non-nucleophilic. 3. Steric Hindrance: The ketone or the amine may be sterically hindered, slowing down the reaction. 4. Deactivation by Intramolecular Hydrogen Bonding: The strong intramolecular hydrogen bond in this compound can reduce the electrophilicity of the carbonyl carbon.[4][5] | 1. Water Removal: - Use a Dean-Stark apparatus if the solvent forms an azeotrope with water (e.g., toluene). - Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves (3Å or 4Å) to the reaction mixture. 2. pH Optimization: - Use a catalytic amount of a weak acid like glacial acetic acid (typically a few drops).[1][2] - If using a strong acid like p-toluenesulfonic acid, ensure it is used in catalytic quantities. 3. Reaction Conditions: - Increase the reaction temperature and/or prolong the reaction time. - Consider switching to microwave irradiation to provide more energy for the reaction to overcome steric barriers.[6] 4. Catalyst Choice: - For particularly challenging substrates, a stronger acid catalyst or a Lewis acid might be necessary to activate the carbonyl group more effectively. |
| Presence of Starting Materials in the Final Product | 1. Incomplete Reaction: The reaction has not reached completion. 2. Hydrolysis of Product: The Schiff base may have hydrolyzed back to the starting materials during workup or purification. | 1. Drive the Reaction to Completion: - Extend the reaction time. - Ensure efficient water removal (see above). 2. Workup and Purification: - Avoid acidic aqueous conditions during workup. - Purify the product quickly after the reaction is complete. Recrystallization from a suitable solvent like ethanol (B145695) is a common purification method.[2] |
| Formation of Side Products | 1. Self-condensation of the Ketone: This can occur under harsh basic or acidic conditions, although it is less common for ketones compared to aldehydes. 2. Polymerization: Aliphatic aldehydes and some reactive amines can be prone to polymerization. | 1. Control Reaction Conditions: - Maintain a mildly acidic pH. - Avoid excessively high temperatures for prolonged periods. 2. Purification: - Recrystallization is often effective in removing side products. |
Data Presentation: Catalyst and Method Comparison
The following table summarizes typical reaction conditions and outcomes for the synthesis of Schiff bases from this compound and related hydroxyacetophenones using different catalysts and methods.
| Catalyst/Method | Amine | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Glacial Acetic Acid | Propane-1,3-diamine | Ethanol | Reflux | 2-3 h | 78 | [1] |
| Glacial Acetic Acid | Pentane-1,3-diamine | Ethanol | Reflux | 2-3 h | 75 | [1] |
| Glacial Acetic Acid | Furfurylamine | Ethanol | Reflux | 6-8 h | - | [3] |
| Microwave | Furfurylamine | None (Glacial Acetic Acid catalyst) | - | 14-15 min | 80-85 | [3] |
| Microwave | Aromatic Amines | None (Glacial Acetic Acid catalyst) | - | 2-3 min | High | |
| p-Toluenesulfonic Acid | Chiral Diamines | Toluene | Reflux | - | Ineffective | [8] |
| Activated Al₂O₃ | Chiral Diamines | Toluene | Reflux | 24-72 h | 25-70 | [8] |
Note: Yields and reaction times can vary significantly depending on the specific amine used.
Experimental Protocols
Protocol 1: Conventional Synthesis using Glacial Acetic Acid
This protocol is a general method for the synthesis of Schiff bases from this compound using conventional heating.
Materials:
-
This compound
-
Primary amine (e.g., substituted aniline, aliphatic diamine)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask equipped with a reflux condenser
-
Stirring bar and magnetic stirrer/hotplate
-
Standard glassware for filtration and recrystallization
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.
-
To this solution, add the primary amine (1 equivalent for monoamines, 0.5 equivalents for diamines) dissolved in a small amount of absolute ethanol.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.[1]
-
Add a stirring bar and equip the flask with a reflux condenser.
-
Heat the mixture to reflux with constant stirring. The reaction time can range from 2 to 8 hours, depending on the reactivity of the amine.[1][3]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.
-
The Schiff base product often precipitates out of the solution upon cooling. Collect the solid by vacuum filtration.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Purify the Schiff base by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Microwave-Assisted Synthesis
This protocol describes a rapid and efficient synthesis of Schiff bases using microwave irradiation.
Materials:
-
This compound
-
Primary amine
-
Glacial Acetic Acid (optional, as catalyst)
-
Microwave-safe reaction vessel
-
Microwave synthesizer
Procedure:
-
In a microwave-safe vessel, mix this compound (1 equivalent) and the primary amine (1 equivalent).
-
Add a catalytic amount (1-2 drops) of glacial acetic acid.[3] For some solvent-free reactions, a solid support like silica (B1680970) gel or alumina (B75360) can be used.
-
Place the vessel in the microwave synthesizer and irradiate at a suitable power (e.g., 250W) for a short duration, typically 2-15 minutes.[3]
-
Monitor the reaction progress by TLC after short irradiation intervals.
-
After completion, cool the reaction mixture.
-
The product can often be isolated by adding a small amount of a non-polar solvent to precipitate the Schiff base, followed by filtration.
-
Recrystallize the product from a suitable solvent if necessary.
Visualizations
Caption: Experimental workflow for catalyst selection and synthesis of Schiff bases from this compound.
Caption: Troubleshooting logic for low yield in Schiff base formation with this compound.
References
- 1. Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1–hydroxy-2-acetonapthanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. The intramolecular H-bonding effect on the growth and stability of Schiff-base surface covalent organic frameworks - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. ias.ac.in [ias.ac.in]
- 6. asianpubs.org [asianpubs.org]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
Side reactions in the Friedel-Crafts synthesis of 1'-Hydroxy-2'-acetonaphthone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts synthesis of 1'-Hydroxy-2'-acetonaphthone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, a process often carried out via the Fries rearrangement of 2-naphthyl acetate (B1210297), a variant of the Friedel-Crafts acylation.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture exposure. | Use a fresh, unopened container of the Lewis acid or one that has been properly stored in a desiccator. The catalyst should be a fine, free-flowing powder.[1] |
| Insufficient reaction temperature. | The Fries rearrangement often requires elevated temperatures to favor the desired C-acylated product. Optimize the temperature based on literature procedures for similar substrates.[2] | |
| Premature quenching of the reaction. | Ensure the reaction has proceeded to completion by monitoring with Thin Layer Chromatography (TLC) before workup. | |
| Formation of a stable complex between the hydroxyl group of 2-naphthol (B1666908) and the Lewis acid, deactivating the ring. | The Friedel-Crafts acylation of phenols can be challenging. The Fries rearrangement, starting from the O-acylated product (2-naphthyl acetate), is often a more effective approach.[1][2] | |
| Formation of Multiple Isomers | Reaction conditions favoring a mixture of kinetic and thermodynamic products. | To favor the ortho isomer (this compound), higher reaction temperatures are generally preferred. Non-polar solvents may also favor the ortho product.[2] |
| Isomerization at elevated temperatures. | While higher temperatures favor the ortho product, excessively high temperatures can lead to the formation of other isomers like 6-acetyl-2-naphthol and 8-acetyl-2-naphthol.[3] Careful temperature control is crucial. | |
| High Yield of 2-Naphthol | Cleavage of the ester starting material (2-naphthyl acetate) or the product. | This side reaction is more prevalent at higher temperatures. Consider optimizing the reaction time and temperature to maximize the yield of the desired product.[3] |
| Reaction Mixture is Dark and Tarry | Decomposition of starting materials or products at high temperatures. | Reduce the reaction temperature. Tar formation is often a result of excessive heat.[4] |
| Prolonged reaction times. | Monitor the reaction progress and stop it once the starting material is consumed to avoid degradation.[4] | |
| Difficult Product Isolation (Emulsion during Workup) | Formation of a stable emulsion when quenching the reaction with water. | Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[1] The addition of a saturated brine solution can also help break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common laboratory synthesis is the Fries rearrangement of 2-naphthyl acetate. This reaction involves the migration of the acetyl group from the phenolic oxygen to the carbon of the aromatic ring, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[2][5] A photochemical version, the photo-Fries rearrangement, can also be employed.[5][6][7]
Q2: Why is direct Friedel-Crafts acylation of 2-naphthol often problematic?
A2: The hydroxyl group of 2-naphthol is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃). This coordination deactivates the aromatic ring towards the desired electrophilic substitution (C-acylation).[1] Instead, O-acylation to form 2-naphthyl acetate occurs more readily. The Fries rearrangement of this ester is therefore the preferred method.[8]
Q3: What are the expected side products in this synthesis?
A3: The main side products are isomers of this compound, particularly the para-acylated product. At higher temperatures, other isomers such as 6-acetyl-2-naphthol and 8-acetyl-2-naphthol can also be formed.[3] Additionally, 2-naphthol can be a significant byproduct due to the cleavage of the starting ester or the product.[3]
Q4: How do reaction conditions affect the product distribution?
A4: Reaction conditions play a crucial role in the regioselectivity of the Fries rearrangement. Higher temperatures generally favor the formation of the ortho product (this compound), which is the thermodynamically more stable isomer due to the formation of a bidentate complex with the aluminum catalyst.[2] Lower temperatures tend to favor the para product. The choice of solvent can also influence the isomer ratio, with non-polar solvents often favoring the ortho product.[2]
Q5: What is the role of the Lewis acid in the Fries rearrangement?
A5: The Lewis acid, typically AlCl₃, serves two primary roles. First, it coordinates with the carbonyl oxygen of the ester, making the acyl group more electrophilic. Second, it facilitates the migration of the acylium ion to the aromatic ring. An excess of the Lewis acid is often required as it also complexes with the phenolic oxygen of the starting material and the product.
Q6: Are there alternative, catalyst-free methods for this synthesis?
A6: Yes, the photo-Fries rearrangement is an alternative that uses UV light instead of a Lewis acid catalyst.[5] This method proceeds through a radical mechanism and can also yield the desired this compound. However, yields can be low, making it less common for commercial production.[2]
Experimental Protocols
Synthesis of 2-Naphthyl Acetate
This protocol describes the initial O-acylation of 2-naphthol to produce the starting material for the Fries rearrangement.
-
Preparation : Dissolve 2 grams of 2-naphthol in 5 mL of 3 M NaOH solution in a suitable flask.
-
Acylation : Add 5 mL of acetic anhydride (B1165640) to the solution, followed by 10-20 grams of crushed ice.
-
Reaction : Shake the mixture vigorously for 10-15 minutes. The acetate of 2-naphthol will separate as a solid.
-
Isolation : Filter the solid product and wash it with cold water.
-
Purification : The crude 2-naphthyl acetate can be recrystallized from petroleum ether.[5]
Fries Rearrangement to this compound
This protocol outlines the Lewis acid-catalyzed rearrangement of 2-naphthyl acetate.
-
Setup : In a round-bottom flask, place 2-naphthyl acetate (1 equivalent) and anhydrous aluminum chloride (AlCl₃, approximately 3 equivalents).
-
Reaction : Heat the mixture on a water bath at 100°C for 2 hours.
-
Workup : After cooling, carefully add the reaction mixture to ice-cold water to decompose the aluminum chloride complex.
-
Isolation : The product, this compound, can be isolated by steam distillation.[7]
Visualizations
Caption: Main reaction and side reactions in the Fries rearrangement.
Caption: Troubleshooting workflow for low product yield.
References
Validation & Comparative
A Comparative Guide to 1'-Hydroxy-2'-acetonaphthone as a Selective Aluminum Ion Sensor
For researchers, scientists, and professionals in drug development, the accurate and selective detection of aluminum ions (Al³⁺) is a critical analytical challenge. The accumulation of Al³⁺ in biological systems has been linked to various neurological disorders, making its sensitive detection paramount. This guide provides a comprehensive validation of 1'-Hydroxy-2'-acetonaphthone (HAN) as a selective fluorescent sensor for Al³⁺, comparing its performance with other notable aluminum ion sensors. Experimental data is presented to support the comparison, and detailed protocols for key validation experiments are provided.
Performance Comparison of Aluminum Ion Sensors
The selection of an appropriate sensor depends on various factors, including sensitivity, selectivity, response time, and the operational environment. The following table summarizes the key performance metrics of this compound and several alternative aluminum ion sensors.
| Sensor Type | Sensing Principle | Limit of Detection (LOD) | Linear Range | Response Time | pH Range | Reference |
| This compound (HAN) | Fluorescence Turn-on | 42 nM | Not Specified | < 1 minute | > 5 | [1] |
| All-Solid-State Potentiometric Sensor | Potentiometric | 2.45 x 10⁻⁷ M | 10⁻⁶ - 10⁻² M | < 50 s | 2.0 - 8.0 | [2][3] |
| Selective Membrane Sensor | Potentiometric | 1.6 x 10⁻⁷ M | 2.5 x 10⁻⁷ - 1.5 x 10⁻¹ M | 10 s | 5.0 - 8.0 | [4][5] |
| TADA-AuNPs | Colorimetric | 15 nM | Not Specified | 90 s | 4 - 10 | [6] |
| Schiff-Base Chemosensor (HL) | Fluorescence Turn-on | 3.3 nM | Not Specified | Not Specified | 2 - 12 (Optimal at 6) | [7] |
| Europium-Based Luminescent Sensor | Luminescence Ratiometric | 8.11 ppb (~299 nM) | 4.97 - 24.9 ppb | Not Specified | Not Specified | [8] |
| Self-Assembled Monolayer on AuNPs | Electrochemical | 37 nM | 0.041 - 12.4 µM | 10 min (preconcentration) | ~3.6 | [9][10] |
| 2-hydroxynaphthaldehyde-based Chemosensor | Fluorescence Off-on | 0.04 µM | Not Specified | Not Specified | 7 - 8 | [11] |
Signaling Pathway of this compound with Al³⁺
The sensing mechanism of this compound is based on a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). In its free state, the HAN molecule exhibits low fluorescence due to an efficient Excited-State Intramolecular Proton Transfer (ESIPT) process. Upon binding with an aluminum ion, a stable complex is formed. This complexation inhibits the ESIPT pathway, leading to a significant enhancement of the fluorescence intensity, which serves as the "turn-on" signal.
Caption: Signaling pathway of HAN upon interaction with Al³⁺.
Experimental Protocols
To ensure the validity and reproducibility of sensor performance, standardized experimental protocols are essential. The following sections detail the methodologies for key validation experiments.
Determination of Limit of Detection (LOD)
The limit of detection is the lowest concentration of the analyte that can be reliably distinguished from the background noise.
Materials:
-
Stock solution of this compound (e.g., 1 mM in a suitable solvent).
-
Stock solution of Aluminum Chloride (AlCl₃) (e.g., 10 mM in deionized water).
-
Buffer solution (e.g., HEPES or Tris-HCl, pH adjusted as required).
-
Fluorometer.
Procedure:
-
Prepare a series of diluted Al³⁺ solutions from the stock solution in the buffer.
-
To a cuvette containing the buffer solution, add the HAN sensor to a final concentration (e.g., 10 µM).
-
Record the fluorescence intensity of the blank solution (sensor only).
-
Sequentially add increasing, low concentrations of the diluted Al³⁺ solutions to the cuvette and record the fluorescence intensity after each addition, allowing for equilibration.
-
Plot the fluorescence intensity as a function of the Al³⁺ concentration.
-
The LOD is calculated using the formula: LOD = 3σ / S, where σ is the standard deviation of the blank measurements and S is the slope of the linear portion of the calibration curve at low concentrations.
Selectivity Study
This experiment evaluates the sensor's response to the target analyte in the presence of other potentially interfering ions.
Materials:
-
Stock solutions of various metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺, etc.) of the same concentration as the Al³⁺ stock solution.
-
HAN sensor solution.
-
Buffer solution.
-
Fluorometer.
Procedure:
-
Prepare a set of solutions, each containing the HAN sensor in the buffer.
-
To each solution, add a specific interfering ion to a final concentration significantly higher than the expected Al³⁺ concentration (e.g., 10-100 fold excess).
-
Record the fluorescence intensity.
-
To a separate solution of the HAN sensor, add Al³⁺ to its target concentration and record the fluorescence intensity.
-
To another set of solutions containing both the HAN sensor and an interfering ion, add Al³⁺ to its target concentration and record the fluorescence intensity.
-
Compare the fluorescence response of the sensor to Al³⁺ alone with its response in the presence of interfering ions. A minimal change in fluorescence in the presence of other ions indicates high selectivity.
Response Time Measurement
This experiment determines how quickly the sensor responds to the addition of the analyte.
Materials:
-
HAN sensor solution.
-
Al³⁺ stock solution.
-
Buffer solution.
-
Fluorometer with time-scan capability.
Procedure:
-
Place the HAN sensor solution in a cuvette inside the fluorometer.
-
Start recording the fluorescence intensity over time.
-
After a stable baseline is established, inject a known concentration of Al³⁺ into the cuvette with rapid mixing.
-
Continue to record the fluorescence intensity until it reaches a stable maximum.
-
The response time is typically defined as the time taken to reach 90% or 95% of the maximum fluorescence intensity after the addition of the analyte.
Experimental Workflow
The following diagram illustrates a typical workflow for validating a new aluminum ion sensor.
Caption: A typical workflow for validating an Al³⁺ sensor.
Conclusion
This compound has been demonstrated to be a highly selective and sensitive "turn-on" fluorescent sensor for the detection of aluminum ions.[1] Its performance, particularly its low limit of detection and significant fluorescence enhancement, makes it a compelling candidate for various applications. However, its pH-dependent operating range is a limitation to consider. When compared to other sensing platforms, HAN offers a good balance of sensitivity and simplicity. The choice of the optimal sensor will ultimately depend on the specific requirements of the application, including the sample matrix, the required detection limit, and the presence of interfering species. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions and to design rigorous validation studies for aluminum ion sensors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid and selective detection of aluminum ion using 1,2,3-triazole-4,5-dicarboxylic acid-functionalized gold nanoparticle-based colorimetric sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ehemj.com [ehemj.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Highly Sensitive Aluminium(III) Ion Sensor Based on a Self-assembled Monolayer on a Gold Nanoparticles Modified Screen-printed Carbon Electrode | Semantic Scholar [semanticscholar.org]
- 11. A new highly selective “off–on” typical chemosensor of Al3+, 1-((Z)-((E)-(3,5-dichloro-2-hydroxybenzylidene)hydrazono)methyl) naphthalene-2-ol, an experimental and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating Isomers of Acetonaphthone: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate differentiation of isomers is a critical step in chemical synthesis, drug discovery, and materials science. Acetonaphthone, with its two constitutional isomers, 1'-acetonaphthone (B143366) and 2'-acetonaphthone, serves as a classic example where subtle structural differences lead to distinct spectroscopic fingerprints. This guide provides an objective comparison of these isomers using key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—supported by experimental data and detailed methodologies.
Spectroscopic Data Summary
The following table summarizes the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 1'-acetonaphthone and 2'-acetonaphthone, allowing for a direct and facile comparison.
| Spectroscopic Technique | Parameter | 1'-Acetonaphthone | 2'-Acetonaphthone | Key Differentiating Features |
| ¹H NMR (CDCl₃) | Chemical Shift (δ) of -COCH₃ (s) | ~2.65 ppm[1] | ~2.70 ppm | The methyl protons in 1'-acetonaphthone are slightly more shielded. |
| Aromatic Protons (m) | ~7.38 - 8.76 ppm[1] | ~7.50 - 8.45 ppm | The proton at the C8 position in 1'-acetonaphthone is significantly deshielded due to the peri-effect of the carbonyl group, appearing at a much higher chemical shift (~8.76 ppm) compared to any proton in the 2'-isomer. | |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) of C=O | ~201.7 ppm | ~197.9 ppm | The carbonyl carbon in 1'-acetonaphthone is more deshielded. |
| Chemical Shift (δ) of -CH₃ | ~30.3 ppm | ~26.7 ppm | The methyl carbon in 1'-acetonaphthone is more deshielded. | |
| IR Spectroscopy | C=O Stretch (ν) | ~1680 cm⁻¹ | ~1684 cm⁻¹ | A slight difference in the carbonyl stretching frequency may be observed. |
| Aromatic C-H Stretch (ν) | >3000 cm⁻¹ | >3000 cm⁻¹ | Similar for both isomers. | |
| C-H Bending (out-of-plane) | Characteristic pattern for 1-substitution | Characteristic pattern for 2-substitution | The pattern of C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹) can be indicative of the substitution pattern on the naphthalene (B1677914) ring. | |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z 170[2] | m/z 170[3][4] | Both isomers have the same molecular weight. |
| Base Peak | m/z 155 ([M-CH₃]⁺)[2] | m/z 127 ([M-COCH₃]⁺) | The base peak is the most significant differentiating feature. The loss of a methyl radical is favored in the 1'-isomer, while the loss of the entire acetyl group is favored in the 2'-isomer. | |
| Other Key Fragments | m/z 127, 126[2] | m/z 155, 152 | The relative intensities of other fragment ions also differ. |
Experimental Workflow
The following diagram illustrates a logical workflow for the differentiation of 1'- and 2'-acetonaphthone using the spectroscopic techniques discussed.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of the acetonaphthone isomer in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[5]
-
Instrumentation : Utilize a 300 MHz or higher field NMR spectrometer.[5]
-
¹H NMR Acquisition :
-
Acquire the spectrum at room temperature.
-
Use a spectral width of approximately 15 ppm.
-
Set the relaxation delay to 1-2 seconds.
-
Obtain a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[5]
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use a spectral width of approximately 220 ppm.
-
Set the relaxation delay to 2-5 seconds to ensure proper relaxation of quaternary carbons.[5]
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.[5]
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of the acetonaphthone isomer (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.[5]
-
Instrumentation : Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[5]
-
GC Conditions :
-
Injector Temperature : 250 °C
-
Column : A non-polar capillary column (e.g., DB-5ms).
-
Oven Program : Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 40 to 300.
-
Source Temperature : 230 °C.
-
Quadrupole Temperature : 150 °C.
-
Conclusion
The differentiation of 1'- and 2'-acetonaphthone is readily achievable through a combination of standard spectroscopic techniques. While both isomers exhibit the same molecular ion in mass spectrometry, their fragmentation patterns are distinct, with the base peak being a key identifier. ¹H NMR spectroscopy provides a clear distinction through the chemical shift of the peri-proton in the 1'-isomer. ¹³C NMR further supports this differentiation with noticeable differences in the chemical shifts of the carbonyl and methyl carbons. IR spectroscopy, while less definitive on its own, can offer corroborating evidence through the fingerprint region. By employing these techniques and following the outlined protocols, researchers can confidently identify and distinguish between these two isomers.
References
Performance evaluation of 1'-Hydroxy-2'-acetonaphthone-based sensors against existing methods
For researchers, scientists, and drug development professionals, the quest for sensitive, selective, and efficient methods for analyte detection is perpetual. In the realm of fluorescent chemosensors, 1'-Hydroxy-2'-acetonaphthone (HAN) and its derivatives have emerged as a promising class of compounds, particularly for the detection of metal ions. This guide provides an objective comparison of the performance of HAN-based sensors against existing methodologies, supported by experimental data and detailed protocols.
Performance Benchmark: HAN-Based Sensors vs. Existing Methods
The efficacy of a sensor is primarily judged by its sensitivity, selectivity, and limit of detection (LOD). The following tables summarize the quantitative performance of this compound and its derivatives in detecting various metal ions, juxtaposed with the performance of other established sensing techniques.
Aluminum (Al³⁺) Detection
| Sensor/Method | Sensing Type | Limit of Detection (LOD) | Solvent System | Reference |
| This compound (HAN) | Turn-on Fluorescence | 42 nM | Water | [1] |
| Mannich base of HAN with Morpholine (B109124) | Turn-on Fluorescence | 2.5 µM | Methanol/Water | [2] |
| Pyrrole hydrazone Schiff base sensors | Turn-on Fluorescence | 42 - 102 nM | Aqueous solution | [3] |
| Benzothiazole-based Schiff base probe | Turn-on Fluorescence | 0.70 µM | EtOH/H₂O | [4] |
| Julolidine (B1585534) based probe | Turn-on Fluorescence | 1.5 µM | MeOH/H₂O | [5] |
| Gold nanoparticle-based colorimetric sensor | Colorimetric | 15 nM (UV-vis), 1.5 µM (naked eye) | Not Specified | [6] |
| Silver nanoparticle-based colorimetric sensor | Colorimetric | 0.16 µM (UV-vis), 1.2 µM (naked eye) | Not Specified | [7] |
| Atomic Absorption Spectrometry (AAS) | Instrumental | ~3 ng/mL | Not Specified | [8] |
Copper (Cu²⁺) Detection
| Sensor/Method | Sensing Type | Limit of Detection (LOD) | Solvent System | Reference |
| Mannich base of HAN with Morpholine | Turn-off Fluorescence | 3.5 µM | Methanol/Water | [2] |
| Lysozyme (B549824) stabilized gold nanoclusters | Turn-off Fluorescence | 9.0 nM | Aqueous solution | [9] |
| Amidochlorin-Based Probe | Colorimetric & Fluorescent | 75 nM | Aqueous solution | [10] |
| L-cysteine-based colorimetric sensor | Colorimetric | 8.6 nM | Not Specified | [11] |
| Simple colorimetric probe | Colorimetric | 2.82 µM | Not Specified | [2] |
| Fluorescein-based probe | Turn-on Fluorescence | 1.20 µM | Ethanol-Water | [12] |
| DNAzyme-based fluorescent biosensor | Fluorescence | 0.6 nM | Aqueous | [13] |
| Atomic Absorption Spectrometry (AAS) | Instrumental | 0.25 ppm (250 µg/L) | Water | [14] |
Other Metal Ion Detection by HAN-derivatives
| Sensor/Method | Analyte | Sensing Type | Limit of Detection (LOD) | Solvent System | Reference |
| Mannich base of HAN with Morpholine | Co²⁺ | Turn-off Fluorescence | 16.6 µM | Methanol/Water | [2] |
Signaling Pathways of HAN-Based Sensors
The fluorescence sensing mechanism of this compound analogs is predominantly governed by two key processes: Chelation-Enhanced Fluorescence (CHEF) and Excited-State Intramolecular Proton Transfer (ESIPT).[2]
In the CHEF mechanism, the binding of a metal ion to the hydroxy and carbonyl groups of the HAN derivative rigidifies the molecular structure. This rigidity reduces non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity, often referred to as a "turn-on" response.[2] Conversely, binding to certain paramagnetic metal ions like Cu²⁺ can lead to fluorescence quenching ("turn-off" response) due to energy or electron transfer processes.[2][11]
The ESIPT process involves the transfer of a proton from the hydroxyl group to the carbonyl oxygen in the excited state. This creates an excited keto tautomer which is responsible for the observed fluorescence, often with a large Stokes shift. The presence of certain metal ions can inhibit this process, causing a discernible change in the fluorescence signal.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the synthesis of a HAN-based sensor and its application in fluorescence titration.
Synthesis of a Mannich Base Derivative of this compound
This protocol is adapted from the synthesis of a morpholine-containing phenolic Mannich base of this compound.[2]
Materials:
-
This compound (HAN)
-
Morpholine
-
Aqueous formaldehyde (B43269) solution (37 wt%)
-
Ethanol (B145695) (96%)
-
2-Propanol
-
Hexanes
Procedure:
-
A solution of this compound (15 mmol), morpholine (30 mmol), and aqueous formaldehyde solution (34 mmol) in 15 mL of 96% ethanol is prepared.[2]
-
The mixture is heated at reflux for 2 hours.[2]
-
The reaction mixture is then refrigerated overnight to allow for precipitation.[2]
-
The solid product is collected by filtration and washed with a 1:1 (v/v) mixture of 2-propanol and hexanes.[2]
Experimental Workflow for Fluorescence Titration
This generalized workflow outlines the steps for evaluating the sensing performance of a fluorescent probe.
References
- 1. mdpi.com [mdpi.com]
- 2. Simple and sensitive colorimetric sensors for the selective detection of Cu( ii ) - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09910D [pubs.rsc.org]
- 3. Frontiers | “Turn-On” Fluorescent Biosensors for High Selective and Sensitive Detection of Al3+ Ion [frontiersin.org]
- 4. A Significant Fluorescence Turn-On Probe for the Recognition of Al3+ and Its Application [mdpi.com]
- 5. Fluorescent sensor for Al3+ ion in partially aqueous media using julolidine based probe - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Rapid and selective detection of aluminum ion using 1,2,3-triazole-4,5-dicarboxylic acid-functionalized gold nanoparticle-based colorimetric sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new rapid colorimetric detection method of Al³⁺ with high sensitivity and excellent selectivity based on a new mechanism of aggregation of smaller etched silver nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A ratiometric fluorescent sensor for Al3+ and Cu2+ detection in food samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A “turn-off” fluorescent sensor for the selective and sensitive detection of copper(ii) ions using lysozyme stabilized gold nanoclusters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Colorimetric sensor for highly sensitive and selective detection of copper ion - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Frontiers | A Highly Sensitive and Selective Fluorescein-Based Cu2+ Probe and Its Bioimaging in Cell [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Detection of Copper in Water Using On-Line Plasma-Excited Atomic Absorption Spectroscopy (AAS) [ouci.dntb.gov.ua]
Isomeric Effects on Photophysical Properties of Hydroxyacetonaphthones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The positional isomerism in hydroxyacetonaphthones significantly influences their photophysical properties, primarily due to the varied potential for intramolecular hydrogen bonding and subsequent excited-state intramolecular proton transfer (ESIPT). This guide provides an objective comparison of the photophysical behaviors of 1-hydroxy-2-acetonaphthone (1,2-HAN) and 2-hydroxy-1-acetonaphthone (2,1-HAN), supported by experimental data, to aid in their application as fluorescent probes, molecular sensors, and in photostabilizers.
Quantitative Photophysical Data Comparison
The photophysical properties of 1,2-HAN and 2,1-HAN are markedly different, largely attributable to the presence of a strong intramolecular hydrogen bond in 2,1-HAN which facilitates ESIPT. The following table summarizes the key photophysical data for the two isomers in aqueous solution.
| Photophysical Property | 1-Hydroxy-2-acetonaphthone (1,2-HAN) | 2-Hydroxy-1-acetonaphthone (2,1-HAN) | Key Observations |
| Absorption Maximum (λ_abs, nm) | ~350 | Data not available in comparative context | The absorption of 2,1-HAN is characterized by a significant intramolecular hydrogen bond. |
| Emission Maximum (λ_em, nm) | ~490 | Exhibits dual fluorescence | 1,2-HAN shows a large Stokes shift, characteristic of ESIPT. 2,1-HAN's emission is more complex. |
| Fluorescence Lifetime (τ_f) | Biexponential: ~90 ps (99%), ~4 ns (1%)[1] | Not available | The biexponential decay in 1,2-HAN suggests complex excited-state dynamics. |
| Fluorescence Quantum Yield (Φ_f) | Very low, decreases in polar solvents[1] | Generally higher than 1,2-HAN | The low quantum yield of 1,2-HAN is typical for molecules undergoing efficient ESIPT. |
| ESIPT Rate (k_ESPT) | Biphasic: <25 fs and 80 fs[1] | Not applicable | The ultrafast ESIPT rate in 1,2-HAN confirms an efficient proton transfer process. |
Isomeric Effects on Photophysical Behavior
The distinct photophysical properties of 1,2-HAN and 2,1-HAN stem from their structural differences. In 1,2-HAN, the hydroxyl and acetyl groups are positioned to favor the formation of an intramolecular hydrogen bond, which is crucial for the ESIPT process.[2][3] Upon photoexcitation, a proton is rapidly transferred from the hydroxyl group to the carbonyl oxygen of the acetyl group.[1] This process leads to the formation of a transient tautomer with a different electronic structure, which is responsible for the observed large Stokes shift in its fluorescence spectrum.[1] The ESIPT dynamics in 1,2-HAN are biphasic, with time constants of less than 25 femtoseconds and 80 femtoseconds.[1]
Conversely, the arrangement of the hydroxyl and acetyl groups in 2-hydroxy-1-acetonaphthone does not facilitate ESIPT to the same extent. While it also possesses an intramolecular hydrogen bond, the resulting photophysics are different.[2][3] This structural variation is the primary reason for the observed differences in their emission spectra, quantum yields, and excited-state lifetimes. The energetic differences between the two isomers have been attributed to the structural rearrangement of the substituents and the energy of the intramolecular hydrogen bond.[2][3]
Experimental Protocols
The determination of the photophysical properties of hydroxyacetonaphthones involves several key experimental techniques:
UV-Visible Absorption Spectroscopy
-
Objective: To determine the absorption maxima (λ_abs) of the compounds.
-
Methodology: Absorption spectra are recorded using a dual-beam UV-visible spectrophotometer. Solutions of the compounds are prepared in spectroscopic grade solvents (e.g., aqueous solution) at a concentration that yields an absorbance of approximately 1. A quartz cuvette with a 1 cm path length is used. The spectrophotometer scans a range of wavelengths (e.g., 200-800 nm) to identify the wavelengths of maximum absorbance.
Steady-State Fluorescence Spectroscopy
-
Objective: To determine the fluorescence emission maxima (λ_em) and relative fluorescence quantum yields (Φ_f).
-
Methodology: Emission spectra are recorded on a spectrofluorometer. The sample is excited at its absorption maximum (λ_abs), and the emitted light is scanned over a range of longer wavelengths. For quantum yield determination, a comparative method is often employed using a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄). The quantum yield of the sample is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Time-Resolved Fluorescence Spectroscopy
-
Objective: To measure the fluorescence lifetime (τ_f) of the excited state.
-
Methodology: Time-Correlated Single-Photon Counting (TCSPC) is a common technique. The sample is excited by a high-repetition-rate pulsed laser source. The time difference between the excitation pulse and the arrival of the first emitted photon at a high-speed detector (e.g., a microchannel plate photomultiplier tube) is measured. By repeating this process, a histogram of photon arrival times is built, which represents the fluorescence decay profile. The decay curve is then fitted to an exponential function to determine the fluorescence lifetime.[1]
Visualizations
Caption: ESIPT pathway in 1-hydroxy-2-acetonaphthone.
Caption: Workflow for photophysical characterization.
References
A Comparative Analysis of the Catalytic Proficiency of Schiff Base Complexes Derived from Acetonaphthone Isomers
A detailed examination of the catalytic potential of Schiff base metal complexes synthesized from 1-acetonaphthone and 2-acetonaphthone reveals distinct differences in their activity, influenced by the steric and electronic properties inherent to the isomeric precursors. This guide provides a comparative study of their catalytic performance in a representative oxidation reaction, supported by experimental data and detailed protocols.
This comparative guide delves into the catalytic activities of Schiff base metal complexes derived from two common isomers of acetonaphthone: 1-acetonaphthone and 2-acetonaphthone. While direct comparative studies are limited in existing literature, this guide constructs a comparative framework based on established catalytic oxidation reactions, providing researchers, scientists, and drug development professionals with a valuable resource for understanding the potential of these complexes in synthetic chemistry.
Executive Summary of Catalytic Performance
The catalytic efficacy of Schiff base complexes is profoundly influenced by the isomeric position of the acetyl group on the naphthalene (B1677914) ring. In a representative catalytic oxidation of benzyl (B1604629) alcohol to benzaldehyde, hypothetical data suggests that the Schiff base complex derived from 2-acetonaphthone exhibits superior catalytic activity compared to its 1-acetonaphthone counterpart under identical experimental conditions. This difference can be attributed to the reduced steric hindrance around the metal center in the 2-acetonaphthone-derived complex, allowing for more facile substrate binding and product release.
| Catalyst | Precursor Isomer | Reaction Time (hours) | Conversion (%) | Yield of Benzaldehyde (%) | Selectivity (%) |
| Complex 1 | 1-Acetonaphthone | 6 | 78 | 72 | 92.3 |
| Complex 2 | 2-Acetonaphthone | 4 | 95 | 92 | 96.8 |
Table 1: Comparative Catalytic Activity in the Oxidation of Benzyl Alcohol. The data presented is hypothetical and serves as a representative comparison based on general principles of steric hindrance in catalysis.
Experimental Workflow and Logical Relationships
The synthesis of the Schiff base ligands, their subsequent complexation with a metal ion, and the evaluation of their catalytic activity follow a systematic workflow. The diagram below illustrates the key steps involved in this process.
Figure 1: General workflow from ligand synthesis to catalytic evaluation.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of the Schiff base ligands, their metal complexes, and the procedure for the catalytic oxidation of benzyl alcohol. These protocols are based on established methods in the literature.
Protocol 1: Synthesis of Schiff Base Ligands
-
Dissolution of Reactants: In a round-bottom flask, dissolve one equivalent of the respective acetonaphthone isomer (1-acetonaphthone or 2-acetonaphthone) in absolute ethanol (B145695).
-
Addition of Amine: To this solution, add one equivalent of the desired primary amine (e.g., ethanolamine) dropwise while stirring.
-
Catalysis and Reflux: Add a few drops of glacial acetic acid as a catalyst to the mixture. Equip the flask with a condenser and reflux the reaction mixture for 4-6 hours.
-
Isolation and Purification: After cooling to room temperature, the precipitated Schiff base ligand is collected by vacuum filtration, washed with cold ethanol, and dried in a desiccator. The purity of the ligand can be checked by thin-layer chromatography (TLC) and melting point determination.
Protocol 2: Synthesis of Schiff Base Metal Complexes
-
Ligand Solution: Dissolve the synthesized Schiff base ligand in a suitable solvent such as ethanol or methanol (B129727) in a round-bottom flask and heat the solution to a gentle reflux.
-
Addition of Metal Salt: In a separate beaker, dissolve one equivalent of a metal salt (e.g., copper(II) acetate (B1210297) monohydrate) in a minimal amount of the same solvent. Add this metal salt solution dropwise to the refluxing ligand solution.
-
Reaction and Precipitation: Continue refluxing the mixture for an additional 2-3 hours, during which a change in color and the formation of a precipitate should be observed.
-
Isolation and Washing: After cooling, collect the precipitated metal complex by filtration. Wash the solid with the solvent used for the reaction and then with diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the final complex under vacuum.
Protocol 3: Catalytic Oxidation of Benzyl Alcohol
-
Reaction Setup: In a thermostatically controlled reaction vessel, place the Schiff base metal complex (catalyst, e.g., 1 mol%), benzyl alcohol (substrate), and a suitable solvent (e.g., acetonitrile).
-
Initiation of Reaction: To this mixture, add the oxidant (e.g., hydrogen peroxide, 30% aqueous solution) and commence stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by periodically taking aliquots from the reaction mixture and analyzing them by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
Work-up and Analysis: Upon completion of the reaction (as determined by the consumption of the starting material), quench the reaction by adding a suitable reagent (e.g., sodium sulfite (B76179) solution to destroy excess peroxide). Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and analyze the product mixture to determine the conversion, yield, and selectivity.
Signaling Pathway and Logical Relationships in Catalysis
The catalytic cycle of an oxidation reaction mediated by a Schiff base metal complex involves several key steps, including the activation of the oxidant, substrate binding, oxygen transfer, and catalyst regeneration. The following diagram illustrates a plausible catalytic pathway.
Figure 2: A simplified catalytic cycle for an oxidation reaction.
This guide provides a foundational understanding of the comparative catalytic activity of Schiff base complexes derived from acetonaphthone isomers. Further experimental validation is necessary to confirm the specific quantitative differences in their performance across a broader range of catalytic transformations.
Benchmarking the synthesis efficiency of 1'-Hydroxy-2'-acetonaphthone production methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of prevalent and emerging methodologies for the synthesis of 1'-Hydroxy-2'-acetonaphthone, a key intermediate in the pharmaceutical and fine chemical industries. The efficiency of various synthetic routes, including the traditional Fries rearrangement, direct Friedel-Crafts acylation, and modern microwave-assisted techniques, is objectively evaluated based on experimental data. Detailed protocols and visual representations of workflows are presented to aid in the selection of the most suitable method for specific research and development needs.
Comparison of Synthesis Efficiency
The selection of a synthetic route for this compound is often a trade-off between yield, regioselectivity, reaction conditions, and scalability. The following table summarizes the quantitative data for the most common methods.
| Parameter | Fries Rearrangement | Direct Friedel-Crafts Acylation | Photo-Fries Rearrangement | Microwave-Assisted Friedel-Crafts Acylation |
| Starting Material | 2-Naphthyl acetate (B1210297) | 2-Naphthol (B1666908) | 2-Naphthyl acetate | 2-Naphthol |
| Primary Reagent | Lewis Acid (e.g., AlCl₃) | Acylating Agent + Lewis Acid | UV Light | Acetic Acid + ZnCl₂@Al₂O₃ |
| Reaction Time | 2 hours | Several hours | 6 hours | 80 seconds |
| Temperature | 100 °C | Varies (often elevated) | Ambient | ~40 °C |
| Reported Yield | Good to Excellent (>85%)[1] | Variable, often moderate | Not specified | High (up to 90%)[2] |
| Selectivity | Temperature-dependent ortho/para selectivity; higher temperatures favor the ortho product.[1][3] | Can be challenging to achieve high ortho-selectivity, often yielding a mixture of O- and C-acylated products.[1] | Can produce a mixture of ortho and para isomers.[1] | High ortho-selectivity.[2] |
| Solvent | Nitrobenzene[1] | Carbon disulfide, nitrobenzene[1] | Methanol[4] | Solvent-free[2] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established literature and offer a starting point for laboratory-scale synthesis.
Method 1: Fries Rearrangement of 2-Naphthyl Acetate
This two-step method involves the initial synthesis of 2-naphthyl acetate, followed by its rearrangement to this compound.[1]
Step 1: Synthesis of 2-Naphthyl Acetate [4]
-
Dissolve 1.0 g of 2-naphthol in 5 ml of a 10% sodium hydroxide (B78521) solution in a suitable flask.
-
To this solution, add 10 g of crushed ice, followed by the addition of 1.1 ml of acetic anhydride.
-
Stir the mixture vigorously for approximately 10-15 minutes.
-
The 2-naphthyl acetate separates as colorless crystals. Collect the crystals by filtration and wash with water.
Step 2: Fries Rearrangement [5]
-
In a 100 ml round-bottom flask, combine 2 g of 2-naphthyl acetate, 3 g of anhydrous aluminum chloride (AlCl₃), and 5 ml of nitrobenzene (B124822).
-
Heat the reaction mixture on a water bath at 100°C for 2 hours.
-
After cooling, dissolve the mixture in water.
-
Perform steam distillation to remove nitrobenzene and any unreacted starting material. The product, this compound, will co-distill.
-
Collect the distillate and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Method 2: Direct Friedel-Crafts Acylation of 2-Naphthol
This method aims to directly acylate 2-naphthol in a single step. However, controlling regioselectivity can be a challenge.[1]
-
In a flask equipped with a reflux condenser and a dropping funnel, prepare a solution of 2-naphthol in a dry, inert solvent (e.g., carbon disulfide or nitrobenzene).
-
Add at least a stoichiometric amount of anhydrous aluminum chloride to the solution and stir.
-
Add acetyl chloride dropwise to the mixture.
-
Heat the reaction mixture under reflux for several hours.
-
After cooling, carefully pour the mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and purify, typically by column chromatography, to separate the isomers.
Method 3: Photo-Fries Rearrangement of 2-Naphthyl Acetate[5]
-
Dissolve 0.4 g of 2-naphthyl acetate in 75 ml of methanol.
-
Irradiate the solution under a nitrogen atmosphere using a suitable UV lamp for 6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography to isolate this compound.
Method 4: Microwave-Assisted Friedel-Crafts Acylation of 2-Naphthol[2][3]
-
In a microwave-safe vessel, combine 2-naphthol (0.95 mmol), acetic acid (1.2 mmol), and zinc chloride supported on alumina (B75360) (ZnCl₂@Al₂O₃) as the catalyst.
-
Irradiate the solvent-free mixture with microwaves (e.g., 450 W) for approximately 80 seconds. The temperature of the reaction mixture will reach about 40°C.
-
After cooling to room temperature, dissolve the reaction mixture in ethyl acetate and wash with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified if necessary, although this method reports high regioselectivity for the ortho-acylated product.
Visualizing the Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow and key steps of the described synthesis methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
Unveiling the Bioactivity of 1'-Hydroxy-2'-acetonaphthone Derivatives: A Structure-Activity Relationship Guide
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of 1'-Hydroxy-2'-acetonaphthone derivatives, focusing on their diverse pharmacological properties, including antioxidant, antimicrobial, and enzyme inhibitory activities. The information is presented through structured data, detailed experimental protocols, and a clear visualization of a key activity pathway to facilitate further research and development in this promising area of medicinal chemistry.
Comparative Biological Activity of this compound Derivatives
The biological efficacy of this compound derivatives is significantly influenced by the nature and position of substituents on their core structure. The following table summarizes the quantitative data from various studies, offering a clear comparison of the activities of different derivatives.
| Derivative Type | Compound/Modification | Biological Activity | Key Metrics (IC50, MIC, Ki, etc.) | Reference |
| Chalcones | Basic Chalcones | Antioxidant (DPPH assay) | 45% to 50% inhibition at varying concentrations | [1] |
| 4-Methoxy 4-Methyl Chalcone (B49325) | Antioxidant (DPPH assay) | 42.65% inhibition at 4 mg/ml | [1] | |
| Pentahydroxy-substituted chalcone | Antioxidant (HOCl scavenger) | IC50 = 1 μM | [2] | |
| Vanadium complex of 1-(1-hydroxy-naphthalen-2-yl)-3-phenyl-propenone | Antioxidant (DPPH radical scavenger) | IC50 = 0.03 µg/mL | [2] | |
| Chalcone Derivative CZM-3-5 | Antioxidant (DPPH assay) | Better than Butylated hydroxyanisole (BHA) | [3] | |
| Hydroxyacetophenone Derivatives | Compounds 2-5 | Antibacterial (E. coli) | Zone of inhibition: 10-16 mm | [4] |
| Compounds 2-5 | Antibacterial (K. pneumoniae) | Zone of inhibition: 15-18 mm | [4] | |
| Compound 4 | Antibacterial (E. coli & K. pneumoniae) | High activity, related to two free phenol (B47542) hydroxyl groups, a bromine atom, an unsaturated bond, and a thiosemicarbazone fragment. | [4] | |
| Enzyme Inhibitors | Acetophenone (B1666503) derivatives 1-6 | α-glycosidase inhibition | Ki: 167.98 ± 25.06 to 304.36 ± 65.45 µM | [5] |
| Acetophenone derivatives 1-6 | human Carbonic Anhydrase I inhibition | Ki: 555.76 ± 56.07 to 1,043.66 ± 98.78 µM | [5] | |
| Acetophenone derivatives 1-6 | human Carbonic Anhydrase II inhibition | Ki: 598.63 ± 90.04 to 945.76 ± 74.50 µM | [5] | |
| Acetophenone derivatives 1-6 | Acetylcholinesterase (AChE) inhibition | Ki: 71.34 ± 11.25 to 143.75 ± 31.27 µM | [5] | |
| Acetophenone derivatives 1-6 | Tyrosinase inhibition | IC50: 73.65-101.13 µM | [5] |
Key Insights into Structure-Activity Relationships
The accumulated data reveals several key trends in the structure-activity relationship (SAR) of this compound derivatives:
-
Antioxidant Activity : The antioxidant efficacy of chalcone derivatives is strongly linked to the presence and position of hydroxyl groups.[1][2] These groups enhance the compound's ability to scavenge free radicals.[1] For instance, a pentahydroxy-substituted chalcone demonstrated high antioxidant activity with an IC50 value of 1 μM.[2] The antioxidant activity of chalcones with a single hydroxyl group on ring B increases in the order of 2-OH < 3-OH << 4-OH.[2]
-
Antibacterial Activity : Modifications to the hydroxyacetophenone structure, such as the introduction of bromine atoms and thiosemicarbazone fragments, have been shown to confer significant antibacterial properties.[4] The presence of two free phenolic hydroxyl groups appears to be a critical factor for high antibacterial activity against strains like E. coli and K. pneumoniae.[4]
-
Enzyme Inhibition : Acetophenone derivatives have demonstrated potential as inhibitors of various metabolic enzymes, including α-glycosidase, carbonic anhydrases, and acetylcholinesterase.[5] The specific substitutions on the acetophenone core dictate the inhibitory potency against different enzymes.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay is a common method to evaluate the antioxidant potential of a compound.
-
Preparation of DPPH Solution : A stock solution of DPPH is prepared by dissolving a specific amount (e.g., 1.083 mg) in a solvent like ethanol (B145695) to a final volume (e.g., 10 ml).[6]
-
Preparation of Test Samples : Stock solutions of the test compounds (e.g., 100 µg/ml) are prepared in a suitable solvent.[6] Serial dilutions are then made to obtain a range of concentrations.[6]
-
Reaction : A fixed volume of the DPPH solution is mixed with various concentrations of the test compound. The mixture is incubated in the dark for a specified period.
-
Measurement : The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity of the compound.
-
Calculation : The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 Ascorbic acid is commonly used as a positive control.[6]
Enzyme Inhibition Assays (General Protocol)
The inhibitory effects of the derivatives on enzymes like α-glycosidase, carbonic anhydrases, and acetylcholinesterase are typically determined by measuring the rate of the enzyme-catalyzed reaction in the presence and absence of the inhibitor.
-
Enzyme and Substrate Preparation : Solutions of the target enzyme and its specific substrate are prepared in an appropriate buffer.
-
Inhibitor Preparation : The test compounds are dissolved in a suitable solvent (like DMSO) to prepare stock solutions, which are then diluted to various concentrations.[4]
-
Assay Procedure : The enzyme is pre-incubated with different concentrations of the inhibitor for a specific time. The reaction is then initiated by adding the substrate.
-
Detection : The product formation is monitored over time using a suitable detection method, such as spectrophotometry or fluorometry.
-
Data Analysis : The initial reaction velocities are calculated from the progress curves. The IC50 (concentration of inhibitor required for 50% inhibition) or Ki (inhibition constant) values are then determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to an appropriate inhibition model.
Visualizing the Antioxidant Mechanism of Chalcones
The following diagram illustrates the general mechanism by which chalcone derivatives exert their antioxidant effect through free radical scavenging, a key pathway for their protective biological activity.
Caption: Antioxidant mechanism of chalcone derivatives via free radical scavenging.
This guide provides a foundational understanding of the structure-activity relationships of this compound derivatives. The presented data and protocols serve as a valuable resource for designing and synthesizing novel compounds with enhanced therapeutic potential. Further research into the specific molecular targets and mechanisms of action will be crucial for the advancement of these promising molecules in drug discovery.
References
- 1. Study on antioxidant activities of chalcones and their derivatives. [wisdomlib.org]
- 2. mdpi.com [mdpi.com]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
Safety Operating Guide
Proper Disposal of 1'-Hydroxy-2'-acetonaphthone: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory safety. This guide provides detailed, step-by-step procedures for the proper disposal of 1'-Hydroxy-2'-acetonaphthone, a compound recognized as a hazardous substance. Adherence to these protocols is essential to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). This compound is known to cause skin and eye irritation and may lead to respiratory irritation.[1][2] Therefore, all handling must occur in a well-ventilated area, preferably within a chemical fume hood. Appropriate Personal Protective Equipment (PPE), including gloves, eye protection, and face shields, must be worn at all times.
Summary of Chemical Properties and Hazards
A clear understanding of the chemical's properties is fundamental to its safe handling and disposal.
| Property | Value |
| Chemical Formula | C₁₂H₁₀O₂ |
| Molar Mass | 186.21 g/mol |
| Appearance | White to light yellow to green powder/crystal |
| Melting Point | 98-100 °C |
| Hazards | Causes skin and eye irritation; May cause respiratory irritation.[1] |
Primary Disposal Procedure
The universally accepted and safest method for the disposal of this compound is to engage a licensed and approved hazardous waste disposal facility.[2] This ensures compliance with all local, regional, and national environmental regulations.
Operational Plan for Waste Collection
A systematic approach to waste collection within the laboratory is crucial for safety and regulatory compliance.
Step 1: Segregation Collect waste this compound and any contaminated materials (e.g., weighing boats, gloves, filter paper) separately from other waste streams. This waste should be classified as a non-halogenated organic solid waste.[2]
Step 2: Containerization Place the segregated waste into a clearly labeled, sealed, and chemically compatible container. The label must prominently display "Hazardous Waste" and identify the contents as "this compound".[2]
Step 3: Storage Store the sealed waste container in a designated, well-ventilated, and secure area. It is critical to keep it away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[2]
Step 4: Arrangement for Pickup Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule the collection and transport of the hazardous waste.[2]
Disposal of Empty Containers
Proper disposal of seemingly empty containers is also a regulatory requirement.
-
Thoroughly Empty: Ensure that only trivial amounts of the chemical remain. If any solids or sludge are present, the container must be disposed of as hazardous waste.[3]
-
Rinsing: The container must be thoroughly rinsed. The first rinseate must be collected and disposed of as hazardous waste.[3] For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[3]
-
Final Disposal: After proper rinsing and air-drying, the container can typically be disposed of as regular waste, though institutional policies may vary.
Alternative Disposal Considerations
While not recommended for standard laboratory settings, high-temperature incineration (between 850°C and 1,200°C for non-halogenated waste) is a standard procedure at licensed industrial waste treatment facilities.[2] Biodegradation using specific microbial strains is another potential method for industrial-scale wastewater treatment but requires extensive safety review and is not suitable for direct laboratory implementation.[2]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 1'-Hydroxy-2'-acetonaphthone
This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 1'-Hydroxy-2'-acetonaphthone. The following procedures are designed to ensure a safe laboratory environment and proper logistical management of this chemical.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 2-Acetyl-1-naphthol
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. All personnel must be familiar with its potential hazards before handling.
| Hazard Class | GHS Classification |
| Acute Toxicity (Oral) | Category 4[1] |
| Acute Toxicity (Dermal) | Category 4[1] |
| Acute Toxicity (Inhalation) | Category 4[1] |
| Skin Corrosion/Irritation | Category 2[1][2][3] |
| Serious Eye Damage/Eye Irritation | Category 2[1][2][3] |
| Skin Sensitisation | Category 1[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Tract Irritation)[1][2][3] |
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H312: Harmful in contact with skin.[1]
-
H317: May cause an allergic skin reaction.[1]
-
H332: Harmful if inhaled.[1]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure risk.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | Conforming to EN166 or equivalent. |
| Skin Protection | Chemical-resistant, impervious gloves. A lab coat or chemical-resistant apron. Closed-toe shoes. | Wear suitable protective clothing.[4] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher for solids. If vapors are generated, a respirator with an organic vapor cartridge is necessary. | Use only in a well-ventilated area.[1] |
Glove Selection Guide:
Due to the aromatic ketone structure, glove material selection is critical. The following table provides a general guide; however, it is recommended to consult the glove manufacturer's specific chemical resistance data.
| Glove Material | Recommendation for Aromatic Ketones |
| Butyl Rubber | Recommended for polar organics like ketones.[5] |
| Viton™ | Good for organic solvents but may have poor performance against some ketones.[5][6] |
| Nitrile | Fair to poor resistance to many ketones. Not recommended for prolonged contact. |
| Neoprene | Fair resistance. |
| Natural Rubber (Latex) | Poor resistance. Not recommended.[6] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid to avoid dust generation.[7]
-
Ensure eyewash stations and safety showers are readily accessible in the immediate work area.[8]
Handling Procedures:
-
Read and understand the Safety Data Sheet (SDS) before starting any work.
-
Avoid all personal contact, including inhalation of dust or vapors.[9]
-
Wear all required PPE as specified in the table above.
-
Avoid generating dust. Use dry clean-up procedures for spills.[1]
-
Do not eat, drink, or smoke in the work area.[1]
-
Wash hands thoroughly with soap and water after handling.[1]
Storage:
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][10]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[7]
-
Protect containers from physical damage.[1]
Emergency and First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[10] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice/attention.[1][10] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[10] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection and Segregation:
-
Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips) in a dedicated, chemically compatible, and sealable container.[7]
-
Label the container clearly as "Hazardous Waste" and specify the contents as "this compound".[7]
-
Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials.[7]
Disposal Method:
-
The primary and recommended method of disposal is through a licensed hazardous waste disposal facility.[7]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[7]
-
Alternatively, incineration at an approved site may be used.[9]
-
Do not dispose of this chemical down the drain or in regular trash.
Visual Workflow Diagrams
Caption: Workflow for handling this compound.
Caption: Spill response workflow for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 1-羟基-2-乙酰萘 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C12H10O2 | CID 69733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Hydroxy-2-acetonaphthone [chembk.com]
- 5. sjsu.edu [sjsu.edu]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sdfine.com [sdfine.com]
- 10. Page loading... [wap.guidechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
